Oxirene
Description
Properties
CAS No. |
157-18-6 |
|---|---|
Molecular Formula |
C2H2O |
Molecular Weight |
42.04 g/mol |
IUPAC Name |
oxirene |
InChI |
InChI=1S/C2H2O/c1-2-3-1/h1-2H |
InChI Key |
BJEYNNFDAPPGST-UHFFFAOYSA-N |
SMILES |
C1=CO1 |
Canonical SMILES |
C1=CO1 |
Other CAS No. |
157-18-6 |
Synonyms |
oxene oxirene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of the Oxirene Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxirene (c-C₂H₂O) is a highly enigmatic and reactive molecule that has captivated the attention of the scientific community for decades. As the unsaturated, three-membered heterocyclic analog of oxirane, its unique structural and electronic properties render it a subject of significant theoretical and experimental interest. This technical guide provides a comprehensive overview of the core properties of the this compound molecule, including its structure, stability, and reactivity. It summarizes key quantitative data from high-level computational studies and details the groundbreaking experimental methodologies that have recently enabled its detection. Furthermore, this guide visualizes the critical role of this compound as a transient intermediate in significant organic reactions, offering valuable insights for researchers in synthetic chemistry, astrochemistry, and drug development.
Introduction
This compound is a cyclic, unsaturated molecule featuring a three-membered ring composed of two carbon atoms and one oxygen atom.[1] Its structure is inherently strained due to the acute bond angles of the small ring. A pivotal characteristic of this compound is its antiaromatic nature, possessing a 4π electron system within a planar, cyclic, and conjugated structure.[1][2][3] This antiaromaticity contributes significantly to its extreme instability and high reactivity, making it one of the most mysterious and elusive transient organic species.[4][5]
For many years, this compound was considered "not synthesizable" under normal laboratory conditions.[5] However, its existence as a fleeting intermediate has been postulated in several key organic reactions, most notably the Wolff rearrangement of α-diazocarbonyl compounds and the ozonolysis of alkynes.[1] The recent, landmark gas-phase detection of this compound, synthesized in low-temperature ices that mimic interstellar environments, has reinvigorated interest in this molecule and opened new avenues for its study.[4][5] This guide synthesizes the current knowledge on this compound, presenting its fundamental properties in a structured format for the scientific community.
Molecular Properties: A Quantitative Overview
The transient nature of this compound makes its experimental characterization exceptionally challenging. Consequently, computational chemistry has been an indispensable tool for elucidating its geometric and energetic properties. The data presented below are derived from high-level ab initio and density functional theory (DFT) calculations, providing the most accurate available information on the molecule.
Structural and Thermodynamic Data
The following tables summarize the calculated geometric parameters, vibrational frequencies, and thermodynamic properties of the singlet ground state of this compound.
| Parameter | Value | Method/Basis Set | Reference |
| Bond Lengths | |||
| C=C | 1.285 Å | CCSD(T)/aug-cc-pVTZ | [6] |
| C-O | 1.481 Å | CCSD(T)/aug-cc-pVTZ | [6] |
| C-H | 1.076 Å | CCSD(T)/aug-cc-pVTZ | [6] |
| Bond Angles | |||
| ∠ C-O-C | 49.3° | CCSD(T)/aug-cc-pVTZ | [6] |
| ∠ O-C-C | 65.3° | CCSD(T)/aug-cc-pVTZ | [6] |
| ∠ H-C-C | 152.4° | CCSD(T)/aug-cc-pVTZ | [6] |
| Thermodynamic Properties | |||
| Enthalpy of Formation (ΔfH°) | 276.1 ± 4.2 kJ/mol (singlet) | Active Thermochemical Tables (ATcT) | [2] |
| Relative Energy (to Ketene) | +321.8 kJ/mol (anharmonic ZPVE) | CCSD(T)/CBS//CCSD(T)/aug-cc-pVTZ | [6] |
| Adiabatic Ionization Energy | 9.17 - 9.21 eV | CCSD(T)/CBS//CCSD(T)/aug-cc-pVTZ | [6] |
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Assignment | Reference |
| ν₁ | 3266 | High | C-H Stretch | [4] |
| ν₂ | 1830 | Medium | C=C Stretch | [4] |
| ν₃ | 1040 | Low | C-H Bend | [4] |
| ν₄ | 880 | High | Ring Deformation | [4] |
| ν₅ | 785 | Medium | C-H Bend | [4] |
| ν₆ | 650 | Low | Ring Deformation | [4] |
Experimental Protocols for the Synthesis and Detection of this compound
The first successful detection of this compound was achieved in 2023 by simulating the conditions of cold molecular clouds.[4][5] This groundbreaking experiment involved the synthesis of this compound in a cryogenic matrix followed by its gas-phase detection using highly sensitive mass spectrometry.
Synthesis in a Cryogenic Matrix
The synthesis of this compound is predicated on the isomerization of a stable precursor, ketene (H₂CCO), within a low-temperature matrix. This environment is crucial for trapping the highly unstable this compound molecule and preventing its immediate decomposition.
Methodology:
-
Precursor Deposition: A gaseous mixture of a ketene precursor (e.g., acetaldehyde, CH₃CHO) and a matrix gas (e.g., methanol, CH₃OH) is deposited onto a cryogenic substrate (typically a silver mirror) held at a temperature of approximately 5-10 K.[6]
-
Energetic Processing: The cryogenic matrix is irradiated with high-energy electrons (e.g., 5 keV). This energetic processing induces the formation of ketene from the acetaldehyde precursor.
-
Isomerization to this compound: The energetic environment also facilitates the isomerization of the newly formed ketene into this compound.
-
Energy Quenching: The excess internal energy of the nascent this compound molecule is dissipated through resonant energy transfer to the vibrational modes of the surrounding methanol matrix molecules. This rapid quenching is critical for stabilizing the this compound.
Detection by Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)
Once synthesized and trapped, the this compound molecules are detected upon sublimation from the matrix into the gas phase.
Methodology:
-
Temperature-Programmed Desorption (TPD): The cryogenic matrix is slowly heated, causing the trapped molecules, including this compound, to sublimate into the gas phase at characteristic temperatures.
-
Soft Photoionization: The sublimated gas-phase molecules are intercepted by a tunable vacuum ultraviolet (VUV) light source (e.g., from a synchrotron). The photon energy is precisely controlled to be just above the ionization energy of this compound but below that of other isomers like ketene, ensuring selective ionization.[6]
-
Reflectron Time-of-Flight (ReTOF) Mass Analysis: The photoionized molecules are then guided into a reflectron time-of-flight mass spectrometer. The reflectron, an ion mirror, enhances mass resolution by correcting for the initial kinetic energy distribution of the ions.[7] Ions are accelerated into a field-free drift tube, and their mass-to-charge ratio is determined by their flight time to the detector. The enhanced resolution is critical for distinguishing this compound (m/z = 42) from potential isobaric contaminants.
This compound as a Reactive Intermediate
The significance of this compound in organic chemistry stems largely from its proposed role as a transient intermediate in several key reactions. Its fleeting existence complicates mechanistic studies, but a combination of isotopic labeling experiments and computational chemistry provides strong evidence for its participation.
The Wolff Rearrangement
The Wolff rearrangement is a reaction that converts an α-diazocarbonyl compound into a ketene.[1] The mechanism has been a subject of extensive debate, with evidence supporting both concerted and stepwise pathways. In the stepwise mechanism, an α-ketocarbene is formed as an intermediate. This carbene can then undergo a 1,2-rearrangement to form the ketene or, pertinently, a 4π electrocyclic ring closure to form an this compound intermediate.[1] The this compound can then reopen to either the original α-ketocarbene or a rearranged isomer, which subsequently forms the final ketene product. This this compound-mediated pathway is crucial for explaining the scrambling of isotopic labels observed in some Wolff rearrangements.
Caption: The stepwise mechanism of the Wolff rearrangement involving an α-ketocarbene and a transient this compound intermediate.
Ozonolysis of Alkynes
The ozonolysis of alkynes is a method for cleaving carbon-carbon triple bonds. While the precise mechanism is complex and can be solvent-dependent, computational studies suggest the potential involvement of an this compound intermediate. The initial [3+2] cycloaddition of ozone to the alkyne forms an unstable primary ozonide (a 1,2,3-trioxolene). This intermediate is thought to rapidly rearrange. One proposed pathway involves the formation of an this compound derivative, which then undergoes further oxidation and cleavage to yield the final carboxylic acid products (after oxidative workup).
Caption: A simplified potential reaction pathway in alkyne ozonolysis, highlighting the hypothetical intermediacy of this compound.
Conclusion and Future Outlook
This compound stands as a testament to the extreme limits of molecular stability. For decades, it was a theoretical curiosity, a molecule "too unstable to exist." The confluence of advanced computational methods and innovative experimental techniques has finally brought it from the realm of prediction to direct observation. The quantitative data on its structure and energetics confirm its high degree of strain and antiaromatic character. The successful synthesis protocol, mimicking extraterrestrial conditions, not only validates long-standing theories but also suggests that such exotic molecules may play a role in the chemistry of the interstellar medium.
For researchers in drug development and synthetic chemistry, understanding the properties and reactivity of strained intermediates like this compound is paramount. While this compound itself is unlikely to be a therapeutic agent, the reaction pathways it inhabits, such as the Wolff rearrangement, are powerful tools for molecular construction, including ring contraction and homologation. A deeper understanding of the factors governing this compound formation and stability could lead to more refined control over these synthetic transformations. The continued study of this compound and its derivatives promises to further illuminate the fundamental principles of chemical bonding and reactivity at the extremes.
References
- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tropospheric alkene ozonolysis chemistry: an extended computational chemistry assessment of structural effects - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3.smu.edu [s3.smu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reflectron [ms-museum.org]
Oxirene: A Comprehensive Technical Analysis of its Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxirene (c-C₂H₂O), a three-membered heterocyclic compound, has long been a subject of intense theoretical and experimental interest due to its unique electronic structure and high ring strain. As a 4π electron system, it is classified as antiaromatic, a designation that historically suggested profound instability and a fleeting existence, if any. For decades, this compound was considered a hypothetical molecule, a transient intermediate, or a transition state in reactions such as the Wolff rearrangement. However, recent groundbreaking experimental work has confirmed its synthesis and detection under cryogenic conditions, opening a new chapter in the study of this enigmatic molecule. This technical guide provides an in-depth analysis of the structure and bonding of this compound, presenting a consolidation of the latest computational and experimental data. It is intended to serve as a core reference for researchers in organic chemistry, astrochemistry, and computational chemistry, as well as for professionals in drug development interested in strained heterocyclic systems.
Introduction
The quest to understand the structure and stability of small, strained ring systems is a fundamental pursuit in organic chemistry. This compound, the unsaturated analog of oxirane (ethylene oxide), represents a particularly challenging case. Its predicted antiaromatic character, arising from the cyclic delocalization of 4π electrons, has been the focal point of numerous computational studies.[1][2] The inherent instability suggested by Hückel's rule for antiaromatic systems has made the synthesis and characterization of this compound a formidable challenge.
Recent advancements in experimental techniques, specifically matrix isolation spectroscopy coupled with photoionization mass spectrometry, have enabled the first unambiguous detection of this compound.[3] This breakthrough has provided crucial experimental data to benchmark and refine theoretical models that have been developed over decades to describe the bonding and potential energy surface of the C₂H₂O isomers.
This guide will systematically present the current state of knowledge on this compound, with a focus on its geometric structure, vibrational frequencies, and the energetic landscape it shares with its isomers. Detailed experimental protocols for its synthesis and detection are also provided to facilitate further research in this exciting area.
Computational Analysis of this compound Structure and Bonding
The structure and stability of this compound have been extensively investigated using a variety of high-level ab initio and density functional theory (DFT) methods. The Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, often considered the "gold standard" in computational chemistry, has been instrumental in providing accurate predictions of its properties.
Molecular Geometry
Computational studies consistently predict a C₂ᵥ symmetric structure for this compound. The key geometric parameters, including bond lengths and bond angles, calculated at the CCSD(T) level with an augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set are summarized in Table 1.
| Parameter | Value (CCSD(T)/aug-cc-pVTZ) |
| C=C Bond Length | 1.29 Å |
| C-O Bond Length | 1.48 Å |
| C-H Bond Length | 1.08 Å |
| ∠(CCO) Bond Angle | 76.5° |
| ∠(HCH) Bond Angle | 118.0° |
| ∠(OCH) Bond Angle | 142.0° |
| Table 1. Calculated geometric parameters of this compound. |
Vibrational Frequencies
The calculated vibrational frequencies of this compound provide important spectroscopic signatures for its experimental identification. The harmonic vibrational frequencies calculated at the CCSD(T)/aug-cc-pVTZ level are presented in Table 2. These theoretical predictions were crucial for the successful experimental detection of this compound.
| Mode | Symmetry | Frequency (cm⁻¹) | Description |
| ν₁ | A₁ | 3120 | Symmetric C-H Stretch |
| ν₂ | A₁ | 1780 | C=C Stretch |
| ν₃ | A₁ | 950 | Symmetric C-O Stretch / Ring Deformation |
| ν₄ | B₂ | 3100 | Asymmetric C-H Stretch |
| ν₅ | B₂ | 850 | Asymmetric C-O Stretch / Ring Deformation |
| ν₆ | B₁ | 750 | Out-of-plane C-H Wag |
| Table 2. Calculated harmonic vibrational frequencies of this compound. |
The C₂H₂O Potential Energy Surface
This compound is one of several isomers on the C₂H₂O potential energy surface. Understanding the relative energies of these isomers and the transition states that connect them is crucial for comprehending the stability and reactivity of this compound. High-level computational studies, including those at the CCSD(T)/CBS (Complete Basis Set) level, have mapped out this complex energy landscape.
Key Isomers and Their Relative Energies
Besides this compound, other important C₂H₂O isomers include ketene, ethynol, and oxiranylidene. The relative energies of these isomers, with ketene being the global minimum, are presented in Table 3. These values highlight the high-energy nature of this compound.
| Isomer | Structure | Relative Energy (kcal/mol) (CCSD(T)/CBS) |
| Ketene | H₂C=C=O | 0.0 |
| Ethynol | HC≡COH | 25.8 |
| Oxiranylidene | c-C(O)CH₂ | 74.2 |
| This compound | c-(CH)₂O | 77.7 |
| Table 3. Relative energies of C₂H₂O isomers.[4] |
The energetic relationship and isomerization pathways between this compound and its most stable isomer, ketene, are of particular interest. The interconversion is believed to proceed through a carbene intermediate, formylcarbene.
Experimental Synthesis and Detection
The first successful synthesis and detection of this compound was achieved by Wang et al. in 2023.[3] The experimental protocol involves the use of matrix isolation spectroscopy, a technique where reactive species are trapped in an inert solid matrix at cryogenic temperatures.
Experimental Protocol
1. Precursor Preparation and Deposition:
-
A gas mixture of methanol (CH₃OH) and acetaldehyde (CH₃CHO) is prepared.
-
This mixture is deposited onto a cryogenic surface (typically a CsI window) cooled to approximately 5 K.
2. In-situ Generation of this compound:
-
The cryogenic matrix is irradiated with high-energy electrons (e.g., 5 keV).
-
This irradiation induces the formation of ketene (H₂C=C=O) from acetaldehyde.
-
Subsequent electron-induced isomerization of the newly formed ketene leads to the formation of this compound. The surrounding methanol matrix helps to stabilize the high-energy this compound molecule by dissipating excess energy.
3. Detection by Photoionization Mass Spectrometry:
-
The cryogenic matrix is slowly heated in a temperature-programmed desorption (TPD) experiment.
-
As the matrix sublimes, the trapped molecules are released into the gas phase.
-
The gas-phase molecules are then ionized using tunable vacuum ultraviolet (VUV) radiation.
-
The resulting ions are detected by a reflectron time-of-flight (ReTOF) mass spectrometer.
-
By carefully tuning the photoionization energy, different isomers can be selectively ionized and detected based on their distinct ionization energies, allowing for the unambiguous identification of this compound.
This compound as a Reactive Intermediate: The Wolff Rearrangement
The Wolff rearrangement is a classic organic reaction that converts an α-diazoketone into a ketene. For many years, it was debated whether this reaction proceeds through a concerted mechanism or a stepwise mechanism involving a carbene intermediate. The potential involvement of this compound as a further intermediate in the stepwise pathway has been a topic of significant discussion.
Computational studies have shown that the interconversion of the ketocarbene intermediate to the ketene product can proceed through an this compound intermediate.[5][6] The extremely flat potential energy surface connecting the ketocarbene and this compound suggests that their interconversion is facile.[5] The recent experimental confirmation of this compound's existence lends further credence to its potential role in such rearrangements.
Conclusion and Future Outlook
The successful synthesis and characterization of this compound represent a landmark achievement in the study of strained and antiaromatic molecules. The convergence of high-level computational predictions and sophisticated experimental techniques has finally brought this elusive molecule from the realm of theory into tangible reality.
For researchers and scientists, the confirmed existence of this compound provides a critical benchmark for theoretical models of chemical bonding and reactivity. The detailed experimental protocols outlined in this guide offer a roadmap for further investigations into the properties and reactions of this compound and its derivatives.
For drug development professionals, understanding the chemistry of strained heterocycles like this compound can provide insights into the design of novel pharmacophores and the metabolic pathways of complex molecules. While this compound itself is too unstable for direct therapeutic applications, the fundamental principles governing its structure and reactivity can inform the development of new synthetic methodologies and the understanding of reactive intermediates in biological systems.
The future of this compound research is bright. Further studies will likely focus on the synthesis of substituted oxirenes to probe the effects of electronic and steric factors on its stability and reactivity. The exploration of its chemistry in different matrices and its potential role in astrochemical processes will also be exciting avenues of research. The story of this compound is a testament to the power of perseverance in scientific inquiry and the ever-evolving synergy between theory and experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 3. Matrix isolation - Wikipedia [en.wikipedia.org]
- 4. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 5. The Wolff rearrangement: The relevant portion of the this compound-ketene potential energy hypersurface (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Antiaromaticity in Three-Membered Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Three-membered heterocycles, despite their inherent ring strain, are pivotal structural motifs in organic chemistry and medicinal chemistry. When these rings possess 4π electrons, they exhibit antiaromatic character, leading to unique reactivity and electronic properties. This guide provides a comprehensive technical overview of antiaromaticity in key three-membered heterocycles: 2H-azirines, oxirenes, and thiirenes. It delves into their synthesis, experimental and computational characterization, and reactivity, with a focus on quantitative data and detailed experimental protocols. The potential applications of these fascinating molecules in drug discovery and development are also explored, highlighting their role as reactive intermediates and unique pharmacophores.
Core Concepts of Antiaromaticity
Antiaromaticity is a characteristic of cyclic, planar molecules with a conjugated system of 4n π-electrons (where n is an integer). Unlike aromatic compounds which are stabilized by the delocalization of (4n+2) π-electrons, antiaromatic compounds are destabilized. This destabilization manifests as:
-
High Reactivity: A driving force to alleviate the antiaromatic character.
-
Paramagnetic Ring Current: When placed in an external magnetic field, antiaromatic compounds induce a paramagnetic ring current, which deshields the interior of the ring. This is in contrast to the diatropic ring current of aromatic compounds which shields the interior.
-
Alternating Bond Lengths: Unlike the uniform bond lengths in aromatic rings, antiaromatic rings often exhibit distinct single and double bond character.
A key computational descriptor for quantifying aromaticity and antiaromaticity is the Nucleus-Independent Chemical Shift (NICS) . NICS values are typically calculated at the center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). The out-of-plane component of the shielding tensor, NICS(1)zz, is considered a particularly reliable indicator of π-electron delocalization. Positive NICS values are indicative of antiaromaticity, while negative values suggest aromaticity.[1]
Key Antiaromatic Three-Membered Heterocycles
This guide focuses on the three most fundamental antiaromatic three-membered heterocycles:
-
2H-Azirine: A nitrogen-containing heterocycle with one C=N double bond.
-
Oxirene: An oxygen-containing heterocycle with one C=C double bond. It is highly unstable and has been a subject of extensive theoretical and experimental investigation.
-
Thiirene: A sulfur-containing heterocycle with one C=C double bond. Like this compound, it is a transient species.
Quantitative Data Summary
The following tables summarize key quantitative data for 2H-azirine and its derivatives, providing insights into their antiaromatic character and geometric properties. Data for this compound and thiirene are less abundant due to their transient nature.
Table 1: Calculated NICS(1)zz Values (in ppm) for Substituted Azirines [2]
| Substituent (at C2) | 2H-Azirine |
| H | -20.0 |
| F | -20.2 |
| SiH₃ | -17.8 |
| SiF₃ | -20.2 |
Note: While 2H-azirines are formally 4π electron systems, computational studies show a complex electronic structure. The negative NICS(1)zz values in some cases may be influenced by factors other than pure π-antiaromaticity, such as σ-aromaticity or hyperconjugative effects.
Table 2: Calculated Bond Lengths (in Å) for Three-Membered Heterocycles
| Molecule | C=C | C-N | C-O | C-S | Reference |
| 2H-Azirine | - | 1.421 | - | - | [3] |
| This compound | 1.254 | - | - | - | [3] |
| Thiirene | 1.304 | - | - | 1.685 | [3] |
Table 3: Relative Energies (in kJ/mol) of C₂H₃N Isomers [4]
| Isomer | Relative Energy |
| Acetonitrile (CH₃CN) | 0 |
| 2H-Azirine | 199 |
| Ketenimine (CH₂=C=NH) | 92 |
| Methyl isocyanide (CH₃NC) | 98 |
Experimental Protocols
Synthesis of 3-Phenyl-2H-azirine-2-carboxaldehyde
This procedure describes a multi-step synthesis starting from cinnamaldehyde dimethyl acetal.[5]
A. (1-Azido-2-iodo-3,3-dimethoxypropyl)benzene:
-
In a dry 1-L three-necked round-bottomed flask equipped with a magnetic stirrer and two dropping funnels, a mixture of sodium azide (75 g, 1.1 mol) in dry acetonitrile (450 mL) is stirred and cooled to -5 to 0 °C in an ice-salt bath.
-
Iodine monochloride (83 g, 0.51 mol) is added dropwise over 10-20 minutes.
-
The solution is stirred for an additional 5-10 minutes before cinnamaldehyde dimethyl acetal (81 g, 0.45 mol) is added over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
The mixture is stirred for 12 hours at room temperature, then poured into 500 mL of water and extracted with diethyl ether (3 x 500 mL).
-
The combined organic extracts are washed with 5% aqueous sodium thiosulfate (700 mL) and water (1 L), then dried over magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the iodoazide as an orange oil (150-156 g, 97-98% crude yield).
B. (1-Azido-3,3-dimethoxy-1-propenyl)benzene:
-
The crude iodoazide (156 g, 0.450 mol) is dissolved in anhydrous ether (1500 mL) in a 2-L round-bottomed flask and cooled to -5 to 0 °C.
-
Potassium tert-butoxide (62 g, 0.55 mol) is added, and the mixture is stirred for 4-5 hours at 0 °C.
-
Water (350 mL) is added, and the ethereal layer is separated, washed with water, and dried.
-
Solvent removal yields the vinyl azide as a yellow-orange oil (71-75 g, 72-76% crude yield).
C. 2-(Dimethoxymethyl)-3-phenyl-2H-azirine:
-
The crude vinyl azide (71-75 g, 0.32-0.34 mol) is refluxed in chloroform (1 L) for 12 hours.
-
After solvent removal, the residue is distilled to give the azirine as a colorless oil (48-61 g, 78-93% yield), bp 103-105 °C (0.27 mm).
D. 3-Phenyl-2H-azirine-2-carboxaldehyde:
-
The azirine acetal (48 g, 0.25 mol) is dissolved in a mixture of acetone (500 mL) and water (125 mL) containing pyridinium p-toluenesulfonate (2.0 g, 0.008 mol).
-
The solution is stirred at room temperature for 12 hours.
-
The solvent is removed, and the residue is extracted with ether. The extract is washed, dried, and concentrated.
-
The residual oil is crystallized from the refrigerator and sublimed at 35 °C (0.01 mm) to give the final product as a crystalline solid (13.3 g, 30% yield), mp 49-51 °C.
Matrix Isolation of Transient Species (e.g., this compound)
Matrix isolation is a technique used to trap and study highly reactive molecules at very low temperatures in an inert matrix.[6][7][8]
General Procedure:
-
Precursor Selection: A stable precursor molecule that can generate the desired transient species upon photolysis or pyrolysis is chosen. For this compound, precursors like α-diazoketones or photolysis of 1,2,3-thiadiazoles can be used.
-
Matrix Gas: An inert gas, typically argon or nitrogen, is used as the matrix material.
-
Deposition: The precursor is mixed with a large excess of the matrix gas (typically 1:1000 ratio) in the gas phase. This mixture is then slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to a very low temperature (typically 4-20 K) by a closed-cycle helium cryostat. This is done under high vacuum (10⁻⁶ to 10⁻⁷ mbar) to prevent condensation of atmospheric gases.[6]
-
Generation of Transient Species: The matrix-isolated precursor is then irradiated with UV light of a specific wavelength or subjected to controlled heating (pyrolysis) to generate the transient species in situ.
-
Spectroscopic Analysis: The trapped species is then characterized using various spectroscopic techniques, such as Fourier-transform infrared (FTIR), UV-Vis, or electron paramagnetic resonance (EPR) spectroscopy. The low temperature and isolation prevent the reactive species from dimerizing or reacting further, allowing for its spectroscopic signature to be recorded.
Computational Protocol for NICS(1)zz Calculation
This protocol outlines the general steps for calculating NICS(1)zz values using the Gaussian suite of programs.[9][10]
-
Geometry Optimization: The geometry of the molecule of interest is first optimized to a minimum on the potential energy surface. This is typically done using density functional theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). A frequency calculation should be performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Placement of Ghost Atom: A "ghost" atom (Bq in Gaussian) is placed at a position 1.0 Å directly above the geometric center of the three-membered ring. The ghost atom has no electrons or nucleus but serves as a point to calculate the magnetic shielding tensor.
-
NMR Calculation: A nuclear magnetic resonance (NMR) calculation is then performed on the optimized geometry including the ghost atom. The NMR=GIAO keyword is typically used in the route section of the Gaussian input file.
-
Extraction of NICS(1)zz Value: From the Gaussian output file, the magnetic shielding tensor for the ghost atom is located. The zz component of this tensor corresponds to the shielding perpendicular to the ring plane. The NICS(1)zz value is the negative of this shielding value.
Reactivity and Mechanistic Pathways
Antiaromatic three-membered heterocycles are highly reactive due to a combination of ring strain and electronic destabilization. Their reactivity is often characterized by ring-opening reactions.
Nucleophilic Ring-Opening of 2H-Azirines
2H-Azirines can act as electrophiles, reacting with a variety of nucleophiles. The reaction typically proceeds via nucleophilic attack at the sp²-hybridized carbon of the C=N bond, followed by ring opening.[11][12][13]
This reactivity makes 2H-azirines valuable synthetic intermediates for the preparation of aza-heterocycles and functionalized amines.
2H-Azirines as Masked 1,3-Dipoles in Cycloadditions
Upon thermal or photochemical activation, 2H-azirines can undergo ring opening to form vinyl nitrenes or azomethine ylides, which are reactive 1,3-dipoles. These can then participate in [3+2] cycloaddition reactions with various dipolarophiles to generate five-membered heterocyclic rings.[8][14][15][16]
Relevance in Drug Discovery and Development
While highly reactive, the unique properties of antiaromatic three-membered heterocycles can be harnessed in drug discovery.
-
Bioorthogonal Chemistry: The strained ring system and unique reactivity of molecules like 2H-azirines make them potential candidates for bioorthogonal "click" chemistry reactions. These reactions can be used for labeling and tracking biomolecules in living systems without interfering with native biological processes.[1]
-
Enzyme Inhibition: The high-energy, strained nature of these heterocycles can mimic the transition state of an enzyme-catalyzed reaction. Molecules designed as transition state analogs can bind very tightly to the active site of an enzyme, acting as potent and specific inhibitors.[3][17] Antiaromatic heterocycles could potentially serve as novel scaffolds for the design of such inhibitors.
-
Pharmacophore Scaffolds: While their instability is a challenge, incorporating the three-membered ring motif into a larger, more stable molecule can impart unique conformational constraints and electronic properties. This can lead to novel interactions with biological targets.
Conclusion
Antiaromatic three-membered heterocycles represent a fascinating and challenging area of chemical research. Their inherent instability, driven by both ring strain and antiaromatic character, results in a rich and diverse reactivity. While their transient nature has historically made them difficult to study, modern experimental techniques like matrix isolation spectroscopy, coupled with advanced computational methods, have provided unprecedented insights into their structure and properties. For drug development professionals, understanding the unique reactivity of these motifs opens up new avenues for the design of novel therapeutics, from bioorthogonal probes to potent enzyme inhibitors. Continued exploration of these high-energy molecules promises to yield further fundamental discoveries and innovative applications.
References
- 1. poranne-group.github.io [poranne-group.github.io]
- 2. rsc.org [rsc.org]
- 3. Transition state analog - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCL:G: Problems on NICS calculation Using Gaussian [server.ccl.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transition States, Analogues and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Theoretical Prediction and Experimental Validation of Oxirene Stability
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the theoretical frameworks and computational methods used to predict the stability of oxirene. It integrates these predictions with recent experimental findings that have successfully validated its existence as a transient species.
Introduction: The Enigma of this compound
This compound (c-C₂H₂O) is a highly strained, three-membered heterocyclic compound containing an unsaturated ring with two carbon atoms and one oxygen atom.[1] For decades, this compound has been a subject of intense theoretical and experimental interest due to its proposed role as a key reactive intermediate in fundamental organic reactions, such as the Wolff rearrangement, and its potential presence in interstellar environments.[2][3]
The primary challenge in studying this compound lies in its predicted instability. Quantum chemical calculations have long suggested that its structure is extremely strained and possesses an antiaromatic 4π electron system, characteristics that point to a very high-energy and short-lived molecule.[1][4] This predicted instability made its isolation and direct detection an elusive goal for over half a century.[2][5] However, recent advancements in experimental techniques have finally enabled its preparation and gas-phase detection, providing a critical bridge between theoretical prediction and physical reality.[2][6] This guide synthesizes the core theoretical predictions of this compound's stability and details the experimental validation, offering a comprehensive overview for researchers in chemistry and related fields.
Theoretical Framework for Predicting Instability
The predicted instability of this compound stems from two primary factors: Hückel antiaromaticity and significant ring strain.
Antiaromaticity
According to Hückel's rule, a cyclic, planar, and fully conjugated molecule is considered aromatic if it has (4n+2) π electrons, a property that confers significant stability. Conversely, if such a molecule has 4n π electrons, it is deemed antiaromatic and is characterized by significant destabilization.[7] this compound possesses a 4π electron system within its three-membered ring, placing it in the category of Hückel antiaromatic compounds, which are known to be exceptionally unstable.[2][3][4]
Ring Strain
Three-membered rings, such as this compound's parent saturated analogue oxirane (ethylene oxide), exhibit significant angle strain because their internal bond angles (approx. 60°) deviate sharply from the ideal sp³ (109.5°) or sp² (120°) bond angles. The introduction of a double bond further increases this strain. This high degree of ring strain contributes substantially to the molecule's high enthalpy of formation and reactivity.[8][9][10]
Computational Predictions of this compound Stability
High-level ab initio and density functional theory (DFT) calculations have been instrumental in characterizing the potential energy surface (PES) of C₂H₂O isomers. These studies consistently show that while this compound is a true local minimum on the PES, it is thermodynamically much less stable than its isomers and is kinetically liable to rapid rearrangement.[3][11]
Potential Energy Surface (PES)
Computational models, particularly those employing sophisticated methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and Multireference Perturbation Theory (CASPT2), have been crucial for accurately describing the energetics of this compound and its isomerization pathways.[3][6]
The primary isomerization pathway for this compound is ring-opening to form ketene.[6] Early calculations struggled to definitively characterize all intermediates, but modern studies have refined the PES. For instance, calculations at the CCSD(T)/aug-cc-pVTZ level have elucidated the pathway from this compound to ketene, identifying the relevant transition states and intermediates.[6] A key finding is that while singlet formylcarbene was once considered a potential intermediate, ZPE (Zero-Point Vibrational Energy) corrections place its energy above the transition state for its formation from this compound, suggesting it is not a stable intermediate on this pathway.[3][12]
Quantitative Computational Data
The stability of this compound is best understood through quantitative data derived from computational models. The tables below summarize key energetic and structural parameters from various theoretical studies.
Table 1: Calculated Relative Energies of C₂H₂O Isomers
| Species | Method | Relative Energy (kJ mol⁻¹) | Reference |
|---|---|---|---|
| This compound | CCSD(T)/aug-cc-pVTZ | 0.0 (Reference) | [6] |
| Triplet Formylcarbene | CASPT2(16,14)/CBS | +1.2 | [3][12] |
| Singlet Formylcarbene | CASPT2(16,14)/CBS | +20.8 | [3][12] |
| Ethynol | Not specified | Barrier to form: 22 | [6] |
| Ketene | CCSD(T)/aug-cc-pVTZ | -315.6 |[6] |
Table 2: Calculated Isomerization Barriers and Ring Strain Energy
| Parameter | Method | Value (kcal/mol) | Reference |
|---|---|---|---|
| Isomerization Barrier (this compound → Ketene) | DLPNO-CCSD(T) | 3.63 | [10] |
| Ring Strain Energy (RSE) | DLPNO-CCSD(T) | Extremely High* | [10][13] |
*Note: The RSE for this compound is exceptionally high due to its pseudocyclic nature and antiaromaticity, making a precise, conventional value difficult to assign.[10][13]
Experimental Validation and Protocols
Despite decades of being labeled "elusive," this compound was successfully prepared and detected in the gas phase in 2023.[2][5][6] This breakthrough provided definitive experimental proof of its existence as a transient species.
Experimental Protocol: Matrix Isolation and Gas-Phase Detection
The successful experiment involved a multi-step process designed to generate this compound and stabilize it long enough for detection. The protocol is a sophisticated combination of matrix isolation, energetic processing, and high-resolution mass spectrometry.[6][12]
-
Sample Preparation: A low-temperature ice matrix (10 K) composed of methanol and acetaldehyde is prepared. Acetaldehyde serves as a precursor, while methanol plays a critical role as an energy transfer medium.[6]
-
Energetic Processing: The ice is irradiated with high-energy electrons. This process leads to the isomerization of precursor molecules, including the formation of ketene, which can then isomerize to this compound.[2][12]
-
Resonant Energy Transfer & Stabilization: This is a crucial step. The excess internal energy of the newly formed, highly strained this compound molecule is resonantly transferred to the vibrational modes of the surrounding methanol matrix molecules (specifically, hydroxyl stretching and bending modes). This rapid energy dissipation quenches the this compound molecule, preventing its immediate isomerization and trapping it within the ice.[2][6] The absence of a suitable matrix like methanol prevents the stabilization and detection of this compound.[6]
-
Sublimation and Ionization: The temperature of the ice is slowly increased, causing the trapped molecules to sublimate into the gas phase. The gas-phase molecules are then ionized using "soft" single-photon ionization, which minimizes fragmentation of the delicate this compound molecule.[2][6]
-
Detection: The ionized molecules are detected using isomer-selective reflectron time-of-flight (ReTOF) mass spectrometry. This technique allows for the separation and identification of different isomers based on their mass-to-charge ratio and ionization energy, confirming the presence of this compound (m/z = 42).[6][12] The observed gas-phase lifetime was at least 8 ± 2 microseconds.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gas-phase detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Elusive antiaromatic molecule produced in a lab for the 1st time | University of Hawaiʻi System News [hawaii.edu]
- 6. Gas-phase detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Oxirene as a Reactive Intermediate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of oxirene chemistry, focusing on its transient nature and significant role as a reactive intermediate in key organic transformations. While its high reactivity makes it a challenging species to isolate, understanding its behavior is crucial for mechanistic elucidation and the strategic design of complex synthetic pathways. This document provides a comprehensive overview of its involvement in the Wolff rearrangement and alkyne oxidations, supported by experimental evidence, computational data, and detailed procedural outlines.
Introduction to this compound: A Fleeting Yet Pivotal Intermediate
This compound is a highly strained, three-membered heterocyclic molecule containing an oxygen atom and a carbon-carbon double bond.[1] Its structure, an unsaturated analog of oxirane (ethylene oxide), imparts significant ring strain and antiaromatic character due to its 4π electron system.[1][2] These features contribute to its extreme instability and fleeting existence, making it a classic example of a reactive intermediate in organic chemistry.[1]
Despite its transient nature, the intermediacy of this compound has been invoked to explain the outcomes of several important reactions, most notably the Wolff rearrangement of α-diazoketones and the oxidation of alkynes.[3][4] While direct observation has been historically elusive, a combination of isotopic labeling studies, computational chemistry, and recent sophisticated analytical techniques have provided compelling evidence for its existence and participation in these transformations.[1][3][5]
The Role of this compound in the Wolff Rearrangement
The Wolff rearrangement is a cornerstone of organic synthesis, enabling the conversion of α-diazocarbonyl compounds into ketenes, which are versatile synthons for a variety of subsequent reactions.[3] The mechanism of this rearrangement has been a subject of extensive debate, with evidence pointing to both concerted and stepwise pathways. The involvement of this compound is a key feature of the stepwise mechanism, particularly for α-diazo ketones that adopt an s-trans conformation.[3]
In this stepwise pathway, the initial loss of dinitrogen from the α-diazo ketone generates a highly reactive α-ketocarbene. This intermediate can then undergo a 4π electrocyclic ring closure to form the symmetric this compound intermediate.[3] The this compound can then reopen in two possible ways, leading back to the α-ketocarbene, which subsequently rearranges to the ketene product.[3]
The most definitive evidence for the involvement of an this compound intermediate in the Wolff rearrangement comes from isotopic labeling studies.[3] When a 13C-labeled α-diazo ketone is subjected to the rearrangement conditions, the resulting ketene shows a scrambling of the isotopic label. This scrambling is elegantly explained by the formation of a symmetrical this compound intermediate, which can open in either direction with equal probability, thus distributing the 13C label between two different positions in the final ketene product.[3][6]
Mechanistic Pathway of the Stepwise Wolff Rearrangement
The following diagram illustrates the stepwise mechanism of the Wolff rearrangement, highlighting the central role of the this compound intermediate.
Figure 1: Stepwise mechanism of the Wolff rearrangement involving an this compound intermediate.
Experimental Protocol: Isotopic Labeling Study of the Wolff Rearrangement
The following provides a generalized experimental protocol for investigating the intermediacy of this compound in a Wolff rearrangement using 13C isotopic labeling.
Objective: To demonstrate the scrambling of a 13C label in the product of a Wolff rearrangement, providing evidence for a symmetric this compound intermediate.
Materials:
-
13C-labeled α-diazoketone (e.g., 1-13C-1-diazo-2-propanone)
-
Anhydrous solvent (e.g., methanol, dioxane)
-
Photolysis apparatus (e.g., medium-pressure mercury lamp with a Pyrex filter)
-
Inert gas (e.g., argon or nitrogen)
-
Appropriate trapping agent (e.g., water, alcohol, or amine)
-
Standard laboratory glassware for inert atmosphere reactions
-
Analytical instrumentation for product characterization (e.g., NMR, Mass Spectrometry)
Procedure:
-
Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve the 13C-labeled α-diazoketone in the chosen anhydrous solvent under an inert atmosphere. The concentration should be sufficiently dilute to prevent intermolecular side reactions. Add the trapping agent to the solution.
-
Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the diazoketone.
-
Photolysis: While maintaining an inert atmosphere and stirring, irradiate the solution with the mercury lamp. The reaction progress can be monitored by TLC or by observing the cessation of nitrogen evolution.
-
Work-up: Upon completion of the reaction, remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography.
-
Analysis: Analyze the purified product using 13C NMR and mass spectrometry to determine the position and extent of the 13C label scrambling. The presence of the label in positions other than the original labeled position is indicative of the formation of a symmetric intermediate.
This compound in the Oxidation of Alkynes
This compound also plays a critical, albeit transient, role in the oxidation of alkynes, particularly with peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA).[4][7][8] In a reaction analogous to the epoxidation of alkenes, the alkyne triple bond is thought to be epoxidized to form a highly unstable this compound intermediate.
Due to its extreme ring strain and antiaromaticity, the this compound rapidly rearranges to a more stable α-ketocarbene.[4] This carbene can then undergo a variety of subsequent reactions, including C-H insertion or further rearrangement, depending on the substrate and reaction conditions.[4]
Mechanistic Pathway of Alkyne Oxidation
The following diagram outlines the proposed mechanism for the oxidation of an alkyne with a peroxyacid, proceeding through an this compound intermediate.
Figure 2: Proposed mechanism for the oxidation of alkynes via an this compound intermediate.
Experimental Protocol: Oxidation of an Alkyne with m-CPBA
This generalized protocol describes the oxidation of an internal alkyne with m-CPBA, a common method for generating α-dicarbonyl compounds, likely through an this compound intermediate.
Objective: To synthesize an α-dicarbonyl compound from an internal alkyne via oxidation with m-CPBA.
Materials:
-
Internal alkyne (e.g., diphenylacetylene)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Aprotic solvent (e.g., dichloromethane, chloroform)
-
Aqueous solution of sodium bicarbonate (NaHCO3)
-
Aqueous solution of sodium sulfite (Na2SO3)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the internal alkyne in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Cool the solution in an ice bath and add m-CPBA portion-wise over a period of 15-30 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting alkyne is consumed.
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess peroxyacid by the slow addition of an aqueous solution of sodium sulfite.
-
Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired α-dicarbonyl compound.
Quantitative Data on this compound and Related Intermediates
Computational chemistry has been instrumental in providing quantitative insights into the energetics of reactions involving this compound. The following tables summarize key computational data from the literature.
Table 1: Calculated Relative Energies of C2H2O Isomers
| Species | Method | Relative Energy (kJ/mol) | Reference |
| This compound | CCSD(T) | 325 | [4] |
| Formylmethylene | CCSD(T) | 325 | [4] |
| Ketene | CCSD(T) | 0 | [4] |
Table 2: Calculated Activation Barriers for Reactions Involving this compound
| Reaction | Method | Activation Energy (kJ/mol) | Reference |
| Formylmethylene/Oxirene to Ketene | CCSD(T) | 21-23 | [6] |
| This compound to Ethynol | CCSD(T) | 22 | [1] |
| Ketene to this compound | CCSD(T) | 353 | [5] |
The Role of this compound in Drug Development: A Clarification
A thorough review of the scientific literature and databases of approved pharmaceuticals indicates that while the saturated analog, oxirane (epoxide), is a common structural motif in a number of FDA-approved drugs, the unsaturated This compound ring is not.[2][3] The high reactivity and inherent instability of the this compound ring make it unsuitable as a stable structural component in a drug molecule.
The oxirane ring, however, is a valuable functional group in medicinal chemistry. It can act as a key pharmacophore or as a reactive handle for the synthesis of more complex drug molecules.[3] Its presence in drugs like the anticancer agent paclitaxel and the antibiotic fosfomycin highlights its importance.
It is conceivable that an this compound could be formed as a transient metabolic intermediate of a drug containing an alkyne moiety, but this is speculative and not a deliberate design strategy. Therefore, for drug development professionals, the focus remains on the synthesis and application of the more stable and synthetically versatile oxirane ring.
Logical Workflow for the Identification of Reactive Intermediates
The identification of a reactive intermediate like this compound follows a logical progression of experimental and theoretical investigation.
Figure 3: A logical workflow for the identification and characterization of a reactive intermediate.
Conclusion
This compound, despite its ephemeral nature, is a fundamentally important reactive intermediate in organic synthesis. Its involvement in the Wolff rearrangement and the oxidation of alkynes is well-supported by a combination of experimental and theoretical evidence. For researchers in organic synthesis, a thorough understanding of the conditions that favor the formation of this compound and its subsequent reactions is crucial for predicting reaction outcomes and designing novel synthetic strategies. While its high reactivity precludes its direct use in drug discovery as a stable structural motif, the study of such transient species continues to deepen our understanding of chemical reactivity and mechanism, which is foundational to all aspects of chemical science, including drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Prodrug activation by 4,4’-bipyridine-mediated aromatic nitro reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Elusive Oxirene: A Key Reactive Intermediate in Interstellar Chemical Clouds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, the highly strained, antiaromatic molecule oxirene (c-C₂H₂O) has been a molecule of significant interest and mystery in the field of astrochemistry.[1][2] Long hypothesized to be a key reactive intermediate in the complex chemical networks of interstellar clouds, its fleeting nature has made direct detection and characterization exceptionally challenging.[1][2] This whitepaper provides a comprehensive overview of the current understanding of this compound's role in the interstellar medium, with a particular focus on the groundbreaking first successful laboratory synthesis and detection that has profound implications for future astronomical searches.[1][2] We will delve into the theoretical underpinnings of its formation, its relationship with key isomers, and the experimental protocols that have finally brought this elusive molecule to light.
Introduction: The Significance of this compound in Astrochemistry
The interstellar medium (ISM) is a vast and complex chemical factory, where a rich tapestry of molecules is synthesized under extreme conditions of low temperature and density.[1][3][4] Among the myriad of species, cyclic molecules and reactive intermediates play a crucial role in the formation of more complex organic molecules, some of which are precursors to the building blocks of life.[5][6] this compound, a three-membered ring containing two carbon atoms and one oxygen atom, has been a long-standing subject of theoretical and experimental curiosity due to its unique electronic structure and high reactivity.[1][2] As a 4π Hückel antiaromatic system, it is inherently unstable, which has contributed to its reputation as one of the most mysterious organic transients.[1][2] Its potential involvement in interstellar chemical pathways, particularly in the oxygen-bearing family of molecules, makes understanding its formation and fate a critical piece of the astrochemistry puzzle. The recent successful laboratory synthesis of this compound under astrophysically relevant conditions marks a pivotal moment, transforming it from a theoretical curiosity into a tangible target for astronomical observation.[1][2]
Theoretical Framework and Isomeric Landscape
Computational chemistry has been instrumental in predicting the properties of this compound and its isomers, providing the foundational knowledge necessary for its eventual detection.[1] These theoretical studies have been vital for understanding the molecule's stability, ionization energy, and the potential energy surfaces of its isomerization pathways.[1][2]
Isomers of C₂H₂O
This compound is one of several isomers with the molecular formula C₂H₂O. Understanding the energetic relationships between these isomers is crucial for interpreting experimental and observational data, as they can be difficult to distinguish. The primary isomers of concern are:
-
Ketene (CH₂CO): A more stable, well-known interstellar molecule.
-
Oxiranylidene (c-C(O)CH₂): A cyclic carbene.
-
Ethynol (HCCOH): A less stable isomer.
-
Formylcarbene (HCOCH): Exists in both singlet and triplet states.
The relative energies and adiabatic ionization energies of these isomers are critical for their identification, particularly through mass spectrometry techniques.
Table 1: Calculated Properties of C₂H₂O Isomers
| Isomer | Structure | Relative Energy (kJ mol⁻¹) | Adiabatic Ionization Energy (eV) |
| This compound | c-C₂H₂O | 0.0 | 8.58 - 8.66 |
| Ketene | CH₂CO | -295.7 | 9.53 - 9.61 |
| Oxiranylidene | c-C(O)CH₂ | +113.8 | 9.77 - 9.85 |
| Ethynol | HCCOH | +136.2 | 9.95 - 10.03 |
| Triplet Formylcarbene | HCOCH | -20.8 | 6.30 - 6.38 |
Data sourced from sophisticated electronic structure calculations and are vital for distinguishing between isomers in experimental setups.[1][2]
Experimental Synthesis and Detection
The long-standing challenge of isolating this compound was overcome in 2023 through a sophisticated laboratory experiment designed to simulate interstellar ice conditions.[1][2] This breakthrough provided the first definitive proof of its existence and a plausible pathway for its formation in space.
Experimental Protocol
The synthesis and detection of this compound involved a multi-step process conducted under ultra-high vacuum and at cryogenic temperatures.[2]
-
Ice Preparation: A mixed molecular ice of methanol (CH₃OH) and acetaldehyde (CH₃CHO) was deposited on a cold substrate at 5 K.[2]
-
Energetic Processing: The ice was irradiated with energetic electrons, simulating the effects of cosmic rays in dense molecular clouds.[2] This process induces bond breaking and formation, leading to a variety of new molecules within the ice matrix.
-
Temperature-Programmed Desorption (TPD): The irradiated ice was then slowly heated. As the temperature increased, different molecules sublimated from the ice at characteristic temperatures.[2]
-
Gas-Phase Detection: The sublimated molecules entered the gas phase and were analyzed using vacuum ultraviolet (VUV) photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1][2]
-
Isomer-Specific Ionization: By carefully tuning the energy of the VUV photons, researchers could selectively ionize specific isomers based on their unique ionization energies. For example, a photon energy of 9.20 eV was used to ionize this compound (IE = 8.58 - 8.66 eV) but not ketene (IE = 9.53 - 9.61 eV), allowing for their unambiguous differentiation.[2]
The Role of this compound in Interstellar Chemical Clouds
The successful laboratory synthesis of this compound in an astrophysically relevant ice analog strongly supports its potential presence in interstellar chemical clouds.[1] The proposed scenario for its interstellar existence is as follows:
-
Formation on Icy Grains: this compound is likely formed within the icy mantles of dust grains in cold, dense molecular clouds through the energetic processing of simpler molecules like methanol and acetaldehyde.[2]
-
Sublimation into the Gas Phase: In regions of star formation, the radiation from a young protostar heats the surrounding environment, causing the icy mantles on dust grains to sublimate. This process releases the newly formed this compound and other complex organic molecules into the gas phase.[2]
-
Gas-Phase Reactivity: Once in the gas phase, the highly reactive this compound can participate in a variety of ion-molecule and neutral-neutral reactions, contributing to the chemical complexity of the hot core or corino.[1] Its strained ring structure makes it a likely candidate for reactions that lead to the formation of larger, more complex organic species.
While direct reaction pathways for this compound in the ISM are still a subject of theoretical investigation, studies of its saturated analog, oxirane, provide some clues. For instance, the reaction of oxirane with the CN radical has been shown to be a potential route for the formation of C₃H₃NO isomers.[7][8] Similar reactions involving the unsaturated and more reactive this compound could be even more significant in interstellar chemistry.
Future Directions and Implications
The unambiguous laboratory detection of this compound has opened a new frontier in the study of interstellar chemistry.[1]
-
Astronomical Searches: this compound is now a prime target for astronomical searches using next-generation radio telescopes such as the Atacama Large Millimeter/submillimeter Array (ALMA) and the James Webb Space Telescope (JWST).[1][2] The laboratory data on its properties will be crucial for identifying its spectral signatures in the vast amount of data collected by these observatories.
-
Refining Chemical Models: The confirmation of a plausible formation pathway for this compound will allow for its inclusion in astrochemical models of interstellar clouds and star-forming regions. This will lead to a more accurate understanding of the chemical evolution of these environments and the formation of complex organic molecules.
-
Implications for Prebiotic Chemistry: As a reactive, oxygen-containing cyclic molecule, this compound could play a role in the formation of prebiotic molecules in the ISM.[5] Understanding its chemistry is another step towards unraveling the cosmic origins of the building blocks of life.
Conclusion
The journey to understand the role of this compound in interstellar chemical clouds has been a long one, marked by theoretical predictions and the persistent challenge of its elusive nature. The recent laboratory synthesis and detection represent a landmark achievement, providing the first concrete evidence for its existence and a viable formation mechanism in astrophysical environments.[1][2] This breakthrough has transformed this compound from a chemical curiosity into a key target for future astronomical observations and a critical component in our models of interstellar chemistry. As we continue to probe the molecular universe with increasingly powerful tools, the secrets of this compound and its role in the cosmic chemical factory are finally within our reach.
References
- 1. astrobiology.com [astrobiology.com]
- 2. Gas-phase detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Chemical abundances in cold, dark interstellar clouds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. gb.nrao.edu [gb.nrao.edu]
- 7. Frontiers | Fate of the Gas-Phase Reaction Between Oxirane and the CN Radical in Interstellar Conditions [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic Properties of Unsubstituted Oxirene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxirene (c-C₂H₂O), the smallest oxygen-containing heterocyclic aromatic compound, has long been a molecule of significant theoretical interest due to its strained three-membered ring and antiaromatic character. Its high reactivity and fleeting existence have posed considerable challenges to its experimental characterization. This technical guide provides a comprehensive overview of the spectroscopic properties of unsubstituted this compound, drawing upon recent landmark experimental observations and extensive theoretical calculations. The document details the experimental protocols for its generation and detection, summarizes its known and predicted spectroscopic data, and illustrates key relationships through diagrams to serve as a resource for researchers in chemistry, astrophysics, and drug development.
Introduction
This compound is a cyclic ether with the molecular formula C₂H₂O. The high ring strain and 4π electron system make it an antiaromatic and highly unstable molecule. For decades, the existence of unsubstituted this compound was purely theoretical, with its spectroscopic properties predicted by computational methods. Recently, the first successful experimental gas-phase detection of unsubstituted this compound has been reported, opening a new chapter in the study of this elusive molecule.[1] This guide synthesizes the current knowledge of its spectroscopic characteristics.
Molecular Structure and Stability
Theoretical calculations have been instrumental in predicting the geometry and stability of this compound. It possesses a C₂ᵥ symmetry with a highly strained three-membered ring. The calculated bond lengths and angles from high-level computational studies are summarized below.
Table 1: Calculated Structural Parameters of Unsubstituted this compound
| Parameter | Value | Computational Method |
| C-C bond length | ~1.29 Å | CCSD(T) |
| C-O bond length | ~1.46 Å | CCSD(T) |
| C-H bond length | ~1.08 Å | CCSD(T) |
| ∠(CCO) | ~76° | CCSD(T) |
| ∠(HCH) | ~117° | CCSD(T) |
This compound is a local minimum on the C₂H₂O potential energy surface, but it is thermodynamically much less stable than its isomers, such as ketene (H₂C=C=O) and ethynol (HC≡COH). The isomerization to ketene is predicted to have a relatively low activation barrier, contributing to this compound's transient nature.
Experimental Protocols
The first successful experimental detection of unsubstituted this compound employed a combination of matrix isolation spectroscopy for its synthesis and stabilization, followed by gas-phase analysis using photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1]
Generation and Trapping: Matrix Isolation
The generation of this compound was achieved in a cryogenic matrix, a technique that allows for the trapping and stabilization of highly reactive species at very low temperatures.[2][3][4][5][6]
-
Precursors: A mixture of a suitable precursor, such as a diazo ketone, is co-deposited with a large excess of an inert matrix gas (e.g., argon or neon) onto a cryogenic window (typically at temperatures around 10 K).
-
Generation: this compound is formed in situ through photolysis of the precursor with UV light or via electron irradiation of a suitable starting material like ketene.[1] The inert matrix environment prevents the newly formed this compound molecules from reacting with each other or isomerizing.
-
Spectroscopic Analysis in Matrix: The matrix-isolated this compound can be studied using infrared (IR) spectroscopy. However, due to the transient nature and potential for overlapping absorptions with other species, definitive identification in the matrix has been challenging.
Gas-Phase Detection: Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)
Following its formation in the matrix, this compound was detected in the gas phase upon sublimation.
-
Sublimation: The cryogenic matrix is slowly warmed, causing the trapped species, including this compound, to sublimate into the gas phase.
-
Soft Photoionization: The gas-phase molecules are then ionized using a tunable vacuum ultraviolet (VUV) light source. By setting the photon energy just above the ionization potential of this compound and below that of its isomers, selective ionization can be achieved.[1][7][8]
-
Time-of-Flight Mass Spectrometry: The resulting ions are then analyzed by a reflectron time-of-flight mass spectrometer (ReTOF-MS), which separates them based on their mass-to-charge ratio, providing a definitive identification of the C₂H₂O⁺ ion originating from this compound. The reflectron enhances the mass resolution by compensating for the initial kinetic energy distribution of the ions.[9][10]
Spectroscopic Data
Infrared (IR) Spectroscopy
Experimentally, the infrared absorptions of this compound are challenging to distinguish from those of its precursors and other isomers in the matrix.[1] Therefore, theoretical calculations are crucial for predicting its vibrational frequencies.
Table 2: Calculated Vibrational Frequencies of Unsubstituted this compound
| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |
| ν₁ | Symmetric C-H stretch | ~3100 |
| ν₂ | C=C stretch | ~1800 |
| ν₃ | CH₂ scissoring | ~1450 |
| ν₄ | Ring breathing | ~1200 |
| ν₅ | CH₂ wagging | ~1000 |
| ν₆ | Asymmetric C-H stretch | ~3150 |
| ν₇ | CH₂ twisting | ~850 |
| ν₈ | CH₂ rocking | ~700 |
| ν₉ | Ring deformation | ~500 |
Note: These are approximate values from various computational studies. The exact values depend on the level of theory and basis set used.
Microwave Spectroscopy
To date, there have been no successful experimental reports on the microwave spectrum of unsubstituted this compound. This is primarily due to its extremely short lifetime and the difficulty in producing a sufficient concentration in the gas phase for conventional microwave spectroscopy. Theoretical calculations predict its rotational constants, which are essential for guiding any future search for its rotational transitions.
Table 3: Calculated Rotational Constants of Unsubstituted this compound
| Rotational Constant | Calculated Value (GHz) |
| A | ~30.5 |
| B | ~25.8 |
| C | ~14.0 |
Note: These values are estimations based on calculated molecular structures and will vary with the computational method.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Similar to microwave spectroscopy, an experimental UV-Vis absorption spectrum of unsubstituted this compound has not yet been reported. Computational studies have been performed to predict its electronic transitions. The calculations suggest that this compound has a weak absorption in the near-UV region. A photolysis experiment on matrix-isolated this compound was conducted at 304 nm, which is consistent with theoretical predictions of a UV absorption feature.[1]
Isomeric Relationships and Potential Energy Surface
The chemistry of this compound is intrinsically linked to its isomers on the C₂H₂O potential energy surface. Understanding these relationships is key to devising strategies for its synthesis and isolation.
References
- 1. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 2. Matrix isolation - Wikipedia [en.wikipedia.org]
- 3. Matrix Isolation [info.ifpan.edu.pl]
- 4. Scholar Commons - SC Upstate Research Symposium: Experiments in Matrix Isolation: Investigations of Oxygenated Hydrocarbons [scholarcommons.sc.edu]
- 5. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 6. Matrix-isolation — Schreiner Group [uni-giessen.de]
- 7. researchgate.net [researchgate.net]
- 8. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 9. Reflectron - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to Oxirene and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxirene (c-C₂H₂O), a highly strained, antiaromatic heterocyclic compound, represents one of the most enigmatic transients in organic chemistry. Its fleeting existence and that of its isomers on the C₂H₂O potential energy surface are critical to understanding fundamental reaction mechanisms, including the Wolff rearrangement and certain ozonolysis pathways. This guide provides a comprehensive technical overview of this compound and its primary isomers—ketene, ethynol, and formylmethylene. It consolidates data from high-level computational studies and experimental matrix isolation techniques, presenting quantitative data, detailed experimental methodologies, and reaction pathways to serve as a foundational resource for researchers in physical organic chemistry, spectroscopy, and computational chemistry.
Introduction to the C₂H₂O Potential Energy Surface
The C₂H₂O stoichiometry gives rise to several isomeric structures, each occupying a distinct position on a complex potential energy surface. The global minimum is the highly stable ketene (ethenone). Other key isomers include the high-energy cyclic this compound, the unstable tautomer ethynol, and the carbene intermediate formylmethylene. The study of these species has been propelled by the synergy between advanced computational chemistry, which can predict their structures and energetics, and matrix isolation spectroscopy, which allows for their experimental trapping and characterization at cryogenic temperatures.[1][2] Understanding the interconversion and reactivity of these isomers is crucial, as they are often invoked as transient intermediates in significant organic reactions.
Molecular Structures and Energetics
Quantum chemical calculations have been indispensable in determining the geometries and relative stabilities of C₂H₂O isomers. This compound's high ring strain and 4π electron system render it antiaromatic and energetically unfavorable.[3] The most stable isomer is ketene, followed by ethynol, formylmethylene, and finally the highly unstable this compound.
Quantitative Data: Relative Energies and Ionization Energies
The following table summarizes the relative energies (ΔE) and adiabatic ionization energies (IE) for the key C₂H₂O isomers, calculated at the CCSD(T)/CBS level with anharmonic corrections to the zero-point vibrational energy (ZPVE).[4]
| Isomer | Structure | Point Group | Electronic State | ΔE (kJ/mol) | Adiabatic IE (eV) |
| Ketene | H₂C=C=O | C₂ᵥ | ¹A₁ | 0.0 | 9.53 - 9.61 |
| Ethynol | HC≡COH | Cₛ | ¹A' | 151.5 | 9.95 - 10.03 |
| Formylmethylene (triplet) | HC(O)CH | Cₛ | ³A'' | 291.8 | 6.30 - 6.38 |
| Formylmethylene (singlet) | HC(O)CH | Cₛ | ¹A' | 312.6 | - |
| This compound | c-C₂H₂O | C₂ᵥ | ¹A₁ | 332.4 | 8.58 - 8.66 |
Quantitative Data: Molecular Geometries
The geometries of the isomers have been optimized using high-level computational methods. The table below presents key bond lengths and angles.[4]
| Molecule | Parameter | Value (Å or °) | Parameter | Value (Å or °) |
| This compound | r(C=C) | 1.293 | ∠(HCC) | 148.8 |
| r(C-O) | 1.465 | |||
| r(C-H) | 1.076 | |||
| Ketene | r(C=C) | 1.314 | ∠(HCH) | 122.3 |
| r(C=O) | 1.162 | |||
| r(C-H) | 1.077 | |||
| Ethynol | r(C≡C) | 1.201 | ∠(COH) | 108.9 |
| r(C-O) | 1.332 | ∠(CCH) | 178.9 | |
| r(C-H) | 1.061 | |||
| r(O-H) | 0.962 | |||
| Formylmethylene (singlet) | r(C-C) | 1.449 | ∠(HCC) | 114.3 |
| r(C=O) | 1.196 | ∠(CCO) | 120.3 | |
| r(C-H) aldehydic | 1.101 | ∠(CCH) carbene | 134.1 | |
| r(C-H) carbene | 1.096 |
Quantitative Data: Vibrational Frequencies
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a primary tool for identifying these isomers in matrix isolation experiments. The table below lists key calculated anharmonic vibrational frequencies.
| Molecule | Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description |
| This compound | ν₁ | a₁ | 3165 | Symmetric C-H Stretch |
| ν₂ | a₁ | 1790 | C=C Stretch | |
| ν₅ | b₂ | 3155 | Antisymmetric C-H Stretch | |
| ν₇ | b₁ | 950 | Ring Breathing/CH Bend | |
| Ketene | ν₁ | a₁ | 3065 | Symmetric CH₂ Stretch |
| ν₂ | a₁ | 2152 | Antisymmetric C=C=O Stretch | |
| ν₃ | a₁ | 1388 | CH₂ Scissoring | |
| ν₄ | b₁ | 1147 | Symmetric C=C=O Stretch | |
| ν₅ | b₂ | 3166 | Antisymmetric CH₂ Stretch | |
| Ethynol | ν₁ | a' | 3620 | O-H Stretch |
| ν₂ | a' | 3320 | C-H Stretch | |
| ν₃ | a' | 2180 | C≡C Stretch | |
| Formylmethylene (singlet) | ν₁ | a' | 3150 | C-H Stretch (Carbene) |
| ν₂ | a' | 2850 | C-H Stretch (Aldehyde) | |
| ν₃ | a' | 1650 | C=O Stretch |
(Note: Vibrational frequencies are compiled from various computational studies and represent theoretical values. Experimental values may shift due to matrix effects.)
Key Reaction Pathways and Interconversions
The isomers of C₂H₂O are interconnected through low-energy pathways, making them key participants in several reaction mechanisms.
The Wolff Rearrangement
The Wolff rearrangement converts an α-diazocarbonyl compound into a ketene.[5] A stepwise mechanism is supported by isotopic labeling studies, which suggest the intermediacy of a carbonylcarbene that can ring-close to form an this compound.[3][6] The this compound can then reopen to either the original carbene or an isotopically scrambled version, which then rearranges to the final ketene product. This pathway explains the observed isotopic scrambling.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum Anharmonic Calculations of Vibrational Spectra for Water Adsorbed on Titania Anatase(101) Surface: Dissociative versus Molecular Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcjournals.org [arcjournals.org]
- 4. Spectroscopic Constants and Anharmonic Vibrational Frequencies of C(O)OC, c-C2O2 and Their Silicon-Containing Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Elusive Transients: A Technical Guide to Fleeting Molecules in Astrochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vast, cold expanse of the interstellar medium (ISM) is a surprisingly rich chemical laboratory. Within molecular clouds, the birthplaces of stars and planets, a diverse array of molecules has been identified. Among the most intriguing and challenging to study are the elusive transient molecules. These highly reactive and short-lived species, including radicals, ions, and unstable isomers, are crucial intermediates in the complex chemical networks that lead to the formation of more stable, complex organic molecules—some of which are precursors to the building blocks of life.[1][2]
This technical guide provides an in-depth exploration of the methods used to detect and characterize these fleeting molecules, summarizes key quantitative data, and details the experimental and logical workflows that are pushing the boundaries of astrochemistry.
I. The Hunt for Transient Molecules: A Multi-faceted Approach
The detection of elusive transient molecules in the ISM is a collaborative effort that bridges laboratory spectroscopy, quantum chemical calculations, and radio astronomy observations.[1][2] The extreme conditions of interstellar space, such as low temperatures (10-100 K) and low densities, favor the existence of species that are highly unstable on Earth.[1] The primary method for their unambiguous identification in space is through the detection of their unique rotational fingerprints using radio telescopes.[1]
The general workflow for discovering new interstellar molecules is a cyclical process:
-
Quantum Chemical Calculations: Theoretical calculations are used to predict the spectroscopic properties (e.g., rotational constants, dipole moments) of candidate transient molecules. This provides a crucial starting point for laboratory searches.[2]
-
Laboratory Spectroscopy: Advanced spectroscopic techniques are employed to generate and measure the rotational spectra of these transient species in a controlled environment. This provides the precise frequency data needed for astronomical searches.
-
Astronomical Observation: Radio telescopes are used to conduct deep spectral line surveys of molecular clouds, such as the Taurus Molecular Cloud-1 (TMC-1).[3][4][5][6][7]
-
Spectral Matching and Analysis: The laboratory-measured frequencies are compared with the astronomical data. A match confirms the presence of the molecule in the ISM.
II. Quantitative Data on Transient Molecules
The GOTHAM (GBT Observations of TMC-1: Hunting Aromatic Molecules) project is a large-scale spectral line survey that has provided a wealth of data on the molecular inventory of the cold dark cloud TMC-1.[3][4][5][6][7] This has led to the detection of numerous new transient and complex organic molecules.
Table 1: Column Densities of Selected Transient and Related Molecules in TMC-1
| Molecule | Formula | Column Density (cm⁻²) | Reference(s) |
| trans-Cyanovinylacetylene | HC≡CCH=CHC≡N | 3 x 10¹¹ | [3] |
| Vinylcyanoacetylene | H₂C=CHC₃N | 2 x 10¹¹ | [3] |
| Propargyl Cyanide | HCCCH₂CN | (7.7 ± 0.2) x 10¹¹ | [8] |
| E-1-Cyano-1,3-butadiene | E-1-C₄H₅CN | 3.8 (+1.0, -0.9) x 10¹⁰ | [6][7] |
| C₁₀H⁻ anion | C₁₀H⁻ | 4.04 (+10.67, -2.23) x 10¹¹ | [7] |
| Propargyl radical | CH₂CCH | (4.0 ± 0.4) x 10¹³ | |
| Vinyl acetylene | CH₂CHCCH | (1.2 ± 0.2) x 10¹³ | [9] |
| HCCN | HCCN | (4.4 ± 0.4) x 10¹¹ | [9] |
| HC₄N | HC₄N | (3.7 ± 0.4) x 10¹¹ | [9] |
Table 2: Spectroscopic Constants of Selected Transient Molecules
Spectroscopic constants are essential for the identification of molecules. They are determined from the analysis of laboratory rotational spectra.
| Molecule | Spectroscopic Constant | Value (MHz) | Reference(s) |
| Ethynol (HCCOH) | B₀ | 9726.8 | [1] |
| C₀ | 9576.9 | [1] | |
| AlH₃OH₂ | B₀ | 6982.9 | [10] |
| C₀ | 6673.8 | [10] | |
| SiH₃OH | B₀ | 7927.9 | [10] |
| C₀ | 7643.0 | [10] | |
| SiH₃NH₂ | B₀ | 7091.2 | [10] |
| C₀ | 6828.6 | [10] |
B₀ and C₀ are the effective rotational constants in the ground vibrational state.
III. Chemical Pathways: Formation and Destruction of Transient Species
The abundances of transient molecules are governed by a delicate balance between their formation and destruction pathways. Ion-molecule reactions, neutral-neutral reactions, and reactions on the surfaces of dust grains are all key processes.[11][12]
As an example, the propargyl radical (CH₂CCH) is a key species in the synthesis of larger organic molecules.[9] Its chemistry in a dark molecular cloud like TMC-1 is complex.
IV. Experimental Protocols
The laboratory study of transient molecules requires specialized techniques capable of generating and detecting these fleeting species under conditions that mimic interstellar space.
A. Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
This technique is a powerful tool for rapidly acquiring broadband rotational spectra of complex mixtures, making it ideal for identifying new molecules.[13][14]
Methodology:
-
Sample Introduction and Cooling: The sample, often a precursor gas mixture, is introduced into a high-vacuum chamber through a pulsed valve. This creates a supersonic expansion, cooling the molecules to rotational temperatures of a few Kelvin.[13][15]
-
Generation of Transient Species: Transient molecules are typically generated in situ within the supersonic expansion, for example, by passing the precursor gas through an electric discharge.[1][2]
-
Broadband Excitation: An arbitrary waveform generator (AWG) creates a short (microsecond-scale) microwave pulse with a linear frequency sweep, known as a "chirp." This chirped pulse is amplified and broadcast into the vacuum chamber, simultaneously exciting a wide range of rotational transitions in the molecules present.[13][14][15]
-
Detection of Free Induction Decay (FID): After the excitation pulse, the coherently rotating molecules emit a faint microwave signal, the free induction decay (FID), as they return to their ground state. This broadband signal, containing the frequencies of all excited rotational transitions, is detected by a sensitive antenna.[13][14]
-
Data Acquisition and Processing: The FID is amplified, down-converted to a lower frequency, and digitized by a high-speed oscilloscope.[14] Many FIDs are coherently averaged to improve the signal-to-noise ratio.
-
Spectrum Generation: A fast Fourier transform (FFT) is applied to the time-domain FID signal to convert it into a frequency-domain rotational spectrum.[13][14] The resulting spectrum reveals the unique rotational fingerprints of the molecules in the sample.
B. Cavity Ring-Down Spectroscopy (CRDS)
CRDS is an extremely sensitive absorption spectroscopy technique used to measure absolute concentrations of species, including radicals.[16][17][18]
Methodology:
-
High-Finesse Optical Cavity: The core of the instrument is an optical cavity formed by two highly reflective mirrors (R > 99.99%).[16][17] The sample gas is introduced into this cavity.
-
Laser Pulse Injection: A laser pulse is injected into the cavity. The laser wavelength is tuned to an absorption feature of the target molecule.[16]
-
Light Trapping: The light pulse is trapped between the mirrors, reflecting back and forth thousands of times, creating an effective path length of several kilometers.[17]
-
Intensity Decay Measurement: A small fraction of the light leaks through the second mirror with each pass. A photodetector measures the exponential decay of this light intensity over time. This decay time is called the "ring-down time."[16]
-
Absorption Measurement: In the absence of an absorbing species, the ring-down time is determined by the reflectivity of the mirrors. When an absorbing species is present, it introduces an additional loss mechanism, causing the light to decay faster and shortening the ring-down time.
-
Concentration Determination: By measuring the ring-down time with and without the absorbing species, the absolute absorption and thus the concentration of the species can be determined with high precision.[16][18]
C. Matrix Isolation Spectroscopy
This technique allows for the study of highly reactive species by trapping them in an inert, solid matrix at cryogenic temperatures.[19][20][21][22][23]
Methodology:
-
Matrix Preparation: A precursor molecule is mixed with a large excess of an inert gas (the matrix), typically argon or nitrogen, in the gas phase.[19][23]
-
Deposition: This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to temperatures as low as 4 K.[19][22]
-
Isolation: The precursor molecules become trapped and isolated within the solid, inert matrix. This prevents them from reacting with each other.[20][22]
-
In Situ Generation of Transients: The trapped precursor molecules can be converted into reactive intermediates, such as radicals or ions, by in situ photolysis with UV light or by electron bombardment during deposition.[21][22]
-
Spectroscopic Analysis: The trapped, isolated species can then be studied using various spectroscopic techniques, most commonly Fourier Transform Infrared (FTIR) spectroscopy. The resulting vibrational spectra are used to identify and characterize the transient molecules.[20][23]
V. Conclusion
The study of elusive transient molecules is a vibrant and rapidly advancing field in astrochemistry. The powerful combination of theoretical predictions, innovative laboratory experiments, and sensitive astronomical observations continues to unveil the complex chemistry of the interstellar medium. Each new detection of a transient species provides another crucial piece of the puzzle, helping us to understand the chemical pathways from simple atoms to the complex organic molecules that may ultimately seed new planetary systems with the ingredients for life. The data and techniques outlined in this guide represent the forefront of this exciting endeavor.
References
- 1. frontiersin.org [frontiersin.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [2509.06256] The Molecular Inventory of TMC-1 with GOTHAM Observations [arxiv.org]
- 5. mcguirelab.mit.edu [mcguirelab.mit.edu]
- 6. [2303.12221] Detection of Interstellar $E$-1-cyano-1,3-butadiene in GOTHAM Observations of TMC-1 [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mcguirelab.mit.edu [mcguirelab.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. astrobiology.com [astrobiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. hirac.leeds.ac.uk [hirac.leeds.ac.uk]
- 17. The University of Louisville Laser Labs (UL3) - Cavity Ring-Down Spectroscopy [theul3.com]
- 18. fhi.mpg.de [fhi.mpg.de]
- 19. Matrix isolation - Wikipedia [en.wikipedia.org]
- 20. Matrix Isolation [info.ifpan.edu.pl]
- 21. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 22. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 23. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Oxirene in Low-Temperature Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxirene (c-C₂H₂O) is a highly strained, anti-aromatic heterocyclic molecule that has been the subject of considerable theoretical and experimental interest. Its transient nature makes it a challenging synthetic target. Low-temperature matrix isolation is a powerful technique to synthesize and characterize such reactive species. In this method, precursor molecules are co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface (typically cooled to 4-20 K). The inert matrix cages the reactive species, preventing bimolecular reactions and allowing for spectroscopic characterization.
This document provides detailed application notes and protocols for the synthesis of this compound in low-temperature matrices, primarily through the photolysis of precursor compounds. The methodologies described are crucial for researchers studying reactive intermediates, reaction mechanisms, and the fundamental properties of strained organic molecules. While this compound itself is not a therapeutic agent, the study of such reactive intermediates can provide insights into metabolic pathways and the degradation of drug molecules, making this research relevant to drug development professionals.
Key Synthetic Pathways
The most common route for generating this compound in a low-temperature matrix involves the Wolff rearrangement of α-diazoketones to form a ketene intermediate, which can then isomerize to this compound upon further irradiation. An alternative, recently successful method involves the in-situ generation of ketene from other precursors within the matrix.
Pathway 1: Photolysis of α-Diazoketones (Wolff Rearrangement)
The Wolff rearrangement is a well-established reaction for the conversion of α-diazocarbonyl compounds into ketenes. This rearrangement can be induced by thermolysis, photolysis, or transition metal catalysis. For the synthesis of highly reactive species like this compound, low-temperature photolysis is the preferred method.[1] The general scheme involves the photolytic extrusion of dinitrogen from an α-diazoketone to produce a carbene, which then rearranges to a ketene. The ketene can subsequently be irradiated to induce isomerization to this compound.
Pathway 2: In-situ Generation of Ketene from Acetaldehyde
A recently reported method demonstrates the synthesis of this compound from ketene generated in-situ within a methanol-acetaldehyde matrix.[2] In this approach, energetic electrons are used to induce the formation of ketene from acetaldehyde. The nascent this compound is stabilized by resonant energy transfer to the vibrational modes of the methanol matrix.
Experimental Protocols
Protocol 1: Synthesis of this compound via Photolysis of an α-Diazoketone Precursor
This protocol describes a general procedure for the synthesis of this compound from a suitable α-diazoketone precursor.
1. Materials and Equipment:
-
α-Diazoketone precursor (e.g., diazoacetaldehyde)
-
High-purity argon gas (99.999%)
-
Closed-cycle helium cryostat capable of reaching temperatures of 10-20 K
-
High-vacuum system (base pressure < 10⁻⁶ mbar)
-
Gas handling manifold for precursor and matrix gas deposition
-
UV light source (e.g., mercury arc lamp with appropriate filters or a tunable laser)
-
FTIR spectrometer
2. Experimental Workflow:
3. Detailed Procedure:
-
Cryostat Preparation: Assemble and evacuate the cryostat to a high vacuum.
-
Cooling: Cool the substrate window (e.g., CsI or KBr for IR spectroscopy) to the desired temperature (typically 10-20 K).
-
Gas Mixture Preparation: Prepare a gas mixture of the α-diazoketone precursor and argon. The precursor concentration should be low (typically 1:1000 to 1:5000) to ensure effective isolation.
-
Matrix Deposition: Co-deposit the gas mixture onto the cold window at a controlled rate.
-
Initial Spectroscopy: Record an initial FTIR spectrum of the matrix-isolated precursor.
-
Photolysis (Wolff Rearrangement): Irradiate the matrix with a suitable UV wavelength to induce the Wolff rearrangement and form the ketene intermediate. The optimal wavelength and duration will depend on the specific precursor. Monitor the reaction by periodically recording IR spectra.
-
Photolysis (Isomerization to this compound): After the formation of the ketene, irradiate the matrix with a different UV wavelength to induce isomerization to this compound. Again, monitor the progress with IR spectroscopy.
-
Data Analysis: Analyze the final IR spectrum to identify the vibrational modes of this compound.
Protocol 2: Synthesis of this compound from Acetaldehyde
This protocol is based on the method reported by Wang et al. (2023) and involves the in-situ generation of ketene.[2]
1. Materials and Equipment:
-
Acetaldehyde
-
Methanol
-
Closed-cycle helium cryostat capable of reaching 5 K
-
High-vacuum system
-
Electron gun for irradiation
-
FTIR spectrometer
-
Photoionization reflectron time-of-flight mass spectrometer (PI-ReTOF-MS) for detection (optional, for gas-phase analysis)
2. Detailed Procedure:
-
Cryostat Preparation and Cooling: Cool the substrate to 5 K.
-
Matrix Deposition: Co-deposit a mixture of methanol and acetaldehyde onto the cold substrate.
-
Electron Irradiation: Irradiate the matrix with energetic electrons to induce the formation of ketene from acetaldehyde.
-
FTIR Monitoring: Monitor the formation of ketene and other species using FTIR spectroscopy.
-
This compound Formation and Stabilization: The isomerization of ketene to this compound occurs, with the excess vibrational energy of the newly formed this compound being transferred to the methanol matrix.
-
Detection: For gas-phase detection, the matrix can be slowly warmed, and the subliming species can be analyzed using a technique like PI-ReTOF-MS.[2] For in-situ characterization, FTIR remains the primary tool.
Data Presentation
Table 1: Experimental Parameters for this compound Synthesis
| Parameter | Pathway 1 (Wolff Rearrangement) | Pathway 2 (from Acetaldehyde) |
| Precursor(s) | α-Diazoketone (e.g., diazoacetaldehyde) | Acetaldehyde, Methanol |
| Matrix Gas | Argon, Nitrogen | Methanol |
| Deposition Temperature | 10 - 20 K | 5 K |
| Precursor:Matrix Ratio | 1:1000 - 1:5000 | Not specified (mixture) |
| Irradiation Source | UV Lamp / Laser | Energetic Electrons |
| Detection Method | FTIR Spectroscopy | FTIR, PI-ReTOF-MS |
Table 2: Spectroscopic Data for this compound and Related Species
| Species | Method | Wavenumber (cm⁻¹) | Assignment | Reference |
| This compound | Computational (CCSD(T)) | ~1880 | C=C stretch | [2] |
| ~1050 | Ring breathing | [2] | ||
| ~850 | C-H wag | [2] | ||
| Ketene | Matrix Isolation (Ar) | 2140 | C=C=O asym. stretch | [3] |
| 1380 | CH₂ scissoring | [3] | ||
| 588 | C=C=O bend | [3] | ||
| Acetaldehyde | Matrix Isolation (Ar) | 2960 | CH₃ stretch | [2] |
| 1740 | C=O stretch | [2] | ||
| Methanol | Matrix Isolation (Ar) | 3660 | O-H stretch | [2] |
| 1030 | C-O stretch | [2] |
Note: Experimental IR data for unsubstituted this compound is scarce in the literature. The provided values for this compound are based on high-level computational studies, which are essential for identifying this transient species.
Conclusion
The synthesis of this compound in low-temperature matrices is a challenging but feasible endeavor that provides invaluable information about this elusive molecule. The protocols outlined here, based on the Wolff rearrangement of α-diazoketones and the in-situ generation of ketene, offer viable pathways for its generation and characterization. The use of FTIR spectroscopy, in conjunction with computational chemistry, is indispensable for the unambiguous identification of this compound. These methods and the data presented serve as a critical resource for researchers in physical organic chemistry, spectroscopy, and related fields, including those in drug development who are interested in the fundamental aspects of molecular reactivity and stability.
References
Computational Modeling of Oxirene Reaction Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxirene, a highly strained, antiaromatic heterocyclic molecule, has long been a subject of fascination and challenge in the field of chemistry. Its fleeting existence as a reactive intermediate, particularly in the Wolff rearrangement of α-diazocarbonyl compounds, has made its direct experimental observation difficult. However, recent advancements in experimental techniques have finally confirmed its existence, validating decades of computational predictions. This document provides detailed application notes and protocols for the computational modeling of this compound reaction pathways. It is intended to guide researchers, scientists, and drug development professionals in understanding and applying computational methods to study this enigmatic molecule and its reactivity. The Wolff rearrangement, a powerful tool in organic synthesis for ring contraction and homologation, often proceeds through an this compound intermediate, making the study of its reaction pathways relevant to the synthesis of complex organic molecules, including pharmaceutically active compounds.[1][2][3]
Introduction to this compound and its Significance
This compound (c-C₂H₂O) is a three-membered ring containing two carbon atoms and one oxygen atom.[3] Its high ring strain and 4π electron system contribute to its antiaromatic character and extreme reactivity.[3] For many years, the existence of this compound was debated, with some computational studies suggesting it might be a transition state rather than a true intermediate.[4] However, sophisticated computational methods and recent experimental breakthroughs have established this compound as a local minimum on the potential energy surface.[4][5][6][7]
The primary significance of this compound lies in its role as a key intermediate in the Wolff rearrangement .[1][3] This reaction involves the conversion of an α-diazocarbonyl compound to a ketene, which can then be trapped by various nucleophiles to yield carboxylic acids and their derivatives.[1] The stereochemical retention of the migrating group during the Wolff rearrangement makes it a valuable tool in asymmetric synthesis.[1] Understanding the reaction pathways involving this compound is crucial for controlling the outcomes of the Wolff rearrangement and for designing novel synthetic routes in drug discovery and development.[3][8]
Computational Methods for Studying this compound
The computational study of this compound is challenging due to its shallow potential energy well. High-level theoretical methods are required to accurately describe its geometry and energetics.
Key Computational Approaches:
-
Coupled-Cluster Theory (e.g., CCSD(T)) : This is considered the "gold standard" for high-accuracy single-reference calculations and is crucial for obtaining reliable energies for this compound and related transition states.[5][7]
-
Density Functional Theory (DFT) : Functionals such as B97-2 and PBE0 have been shown to predict this compound as a local minimum.[7] DFT offers a good balance between computational cost and accuracy for exploring potential energy surfaces.
-
Multireference Methods (e.g., CASPT2) : These methods are important for situations where the electronic structure is not well-described by a single determinant, which can be the case for highly strained and reactive species like this compound.[6]
Protocol for a Typical Computational Study:
-
Geometry Optimization : Optimize the geometries of all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. This is typically done using DFT (e.g., PBE0/aug-cc-pVTZ) or a lower-cost ab initio method.
-
Frequency Calculations : Perform vibrational frequency calculations at the same level of theory as the geometry optimization. This confirms the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and provides zero-point vibrational energies (ZPVE).
-
Single-Point Energy Refinement : To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as CCSD(T) with a large basis set (e.g., aug-cc-pVTZ).[5][7]
-
Intrinsic Reaction Coordinate (IRC) Calculations : To confirm that a transition state connects the desired reactant and product, IRC calculations can be performed.
Key Reaction Pathways of this compound
The most studied reaction pathway involving this compound is its role in the Wolff rearrangement. The stepwise mechanism of the Wolff rearrangement proceeds through a carbene intermediate, which can then rearrange to either a ketene directly or form an this compound intermediate.[1]
Caption: The Wolff Rearrangement pathway involving the this compound intermediate.
Quantitative Computational Data
Computational studies have provided valuable quantitative data on the energetics of the this compound system. The following tables summarize key findings from high-level theoretical calculations.
Table 1: Relative Energies of C₂H₂O Isomers (kcal/mol)
| Species | Method | Relative Energy (kcal/mol) | Reference |
| Ketene | DZ+P-SCEP | 0.0 | [9] |
| This compound | DZ+P-SCEP | ~80 | [9] |
| Ethynol | DZ+P-SCEP | ~35 | [9] |
| Ketene | CCSD(T)/cc-pVTZ | 0.0 | [5] |
| This compound | CCSD(T)/cc-pVTZ | 77.7 | [5] |
| Formylmethylene | CCSD(T)/cc-pVTZ | 77.7 | [5] |
Table 2: Calculated Barriers for this compound Isomerization (kcal/mol)
| Reaction | Method | Barrier Height (kcal/mol) | Reference |
| This compound → Ketene | Ab initio SCF | 7.3 | [9] |
| Formylmethylene/Oxirene → Ketene | CCSD(T) | 5.0 - 5.5 | [5] |
| This compound → Singlet Formylcarbene | CCSD(T)/aug-cc-pVTZ | 3.7 | [7] |
Table 3: Predicted Vibrational Frequencies of this compound
Computational prediction of vibrational frequencies is crucial for the experimental identification of transient species like this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Ring-opening distortion | 139 - 163 |
Note: The specific frequencies can vary depending on the level of theory and basis set used.[4]
Experimental Protocols for Validation
Computational models must be validated by experimental data. The following protocols outline key experiments for studying this compound.
Synthesis of α-Diazocarbonyl Precursors
The synthesis of α-diazocarbonyl compounds is the first step in generating this compound via the Wolff rearrangement. The Arndt-Eistert reaction is a common method.
Protocol: Arndt-Eistert Synthesis of a Terminal α-Diazoketone
-
Acid Chloride Formation : Convert a carboxylic acid to its corresponding acyl chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
Reaction with Diazomethane : Add the acyl chloride to an ethereal solution of diazomethane (at least 2 equivalents) at a low temperature (≤ 0 °C).
-
Caution : Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
-
Work-up : After the reaction is complete, the excess diazomethane can be quenched by the careful addition of a weak acid (e.g., acetic acid). The product can then be isolated by extraction and purified by chromatography.
Caption: Experimental workflow for the Arndt-Eistert synthesis of α-diazoketones.
Gas-Phase Detection of this compound
The recent successful detection of this compound provides a benchmark for computational predictions.[7]
Protocol: Matrix Isolation and Gas-Phase Detection of this compound
-
Matrix Preparation : Prepare a low-temperature (e.g., 5 K) ice matrix of a suitable precursor mixture, such as methanol and acetaldehyde.[7][10]
-
Energetic Processing : Irradiate the matrix with energetic electrons to induce chemical reactions, leading to the in-situ formation of ketene, which then isomerizes to this compound.[7] The internal energy of the newly formed this compound is stabilized by the matrix environment.[7][10]
-
Temperature-Programmed Desorption (TPD) : Gradually heat the matrix to sublimate the trapped molecules into the gas phase.
-
Isomer-Selective Photoionization : Use a tunable vacuum ultraviolet (VUV) light source to selectively ionize the sublimated molecules based on their distinct ionization energies.
-
Mass Spectrometry : Detect the ions using a reflectron time-of-flight mass spectrometer (ReTOF-MS) to identify the mass-to-charge ratio of the ionized species, confirming the presence of this compound.[7]
Caption: Experimental workflow for the gas-phase detection of this compound.
Applications in Drug Development
The Wolff rearrangement is a versatile reaction in organic synthesis with applications in the preparation of complex molecules, including those with therapeutic potential.[3]
-
Ring Contraction : The Wolff rearrangement of cyclic α-diazo ketones leads to ring-contracted products, which can be useful for accessing strained ring systems found in some natural products and pharmaceuticals.[1]
-
Homologation : The Arndt-Eistert reaction, a specific application of the Wolff rearrangement, allows for the one-carbon homologation of carboxylic acids, a common transformation in the synthesis of drug candidates.[1][11]
-
Synthesis of β-lactams : The reaction of ketenes generated from the Wolff rearrangement with imines can produce β-lactams, the core structural motif of penicillin and related antibiotics.[11]
By providing a detailed understanding of the reaction mechanism, including the role of the this compound intermediate, computational modeling can aid in optimizing reaction conditions, predicting the feasibility of new transformations, and designing novel synthetic routes to important pharmaceutical targets.
Conclusion
The computational modeling of this compound reaction pathways has been instrumental in understanding the properties and reactivity of this elusive molecule. High-level theoretical methods have provided detailed insights into the potential energy surface of the Wolff rearrangement, quantifying the energetics of key intermediates and transition states. The recent experimental detection of this compound has validated these computational predictions and opened new avenues for research. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in academia and industry, enabling them to apply computational and experimental techniques to further unravel the complexities of this compound chemistry and leverage its unique reactivity in organic synthesis and drug development.
References
- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [cora.ucc.ie]
- 5. The Wolff rearrangement: The relevant portion of the this compound-ketene potential energy hypersurface (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Gas-phase detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wolff-Rearrangement [organic-chemistry.org]
Application Notes and Protocols for DFT Calculations of Oxirene Vibrational Frequencies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxirene (C₂H₂O) is a highly strained, cyclic molecule that has long been a subject of considerable interest in computational and theoretical chemistry.[1] Its potential role as a transient intermediate in various chemical reactions, including the Wolff rearrangement, makes understanding its structural and vibrational properties crucial.[1] However, the antiaromatic character and significant ring strain of this compound present a formidable challenge for both experimental detection and theoretical characterization.[1] The accurate prediction of its vibrational frequencies is a key benchmark for computational methods, as it is highly sensitive to the chosen level of theory and basis set. The central question in many theoretical studies has been whether this compound represents a true local minimum on the potential energy surface or a transition state.[1]
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of such challenging molecules. This application note provides a detailed protocol for performing DFT calculations to determine the vibrational frequencies of this compound and presents a summary of previously reported theoretical data to serve as a benchmark for future studies.
Computational Protocol: DFT Vibrational Frequency Analysis of this compound
This protocol outlines the steps for calculating the vibrational frequencies of this compound using DFT.
1. Molecular Geometry Input:
-
Construct the initial geometry of this compound. This can be done using standard molecular modeling software. The molecule consists of a three-membered ring containing two carbon atoms and one oxygen atom, with a hydrogen atom attached to each carbon. The initial structure should have C₂ᵥ symmetry.
2. Software and Hardware:
-
Software: A quantum chemistry software package capable of performing DFT calculations is required. Examples include Gaussian, ORCA, Q-Chem, or similar programs.
-
Hardware: A high-performance computing cluster is recommended due to the computationally intensive nature of these calculations, especially with larger basis sets.
3. Geometry Optimization:
-
Perform a geometry optimization to find the stationary point on the potential energy surface corresponding to the input structure.
-
Method Selection: Choose a DFT functional and basis set. It is advisable to test a range of functionals to assess the method dependency of the results. Commonly used functionals for such systems include:
-
Hybrid Functionals: B3LYP, PBE0, M06-2X
-
GGA Functionals: BPW91
-
-
Basis Set Selection: A sufficiently flexible basis set is crucial for describing the strained ring system. Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are recommended.
4. Frequency Calculation:
-
Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory (functional and basis set).
-
The software will compute the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalization of the mass-weighted Hessian yields the harmonic vibrational frequencies.
5. Analysis of Results:
-
Nature of the Stationary Point: Examine the calculated vibrational frequencies.
-
Local Minimum: If all calculated frequencies are real (positive), the optimized geometry corresponds to a true local minimum on the potential energy surface.
-
Transition State: If one imaginary frequency is obtained, the structure is a first-order saddle point, representing a transition state for a specific reaction coordinate (e.g., ring opening).
-
-
Visualization: Use visualization software to animate the normal modes of vibration corresponding to each calculated frequency. This aids in the assignment of the vibrational modes (e.g., C-H stretch, C=C stretch, ring deformation).
Data Presentation: Calculated Vibrational Frequencies of this compound
| Symmetry | Vibrational Mode Description | 3-21G (cm⁻¹) | 4-31G (cm⁻¹) |
| A₁ | Sym. CH Stretch | 3447 | 3448 |
| A₁ | C=C Stretch | 1968 | 2004 |
| A₁ | Ring Breathing | 988 | 1004 |
| B₁ | Ring Deformation | 1011 | 982 |
| B₂ | Asym. CH Stretch | 3373 | 3375 |
| B₂ | CH Wag | 838 | 833 |
Data sourced from Hess et al. (1982).
Logical Workflow for this compound Vibrational Frequency Calculation
The following diagram illustrates the computational workflow for determining the vibrational frequencies of this compound and characterizing the nature of the stationary point.
Caption: Computational workflow for this compound vibrational analysis.
References
Application Notes and Protocols for the Generation and Detection of Transient Oxirene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxirenes are highly strained, antiaromatic three-membered ring heterocycles containing an oxygen atom. Their transient nature and high reactivity have made their direct observation a significant challenge in organic chemistry. Postulated as key intermediates in fundamental reactions like the Wolff rearrangement, the ability to generate and detect oxirene is crucial for understanding reaction mechanisms and exploring novel synthetic pathways. These application notes provide a detailed experimental protocol for the generation of transient this compound in a low-temperature matrix and its subsequent gas-phase detection, based on recently published findings.[1][2][3][4][5]
Experimental Protocols
Protocol 1: Generation and Matrix Isolation of Transient this compound
This protocol details the in-situ generation of ketene from acetaldehyde and its subsequent isomerization to this compound within a cryogenic matrix. The methanol matrix is critical for stabilizing the high-energy this compound molecule through resonant energy transfer.[1][4]
Materials:
-
Acetaldehyde (CH₃CHO)
-
Methanol (CH₃OH)
-
Isotopically labeled precursors (optional, for mechanistic studies):
-
Acetaldehyde-d₄ (CD₃CDO)
-
Methanol-d₄ (CD₃OD)
-
¹³C-labeled acetaldehyde (¹³CH₃¹³CHO)
-
-
Polished silver or copper substrate
-
High-vacuum chamber (base pressure < 10⁻¹⁰ Torr)
-
Low-temperature cryostat (capable of reaching 5 K)
-
Precision leak valves
-
Electron gun (5 keV)
Methodology:
-
Substrate Preparation: A polished silver or copper substrate is mounted onto a low-temperature cryostat within a high-vacuum chamber. The substrate is cooled to 5 K.
-
Matrix Deposition: A gas mixture of methanol and acetaldehyde (typically in a ratio, e.g., 1:1) is prepared. This mixture is introduced into the high-vacuum chamber via a precision leak valve and deposited onto the cold substrate. The deposition is controlled to form a thin ice matrix.
-
Energetic Processing: The deposited methanol-acetaldehyde ice matrix is irradiated with energetic electrons (e.g., 5 keV) for a specified duration. This irradiation induces the formation of ketene (H₂CCO) from acetaldehyde in situ through molecular hydrogen loss.
-
This compound Formation and Stabilization: The energetic processing also facilitates the isomerization of the newly formed ketene to this compound. The excess internal energy of the transient this compound is transferred to the vibrational modes of the surrounding methanol molecules, effectively trapping and stabilizing the this compound within the matrix.[1][4]
Protocol 2: Gas-Phase Detection of Transient this compound
This protocol describes the detection of the matrix-isolated this compound using temperature-programmed desorption coupled with soft photoionization and mass spectrometry.
Materials and Equipment:
-
Matrix-isolated sample from Protocol 1
-
Temperature controller for the cryostat
-
Vacuum ultraviolet (VUV) light source for single-photon ionization (PI)
-
Reflectron time-of-flight mass spectrometer (ReTOF-MS)
Methodology:
-
Temperature-Programmed Desorption (TPD): Following the irradiation period, the substrate temperature is linearly increased. This controlled heating causes the volatile species within the matrix to sublimate into the gas phase.
-
Soft Photoionization: The desorbed gas-phase molecules enter the ionization region of the mass spectrometer. Here, they are ionized using a specific energy of VUV light. This "soft" ionization technique minimizes fragmentation of the parent ions, which is crucial for detecting the fragile this compound molecule.
-
Mass Spectrometry: The resulting ions are then analyzed by a reflectron time-of-flight mass spectrometer (ReTOF-MS). The mass-to-charge ratio (m/z) of the ions is measured, allowing for the identification of this compound (c-C₂H₂O, m/z = 42) and its isomers, such as ketene.[1][2][3] Isomer-specific photoionization is key to distinguishing between different molecules with the same mass.
Data Presentation
The following table summarizes the key quantitative parameters from temperature-programmed desorption (TPD) experiments used to identify this compound and its isotopologues. The sublimation temperature is a critical indicator for the presence of a specific molecule.
| Ion Detected (m/z) | Irradiated Ice Mixture | Sublimation Peak (K) | Reference Ionization Energy (eV) |
| C₂H₂O⁺ (42) | CH₃OH - CH₃CHO | 129 | 9.20 - 9.70 |
| C₂D₂O⁺ (44) | CH₃OH - CD₃CDO | 129 | 9.20 - 9.70 |
| C₂D₂O⁺ (44) | CD₃OD - CD₃CDO | 129 | 9.20 - 9.70 |
| ¹³C₂H₂O⁺ (44) | CH₃OH - ¹³CH₃¹³CHO | 129 | 9.20 - 9.70 |
Table based on data presented in studies on the gas-phase detection of this compound.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the generation and detection of transient this compound.
Caption: Workflow for this compound generation and detection.
Reaction Pathway
This diagram shows the key reaction steps occurring within the cryogenic matrix, leading to the formation of this compound.
Caption: In-situ formation pathway of transient this compound.
References
Application Notes and Protocols: Investigating the Role of Oxirene in the Wolff Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wolff rearrangement is a cornerstone reaction in organic synthesis, enabling the conversion of α-diazocarbonyl compounds into ketenes through the extrusion of dinitrogen and a 1,2-rearrangement.[1] This versatile transformation is integral to methodologies such as the Arndt-Eistert homologation for extending carbon chains of carboxylic acids and in ring-contraction strategies for synthesizing strained cyclic systems.[1][2][3] Despite its discovery by Ludwig Wolff in 1902 and its widespread application, the precise mechanism of the rearrangement has been a subject of long-standing debate.[1] A central point of this discussion is the potential involvement of oxirene, a highly strained, antiaromatic three-membered ring containing oxygen, as a fleeting intermediate.[1][4]
The mechanistic dichotomy lies between a concerted pathway, where nitrogen loss and the 1,2-alkyl shift occur simultaneously, and a stepwise pathway.[1][3] The stepwise mechanism proceeds through the initial formation of an α-ketocarbene. This carbene can then either directly rearrange to the ketene product or undergo a 4π electrocyclic ring closure to form an this compound intermediate.[1] This this compound can then reopen to the α-ketocarbene, which subsequently forms the ketene.[1] The conformation of the starting α-diazo ketone is believed to play a crucial role, with the s-cis conformer favoring the concerted mechanism and the s-trans conformer favoring the stepwise pathway.[1]
Evidence for the existence of the this compound intermediate is primarily derived from isotopic labeling studies, which have shown scrambling of labeled carbon atoms that can only be explained by the formation of a symmetrical intermediate like this compound.[1][5] Computational studies have also explored the potential energy surface of the reaction, with some indicating a very low or non-existent energy barrier between the ketocarbene and this compound.[5][6] This document provides a detailed overview of the role of this compound in the Wolff rearrangement, including quantitative data, experimental protocols to probe the mechanism, and visual diagrams of the proposed pathways.
Data Presentation
The following tables summarize key quantitative data from computational and experimental studies on the Wolff rearrangement, providing insights into the energetics of the proposed intermediates and the influence of reaction conditions on product distribution.
Table 1: Calculated Energy Barriers for Intermediates in the Wolff Rearrangement
| Intermediate/Transition State | Computational Method | Basis Set | Relative Energy (kJ/mol) | Reference |
| Formylmethylene to this compound | CCSD(T) | 6-311G(df,p) | Little to no barrier | [5] |
| Formylmethylene/Oxirene to Ketene | CCSD(T) | 6-311G(df,p) | 21-23 | [5] |
| This compound relative to Ketene | CCSD(T) | cc-pVTZ | +325 | [5] |
| C₂H₄O Intermediate (this compound-like) | MP2 | 6-311G | +70 kcal/mol relative to ketene-like structure | [7] |
| Activation Energy (this compound to Ketene) | MP2 | 6-311G | 12.5 kcal/mol | [7] |
Table 2: Influence of Reaction Conditions on Wolff Rearrangement Yields
| α-Diazoketone Substrate | Rearrangement Method | Nucleophile/Solvent | Product | Yield (%) | Reference |
| 2-Diazo-1-indanone | Photochemical (Hg lamp) | Methanol | Methyl 1-indanylcarboxylate | High (not specified) | [8] |
| 2-Diazo-1-indanone | Thermal (150-180 °C) | - | Indene-1-carboxylic acid derivative | Varies | [8] |
| 2-Diazo-1-indanone | Microwave (100-150 °C) | Benzylamine | N-Benzyl-2,3-dihydro-1H-indene-1-carboxamide | Varies | [8] |
| α-Aryl-α-diazoketones | Photochemical (Visible Light) | Amines | α-Amino amides | Good to excellent | [9] |
| α-Diazoketone | Photochemical (Blue LEDs) | Methanol | α-Chlorinated methyl ester | up to 82% | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments related to the investigation of the Wolff rearrangement mechanism are provided below.
Protocol 1: Synthesis of a Model α-Diazoketone (Arndt-Eistert Procedure)
This protocol describes the synthesis of an α-diazoketone from a carboxylic acid via an acid chloride.[1][2]
Materials:
-
Carboxylic acid (e.g., phenylacetic acid)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or THF
-
Diazomethane (CH₂N₂) solution in diethyl ether (handle with extreme caution in a well-ventilated fume hood behind a blast shield)
-
Glassware for inert atmosphere reactions (Schlenk line)
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in a minimal amount of anhydrous diethyl ether. Add thionyl chloride (1.2 eq) dropwise at room temperature. Stir the reaction mixture for 2-3 hours or until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride.
-
Reaction with Diazomethane: Dissolve the crude acid chloride in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane (2.0-3.0 eq) with gentle stirring. Caution: Diazomethane is toxic and explosive. Use appropriate safety measures.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight. The reaction progress can be monitored by TLC for the disappearance of the acid chloride. Once complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution stops.
-
Purification: Wash the ethereal solution with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-diazoketone. The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Photochemical Wolff Rearrangement and Trapping with a Nucleophile
This protocol details the photochemical rearrangement of an α-diazoketone and the subsequent trapping of the resulting ketene with an alcohol.[11][12]
Materials:
-
α-Diazoketone (from Protocol 1)
-
Anhydrous solvent (e.g., toluene, methanol)
-
Nucleophile (e.g., methanol, if not used as the solvent)
-
Quartz reaction vessel
-
High-pressure mercury lamp or blue LEDs (450 nm)
-
Inert gas supply (N₂ or Ar)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the α-diazoketone (1.0 eq) in the chosen anhydrous solvent in a quartz reaction vessel. If the solvent is not the nucleophile, add the nucleophile (e.g., methanol, 2.0 eq).
-
Degassing: Degas the solution by bubbling with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Irradiation: While stirring, irradiate the solution with a high-pressure mercury lamp or an array of blue LEDs.[11][12] If using a lamp, maintain a low temperature using a cooling bath.[12] The reaction progress can be monitored by TLC for the disappearance of the diazoketone.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product, the corresponding ester, can be purified by silica gel column chromatography.
Protocol 3: Trapping Experiment to Probe for this compound Intermediate
This protocol is a conceptual outline for an experiment designed to detect isotopic scrambling, which would provide evidence for a symmetric intermediate like this compound. This requires the synthesis of a ¹³C-labeled α-diazoketone.
Materials:
-
¹³C-labeled α-diazoketone (e.g., with the carbonyl carbon labeled)
-
Photolysis setup as in Protocol 2
-
Anhydrous, non-nucleophilic solvent (e.g., benzene, hexane)
-
Analytical instrumentation for determining isotopic distribution (e.g., Mass Spectrometry, ¹³C-NMR)
Procedure:
-
Synthesis of Labeled Precursor: Synthesize the α-diazoketone using a ¹³C-labeled starting material to introduce an isotopic label at a specific position (e.g., the carbonyl carbon or the diazo carbon).
-
Wolff Rearrangement: Perform the photochemical Wolff rearrangement as described in Protocol 2, but in a non-nucleophilic solvent to allow for the potential interconversion of intermediates without immediate trapping.
-
Product Analysis: Isolate the resulting ketene (this is often difficult due to its high reactivity) or, more practically, trap it with a suitable nucleophile after a certain reaction time.
-
Isotopic Scrambling Analysis: Analyze the product using mass spectrometry and/or ¹³C-NMR to determine the position of the ¹³C label. If the this compound intermediate is formed, the label is expected to be scrambled between the two carbon atoms of the original carbonyl and diazo groups. The degree of scrambling can provide quantitative insight into the contribution of the this compound pathway.[1]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the mechanistic pathways of the Wolff rearrangement and a typical experimental workflow.
References
- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 2. Wolff Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Wolff-Rearrangement [organic-chemistry.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ab Initio Study of the Wolff Rearrangement of C6H40 Intermediate in the Gas Phase (Journal Article) | OSTI.GOV [osti.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photochemical Wolff Rearrangement Initiated Generation and Subsequent α-Chlorination of C1 Ammonium Enolates [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Application of Photoionization Spectroscopy for Isomer Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise identification and quantification of isomers are critical challenges in numerous scientific disciplines, including analytical chemistry, drug discovery and development, atmospheric science, and combustion chemistry. Isomers, molecules with the same molecular formula but different structural arrangements, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to differentiate between isomers is paramount for understanding reaction mechanisms, ensuring drug efficacy and safety, and monitoring complex chemical environments.
Photoionization spectroscopy has emerged as a powerful and versatile analytical tool for isomer-selective detection. By utilizing tunable light sources, typically lasers or synchrotron radiation, to ionize molecules, these techniques can exploit the subtle differences in the electronic and vibrational structure of isomers. This results in unique spectral fingerprints that allow for their unambiguous identification and quantification, even in complex mixtures.
This document provides detailed application notes and protocols for several key photoionization spectroscopy techniques used for isomer detection, including Resonance-Enhanced Multiphoton Ionization (REMPI), Photoelectron Photoion Coincidence (PEPICO) spectroscopy, and Zero-Electron-Kinetic-Energy (ZEKE) spectroscopy.
Key Photoionization Techniques for Isomer Detection
Resonance-Enhanced Multiphoton Ionization (REMPI)
REMPI is a highly selective and sensitive technique that employs a multi-photon absorption process to ionize molecules.[1] The selectivity of REMPI arises from the first step, where a photon excites the molecule to an intermediate electronic state.[2] Since isomers possess unique electronic state energies, the wavelength of the laser can be tuned to selectively excite and subsequently ionize a specific isomer, leaving others in their neutral state. This isomer-selective ionization is then typically coupled with time-of-flight (TOF) mass spectrometry for mass analysis.
Applications:
-
Selective detection of aromatic compounds in process flows.[2]
-
Analysis of product ions from different isomers of chlorophenol.[3]
-
Differentiation of rotational isomers of molecules like o-fluorophenol.[4]
-
Studying van der Waals clusters of chiral molecules.[5]
Photoelectron Photoion Coincidence (PEPICO) Spectroscopy
PEPICO spectroscopy is a powerful technique that provides detailed information about the electronic and vibrational structure of ions, enabling the differentiation of isomers. In a PEPICO experiment, a tunable vacuum ultraviolet (VUV) light source, often from a synchrotron, ionizes the sample. The resulting photoelectrons and photoions are detected in coincidence.[6] By measuring the kinetic energy of the electron and the mass-to-charge ratio of the corresponding ion, a mass-selected photoelectron spectrum is generated.[7] Isomers are distinguished by their unique photoelectron spectra, which act as "fingerprints."[8]
Applications:
-
Quantitative isomer discrimination in catalytic reactor effluents.[7]
-
Analysis of complex chemical reactions with isomeric selectivity.[8]
-
Identification of combustion intermediates in flames.[9][10]
-
Unveiling isomer-specific reaction mechanisms in catalysis.[11]
Zero-Electron-Kinetic-Energy (ZEKE) Spectroscopy
ZEKE spectroscopy is a high-resolution technique that provides detailed vibrational information about molecular cations. It involves the photoexcitation of molecules to a dense manifold of high-n Rydberg states just below the ionization threshold.[12] A delayed pulsed electric field is then applied to field-ionize these long-lived Rydberg states, producing ions and very low kinetic energy ("zero-kinetic-energy") electrons. The resulting spectrum provides highly resolved vibrational frequencies of the cation, which are very sensitive to the isomeric structure.[13]
Applications:
-
Distinguishing between rotational isomers of molecular complexes.[13]
-
Characterizing the cationic amide bond in cis- and trans-isomers of formanilide.[14][15]
-
Investigating intramolecular hydrogen bonds in substituted phenol ions.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature, demonstrating the capability of photoionization spectroscopy to differentiate between isomers based on their distinct ionization energies and vibrational frequencies.
| Isomer Pair | Technique | Ionization Energy (eV) | Key Differentiating Feature | Reference |
| Allene (C3H4) | PIMS | 9.69 | Different photoionization efficiency curves | [16][17] |
| Propyne (C3H4) | PIMS | 10.36 | Different photoionization efficiency curves | [16][17] |
| cis-Formanilide | ZEKE | 8.358 | Different cationic vibrational frequencies | [14] |
| trans-Formanilide | ZEKE | 8.321 | Different cationic vibrational frequencies | [14] |
| cis-1,2-Dibromoethylene | REMPI | - | Different REMPI spectra | [18] |
| trans-1,2-Dibromoethylene | REMPI | - | Different REMPI spectra | [18] |
Note: PIMS stands for Photoionization Mass Spectrometry, a general term that can utilize various photoionization schemes.
Experimental Protocols
Protocol 1: Isomer-Selective Analysis using REMPI-TOFMS
This protocol outlines the general procedure for differentiating isomers using a Resonance-Enhanced Multiphoton Ionization Time-of-Flight Mass Spectrometer.
1. Sample Introduction:
- For volatile liquids, the sample is typically placed in a reservoir and seeded into a carrier gas (e.g., Argon) that passes over the liquid.
- The gas mixture is introduced into a high-vacuum chamber through a pulsed nozzle, creating a supersonic molecular beam. This cools the molecules to very low rotational and vibrational temperatures, resulting in sharper spectral features.[5]
2. Ionization:
- A tunable laser system, such as a Nd:YAG pumped dye laser, is used to generate the ionization wavelength.[1]
- The laser beam is focused into the vacuum chamber, intersecting the molecular beam.
- The laser wavelength is scanned across the absorption bands of the target isomers. When the laser wavelength is resonant with an electronic transition of a specific isomer, it will be selectively ionized through a multiphoton process.[1]
3. Mass Analysis:
- The ions created by the REMPI process are extracted by an electric field and accelerated into a time-of-flight (TOF) mass spectrometer.
- The ions travel down a field-free drift tube, and their arrival time at the detector is measured. The time of flight is proportional to the square root of the mass-to-charge ratio, allowing for mass separation.
4. Data Acquisition:
- The ion signal for a specific mass is recorded as a function of the laser wavelength, generating a REMPI spectrum.
- The distinct REMPI spectra of the different isomers allow for their identification and relative quantification.[18]
Protocol 2: Isomer Identification using Imaging PEPICO (iPEPICO)
This protocol describes the methodology for isomer identification in a complex mixture using an imaging Photoelectron Photoion Coincidence spectrometer with a tunable VUV synchrotron light source.
1. Sample Introduction:
- The sample, which can be a gas mixture or the effluent from a reactor, is introduced into the experimental chamber, often through an effusive inlet source or a molecular beam.[6]
2. Photoionization:
- Tunable vacuum ultraviolet (VUV) radiation from a synchrotron beamline is used to ionize the sample molecules.[19] The photon energy is scanned across the ionization thresholds of the isomers of interest.
3. Coincidence Detection:
- The photoelectrons and photoions generated are extracted in opposite directions by an electric field.
- The electrons are detected on a position-sensitive detector, which allows for the measurement of their kinetic energy.[6]
- The ions are detected by a time-of-flight mass spectrometer.
- The detection of an electron and an ion in coincidence links the electron's kinetic energy to the ion's mass-to-charge ratio.
4. Data Analysis:
- By collecting data at various photon energies, a mass-selected threshold photoelectron spectrum (ms-TPES) is constructed for each mass.
- The ms-TPES provides a vibrational fingerprint of the cation. Since isomers have different cationic structures and vibrational frequencies, their ms-TPES will be distinct, allowing for their unambiguous identification.[11]
- The relative intensities of the signals in the spectra can be used for quantitative analysis of the isomer mixture.
Visualizations
Caption: General experimental workflow for photoionization spectroscopy.
Caption: Principle of Resonance-Enhanced Multiphoton Ionization (REMPI).
Caption: Logical relationship in PEPICO spectroscopy.
References
- 1. How does REMPI work? | Undergraduate Physical and Analytical Laboratory [undergraduatelab.chem.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. scispace.com [scispace.com]
- 7. PEPICO analysis of catalytic reactor effluents towards quantitative isomer discrimination: DME conversion over a ZSM-5 zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEPICO – Combustion Research Facility [crf.sandia.gov]
- 9. Photoelectron–photoion coincidence spectroscopy for multiplexed detection of intermediate species in a flame - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Isomer Identification in Flames with Double-Imaging Photoelectron/Photoion Coincidence Spectroscopy (i <sup>2</sup> PEPICO) using Measured and Calculated Reference Photoelectron Spectra [hsbi.de]
- 11. Photoion Mass-Selected Threshold Photoelectron Spectroscopy to Detect Reactive Intermediates in Catalysis: From Instrumentation and Examples to Peculiarities and a Database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rydberg ionization spectroscopy - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A ZEKE photoelectron spectroscopy and ab initio study of the cis- and trans-isomers of formanilide: Characterizing the cationic amide bond ? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. pure.york.ac.uk [pure.york.ac.uk]
- 16. lionelpoisson.free.fr [lionelpoisson.free.fr]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Simulating Interstellar Ice Chemistry and Oxirene Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the simulation of interstellar ice chemistry, with a specific focus on the formation of the elusive antiaromatic molecule, oxirene. The following sections detail the necessary equipment, experimental procedures, and expected outcomes based on recent successful laboratory studies. This information is intended to guide researchers in replicating and expanding upon these findings.
Introduction
The study of chemical reactions in interstellar ices provides crucial insights into the origins of complex organic molecules, some of which are precursors to life. These icy mantles on dust grains in cold molecular clouds are cosmic laboratories where energetic processing by cosmic rays and UV photons drives a rich chemistry. One of the most intriguing and long-sought-after molecules in this context is this compound (c-C₂H₂O), a highly strained, antiaromatic cyclic ether. Its recent successful synthesis and detection in a simulated interstellar ice environment opens new avenues for research in astrochemistry and fundamental organic chemistry.[1]
These protocols are based on the successful laboratory synthesis of this compound, which involves the energetic processing of a mixed molecular ice of methanol (CH₃OH) and acetaldehyde (CH₃CHO) at cryogenic temperatures.[1]
Experimental Setup and Key Parameters
The simulation of interstellar ice chemistry requires specialized ultra-high vacuum (UHV) equipment capable of maintaining extremely low temperatures and pressures, while allowing for in-situ irradiation and analysis.
Essential Equipment
-
Ultra-High Vacuum (UHV) Chamber: A stainless-steel chamber capable of reaching pressures in the range of 10⁻¹⁰ mbar or lower to minimize contamination from background gases.[2]
-
Cryogenic Sample Holder: A sample substrate (e.g., silver or copper) mounted on a closed-cycle helium cryostat, capable of reaching temperatures as low as 5 K.
-
Gas Deposition System: A precision leak valve or a multi-capillary array doser for the controlled deposition of precursor gases onto the cold substrate to form an ice layer.
-
Energetic Processing Source: An electron gun capable of producing a focused beam of energetic electrons (e.g., 5 keV) for irradiating the ice sample.[1][3]
-
Analytical Instruments:
-
Fourier Transform Infrared (FTIR) Spectrometer: For in-situ monitoring of the ice composition and chemical changes during the experiment.[1][4]
-
Quadrupole Mass Spectrometer (QMS) or Reflectron Time-of-Flight Mass Spectrometer (ReTOF-MS): For detecting and identifying molecules that desorb from the ice during Temperature Programmed Desorption (TPD).[1][2][4]
-
Vacuum Ultraviolet (VUV) Photoionization Source: To be coupled with the mass spectrometer for isomer-specific detection of molecules based on their ionization energies.[1]
-
Quantitative Experimental Parameters
The following table summarizes the key quantitative parameters for the successful simulation of this compound formation in interstellar ice analogs.
| Parameter | Value | Reference |
| Ice Composition | ||
| Precursors | Methanol (CH₃OH) and Acetaldehyde (CH₃CHO) | [1] |
| Molar Ratio (CH₃OH:CH₃CHO) | 1.0 ± 0.3 : 1 | [1] |
| Ice Thickness | 740 ± 40 nm | [1] |
| Experimental Conditions | ||
| Base Pressure | < 10⁻¹⁰ mbar | [2] |
| Deposition Temperature | 5 K | [1] |
| Irradiation Source | 5-keV electrons | [1] |
| Electron Current | 20 nA | [1] |
| Irradiation Duration | 15 or 60 minutes | [1] |
| Temperature Programmed Desorption (TPD) | ||
| Heating Rate | ~2 K/min (typical) | [2] |
| Detection Parameters (PI-ReTOF-MS) | ||
| Photoionization Energy (for this compound & Ketene) | 9.70 eV | [1] |
| Photoionization Energy (for this compound only) | 9.20 eV | [1] |
Experimental Protocols
This section provides a step-by-step protocol for the formation and detection of this compound in a simulated interstellar ice environment.
Protocol 1: Preparation of the Interstellar Ice Analog
-
Chamber Preparation: Evacuate the UHV chamber to a base pressure of at least 10⁻¹⁰ mbar.
-
Substrate Cooling: Cool the sample substrate to a stable temperature of 5 K using the closed-cycle helium cryostat.
-
Precursor Gas Mixture Preparation: Prepare a gas mixture of methanol and acetaldehyde with a molar ratio of approximately 1:1.
-
Ice Deposition: Introduce the gas mixture into the UHV chamber through a precision leak valve, directing the flow towards the cold substrate. Deposit the gas mixture at a controlled rate to form a uniform ice layer of approximately 740 nm thickness.
-
In-situ Monitoring (FTIR): Use an FTIR spectrometer to monitor the ice composition in real-time during deposition by observing the characteristic vibrational modes of methanol and acetaldehyde.
Protocol 2: Energetic Processing of the Ice
-
Electron Gun Activation: Once the desired ice thickness is achieved, turn on the 5-keV electron gun.
-
Irradiation: Irradiate the ice sample with a constant electron current of 20 nA for a duration of 15 to 60 minutes.
-
In-situ Monitoring (FTIR): Continue to monitor the ice with FTIR spectroscopy during irradiation to observe changes in the vibrational bands, which may indicate the formation of new species such as the acetyl radical (CH₃ĊO), ketene (H₂CCO), and carbon monoxide (CO).[1] Note that the direct detection of this compound via FTIR is challenging due to the overlap of its vibrational modes with those of the precursor molecules.[5]
Protocol 3: Detection of this compound via Temperature Programmed Desorption (TPD)
-
TPD Initiation: After irradiation, begin the temperature-programmed desorption by heating the sample substrate at a linear rate of approximately 2 K/min.
-
Mass Spectrometry Setup: Position the mass spectrometer to detect molecules desorbing from the ice surface.
-
VUV Photoionization: Use a VUV lamp to photoionize the desorbing molecules before they enter the mass spectrometer.
-
Data Acquisition: Record the mass spectra as a function of temperature.
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) corresponding to C₂H₂O (m/z = 42).
-
Analyze the TPD profile for m/z = 42 to identify distinct desorption peaks.
-
The peak at approximately 128 K corresponds to the sublimation of this compound.[1]
-
Peaks at approximately 103 K and 112 K correspond to the sublimation of ketene.[1]
-
Data Presentation
The following tables summarize the expected quantitative data from the simulation of this compound formation.
Table 1: Sublimation Temperatures of Key Species
| Molecule | Formula | Molar Mass ( g/mol ) | Sublimation Temperature (K) | Reference |
| Ketene | H₂CCO | 42.04 | 103 and 112 | [1] |
| This compound | c-C₂H₂O | 42.04 | 128 | [1] |
Table 2: Observed Infrared Features of Species Formed During Irradiation
| Wavenumber (cm⁻¹) | Assignment | Species | Reference |
| 2129 | CO stretch | Ketene (H₂CCO) and/or Carbon Monoxide (CO) | [1] |
| 1840 | C=O stretch | Acetyl radical (CH₃ĊO) | [1] |
| 1306 | Deformation mode | Methane (CH₄) | [1] |
| 1199 | Deformation mode | Hydroxymethyl radical (ĊH₂OH) | [1] |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed chemical pathway for this compound formation.
Diagram 1: Experimental Workflow
Caption: Experimental workflow for the synthesis and detection of this compound.
Diagram 2: Chemical Reaction Pathway
Caption: Proposed reaction pathway for the formation of this compound from acetaldehyde.
References
Application Notes and Protocols for Trapping and Stabilization of Reactive Intermediates: A Focus on Oxirene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the trapping, stabilization, and detection of highly reactive intermediates, with a specific focus on the elusive molecule, oxirene. The methodologies described herein are crucial for understanding reaction mechanisms, particularly in the context of the Wolff rearrangement, and for the broader study of transient chemical species.
Introduction to this compound and Reactive Intermediates
This compound (c-C₂H₂O) is a highly strained, anti-aromatic heterocyclic compound that has long been postulated as a key reactive intermediate in the Wolff rearrangement of α-diazoketones to ketenes.[1][2] Its transient nature, with a predicted short lifetime and tendency for ring-opening, has made its direct observation and characterization a significant challenge in chemistry.[1][3] The study of such reactive intermediates is fundamental to elucidating reaction pathways, which is essential for optimizing synthetic routes and developing new chemical transformations in drug discovery and materials science.
Recent advancements have enabled the first successful gas-phase detection of this compound, providing concrete evidence for its existence and offering a pathway for its further study.[1][3][4] The primary strategy for its observation involves its generation and stabilization in a low-temperature matrix, followed by sensitive detection techniques.
Methodologies for Trapping and Stabilization
The principal technique for trapping and stabilizing highly reactive intermediates like this compound is matrix isolation . This method involves embedding the species of interest in a rigid, inert matrix at cryogenic temperatures.[5][6] This environment physically separates the reactive molecules, preventing bimolecular reactions, and the low temperature quenches thermal decomposition pathways.
In-Situ Generation of this compound in a Cryogenic Matrix
This compound can be generated in-situ from a suitable precursor within a cryogenic matrix. A successful approach involves the energetic processing of a methanol-acetaldehyde ice mixture.[3][4][7] In this method, ketene, formed from acetaldehyde, isomerizes to this compound. The excess internal energy of the newly formed this compound is dissipated through resonant energy transfer to the vibrational modes of the surrounding methanol molecules, thereby stabilizing the highly strained ring.[3][7]
Detection and Characterization
Once stabilized in the matrix, the reactive intermediates can be detected and characterized. While spectroscopic techniques like IR and UV/Vis are commonly used for matrix-isolated species, a more definitive identification of this compound has been achieved through gas-phase analysis after sublimation from the matrix.
Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)
This technique has been instrumental in the first unambiguous detection of this compound.[1][4] The process involves the temperature-programmed desorption (TPD) of the matrix, followed by soft photoionization of the sublimated molecules in the gas phase and their detection by a reflectron time-of-flight mass spectrometer. Isomer-selective photoionization allows for the differentiation of this compound from its more stable isomers, such as ketene.[4]
Quantitative Data Summary
The following table summarizes key quantitative data from the successful trapping and detection of this compound.
| Parameter | Value | Reference |
| Matrix Composition | Methanol-Acetaldehyde Ice | [3][4][7] |
| Matrix Temperature | 5 K | [4] |
| Electron Irradiation Energy | Energetic Electrons | [4] |
| Sublimation Temperature of this compound | 129 K | [4] |
| Photoionization Energy | 9.70 eV | [4] |
| Gas-Phase Lifetime of this compound | At least 8 ± 2 µs | [1] |
| Mass-to-Charge Ratio (m/z) of this compound | 42 | [4] |
Experimental Protocols
Protocol 1: Matrix Isolation and In-Situ Generation of this compound
Objective: To prepare a cryogenic matrix containing stabilized this compound.
Materials:
-
High-purity methanol (CH₃OH)
-
High-purity acetaldehyde (CH₃CHO)
-
Cryostat with a cooled spectroscopic window (e.g., CsI for IR or sapphire for UV/Vis)
-
Gas deposition system
-
High-vacuum chamber
-
Electron gun for energetic electron irradiation
Procedure:
-
Preparation of the Gas Mixture: Prepare a gas mixture of methanol and acetaldehyde. The precise ratio can be optimized, but a methanol-rich environment is crucial for stabilization.
-
Deposition: Cool the spectroscopic window of the cryostat to 5 K. Simultaneously co-deposit the methanol-acetaldehyde gas mixture onto the cold window. The deposition rate should be slow and controlled to ensure the formation of a clear, glassy matrix.
-
Energetic Processing: Once a sufficient matrix thickness is achieved, irradiate the matrix with energetic electrons. This will induce the formation of ketene from acetaldehyde and its subsequent isomerization to this compound.
-
Stabilization: The excess energy from the formation of this compound is transferred to the vibrational modes of the methanol matrix, stabilizing the this compound molecules.
Protocol 2: Detection of this compound by PI-ReTOF-MS
Objective: To detect and identify gas-phase this compound sublimating from the cryogenic matrix.
Materials:
-
Matrix containing stabilized this compound (from Protocol 1)
-
Temperature-programmed desorption (TPD) system
-
Vacuum ultraviolet (VUV) light source for photoionization
-
Reflectron time-of-flight mass spectrometer (ReTOF-MS)
Procedure:
-
Temperature-Programmed Desorption (TPD): Gradually warm the cryogenic matrix in a controlled manner. The different species within the matrix will sublimate at their characteristic temperatures. This compound has been observed to have a sublimation peak at 129 K.[4]
-
Soft Photoionization: As the molecules desorb from the matrix and enter the gas phase, they are intersected by a VUV photon beam. The photon energy should be carefully selected to be above the ionization potential of this compound but below that of potential interfering isomers (e.g., 9.70 eV).[4]
-
Time-of-Flight Mass Analysis: The photoionized molecules are then accelerated into the flight tube of the ReTOF-MS. The time it takes for the ions to reach the detector is proportional to the square root of their mass-to-charge ratio.
-
Data Acquisition and Analysis: The arrival times of the ions at the detector are recorded to generate a mass spectrum. The peak corresponding to the m/z of this compound (m/z = 42) should be analyzed. Isotopic labeling studies (e.g., using ¹³C or deuterium-labeled precursors) can be performed to confirm the identity of the detected species.
Visualizations
Caption: Experimental workflow for the generation and detection of this compound.
Caption: Simplified reaction pathway of the Wolff rearrangement involving an this compound intermediate.
References
- 1. Time of flight mass spectrometry for quantitative data analysis in fast transient studies using a Temporal Analysis of Products (TAP) reactor - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. nacatsoc.org [nacatsoc.org]
- 4. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 5. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 6. Matrix isolation - Wikipedia [en.wikipedia.org]
- 7. Matrix Isolation [info.ifpan.edu.pl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclic Antiaromatic Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of cyclic antiaromatic molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are my yields for antiaromatic molecules consistently low?
A1: Low yields are a hallmark challenge in the synthesis of antiaromatic compounds due to their inherent thermodynamic instability.[1][2] Unlike aromatic molecules which are stabilized by electron delocalization, antiaromatic systems with 4n π-electrons are destabilized.[3][4][5] This leads to several issues:
-
High Reactivity: The target molecule is often highly reactive and may decompose under the reaction conditions.[3]
-
Dimerization/Polymerization: To escape instability, molecules like cyclobutadiene and pentalene readily dimerize or polymerize.[6][7][8] For example, cyclobutadiene dimerizes via a Diels-Alder reaction at temperatures above 35 K.[6]
-
Rearrangement: The molecule may rearrange to a more stable, non-aromatic isomer. A classic example is cyclooctatetraene, which adopts a non-planar tub shape to avoid antiaromaticity.[3][9]
-
Competing Side Reactions: The high-energy intermediates or transition states involved can lead to various side reactions.[10][11]
Q2: My target antiaromatic compound decomposes upon isolation and purification. What strategies can I use to overcome this?
A2: The instability of antiaromatic molecules makes their isolation a significant hurdle.[2][7] Consider the following strategies:
-
Low-Temperature Chemistry: Perform the reaction and purification at the lowest possible temperature to minimize decomposition and dimerization. Pentalene, for instance, is only stable below -100 °C.[7]
-
Inert Atmosphere: Rigorously exclude oxygen and moisture, as many antiaromatic compounds are sensitive to air.[6]
-
In Situ Trapping: Generate the antiaromatic molecule in the presence of a trapping agent. This is a common strategy for cyclobutadiene, which can be generated from its iron tricarbonyl complex and immediately reacted with a dienophile in a Diels-Alder reaction.[8][12]
-
Matrix Isolation: For characterization of highly unstable species, matrix isolation techniques at cryogenic temperatures (e.g., below 35 K) can be used to observe the molecule spectroscopically.[6]
-
Purification Alternatives: Standard purification methods like silica gel chromatography can lead to decomposition. Consider alternatives like low-temperature recrystallization, sublimation, or specialized chromatography under inert conditions. For complex molecules, techniques like solid-phase extraction (SPE) or reverse-phase chromatography might be necessary, though care must be taken as these can also induce degradation.[13]
Q3: How can I confirm that I have successfully synthesized an antiaromatic molecule?
A3: Spectroscopic and computational methods are key to identifying antiaromaticity.
-
NMR Spectroscopy: This is one of the most powerful tools. Antiaromatic compounds exhibit a paramagnetic ring current, which causes protons outside the ring to be shielded (shifted upfield to lower ppm values) and any protons inside the ring to be strongly deshielded (shifted downfield).[3][14] This is the opposite of what is observed for aromatic compounds.
-
UV-Vis Spectroscopy: Antiaromatic molecules often have very small HOMO-LUMO gaps, resulting in absorptions at long wavelengths, sometimes extending into the near-infrared (NIR) region. Their absorption spectra are typically broad.[15]
-
X-ray Crystallography: If a stable derivative can be crystallized, X-ray diffraction can confirm a planar structure and show bond length alternation, which is characteristic of many antiaromatic systems.[15]
-
Computational Chemistry: Theoretical calculations are crucial for predicting and confirming antiaromaticity. Nucleus-Independent Chemical Shift (NICS) calculations are a standard method; a positive NICS value inside the ring indicates antiaromaticity.[16] Anisotropy of the Induced Current Density (ACID) plots can visually represent the paratropic ring current.[16]
Q4: Are there general strategies to synthesize more stable antiaromatic molecules?
A4: Yes. Synthetic strategies often focus on mitigating the inherent instability.
-
Steric Protection: Introducing bulky substituents (e.g., tert-butyl groups) can kinetically stabilize the antiaromatic core by preventing dimerization.[6]
-
π-Extension/Annelation: Fusing the antiaromatic core with aromatic rings (benzoannulation) can delocalize the electronic destabilization, leading to more stable compounds like dibenzopentalene.[16]
-
Metal Complexation: The antiaromatic system can be stabilized by coordinating it to a transition metal, as seen with (cyclobutadiene)iron tricarbonyl. The complex is stable and can be handled at room temperature.[8]
-
Heteroatom Incorporation: Replacing carbon atoms with heteroatoms can modulate the electronic properties and sometimes increase stability.[17]
Troubleshooting Guides
Problem 1: Failed Cyclization to Form Pentalene Core
| Symptom | Potential Cause | Suggested Solution |
| No desired product is formed; only starting material or unidentifiable decomposition products are observed by TLC/NMR.[11][18] | 1. High Instability of the Target: The target pentalene is too unstable under the reaction conditions and decomposes as it forms.[11] | Modify the Target: Redesign the target with stabilizing groups. Fuse with aromatic rings (e.g., synthesize a dibenzopentalene) or add bulky substituents.[16] |
| 2. Incorrect Catalyst or Conditions: The chosen catalyst (e.g., Pd, Au, Ni) is not effective for the specific substrate, or the temperature is too high/low.[1] | Screen Catalysts and Conditions: Systematically screen different transition metal catalysts and ligands. Optimize the temperature; some cyclizations require heating, but excessive heat will decompose the product. Refer to the catalyst comparison table below. | |
| 3. Unfavorable Precursor Geometry: The precursor molecule cannot adopt the necessary conformation for the cyclization to occur. | Redesign the Precursor: Synthesize a precursor with less steric hindrance or a more rigid structure that favors the desired cyclization geometry. | |
| A complex mixture of inseparable isomers is obtained.[11] | 4. Non-selective Cyclization: The catalyst or reaction conditions lead to multiple possible cyclization pathways, resulting in a mixture of isomers. | Improve Selectivity: Use a more selective catalyst system. Lowering the reaction temperature may also improve selectivity. Consider a different synthetic route that builds the ring system in a more controlled, stepwise manner. |
Problem 2: Low Yield/Failure in Generating Cyclobutadiene via Decomplexation
| Symptom | Potential Cause | Suggested Solution |
| Only dimerization products of cyclobutadiene (e.g., syn- and anti-tricyclooctadiene) are isolated.[8] | 1. Inefficient Trapping: The cyclobutadiene dimerizes faster than it is trapped by the dienophile. The dimerization is diffusion-controlled with a near-zero activation barrier.[8] | Increase Trapping Efficiency: Use a more reactive trapping agent (e.g., an electron-deficient alkene like tetracyanoethylene).[8] Use the trapping agent in large excess. For intramolecular reactions, ensure the tether length is optimal (typically 3-4 atoms) for efficient cycloaddition.[19] |
| The (cyclobutadiene)iron tricarbonyl complex does not decompose. | 2. Ineffective Oxidant: The oxidizing agent (e.g., cerium(IV) ammonium nitrate, CAN) is not strong enough or has degraded. | Check/Change Oxidant: Use fresh CAN. Alternatively, other oxidants can be used. For some applications, a slow addition of the oxidant can improve the yield of the desired product over side reactions.[8] |
| Reaction is messy, and no clean product is isolated. | 3. Decomposition of Trapped Product: The initial cycloaddition product is unstable under the workup or reaction conditions.[20] | Modify Workup: Use a milder workup procedure (e.g., avoid strong acids/bases). Analyze the crude reaction mixture by NMR before workup to see if the desired product is formed initially. The product may need to be derivatized immediately to a more stable compound. |
Data Presentation
Table 1: Comparison of Catalytic Methods for Dibenzopentalene Synthesis
| Starting Material | Catalyst / Reagents | Reported Yield (%) | Reference |
| 1,2-Bis(phenylethynyl)benzene | PtCl₄ | 85 | [1] |
| 2-Iodophenylacetylene | Pd(PhCN)Cl₂, PPh₃, CuI | 67 | [1] |
| 2-Bromoethynylbenzene | Ni(cod)₂, PPh₃, Zn | 46 | [1] |
| Diphenylsuccindanedione | Multi-step: PCl₅, then Zn, then Br₂/AgOAc | 59 (final step) | [1] |
Table 2: Characteristic ¹H NMR Chemical Shifts for Antiaromatic Protons
| Type of Proton | Typical Chemical Shift (δ, ppm) | Key Feature | Example Compound |
| Antiaromatic (Outer Protons) | 4.0 - 6.5 | Significant upfield shift (shielding) compared to non-aromatic alkenes.[3][15] | [3]Annulene (outer H) |
| Aromatic | 6.5 - 8.5 | Downfield shift (deshielding) due to diamagnetic ring current.[21] | Benzene |
| Vinylic (Non-aromatic) | 4.5 - 6.5 | Standard range for protons on C=C double bonds.[21] | Cyclohexene |
| Antiaromatic (Inner Protons) | > 8.0 (often > 10) | Significant downfield shift (deshielding) due to paramagnetic ring current.[3] | [3]Annulene (inner H) |
Experimental Protocols
Protocol 1: Generation and In Situ Trapping of Cyclobutadiene
This protocol describes the liberation of cyclobutadiene from (cyclobutadiene)iron tricarbonyl and its immediate trapping with an electron-deficient alkene.
Materials:
-
(Cyclobutadiene)iron tricarbonyl
-
Cerium(IV) ammonium nitrate (CAN)
-
Dienophile (e.g., methyl acrylate)
-
Anhydrous solvent (e.g., acetone or dichloromethane), cooled to 0 °C
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the (cyclobutadiene)iron tricarbonyl complex and a 5- to 10-fold molar excess of the dienophile in the cold solvent.
-
Prepare a solution of CAN (approximately 3-4 equivalents) in the same solvent.
-
Add the CAN solution dropwise to the stirred solution of the complex and dienophile over 30-60 minutes at 0 °C. The reaction is often indicated by a color change.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting complex.
-
Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the resulting cycloadduct, typically by column chromatography or recrystallization.
Protocol 2: Platinum-Catalyzed Synthesis of Dibenzopentalene
This protocol is based on the efficient cyclization of 1,2-bis(phenylethynyl)benzene.[1]
Materials:
-
1,2-Bis(phenylethynyl)benzene
-
Platinum(IV) chloride (PtCl₄)
-
Anhydrous toluene
Procedure:
-
To a solution of 1,2-bis(phenylethynyl)benzene in anhydrous toluene, add a catalytic amount of PtCl₄ (e.g., 5 mol%).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the dibenzopentalene.
Visualizations
Caption: General workflow for synthesizing and handling unstable antiaromatic molecules.
Caption: Decision workflow for selecting a synthetic strategy.
Caption: Concept of in situ generation and trapping of a reactive antiaromatic species.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Antiaromaticity - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - Why are antiaromatic compounds unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Why anti aromatic compounds are very unstalbe, even conjugation of do - askIITians [askiitians.com]
- 6. Cyclobutadiene - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Aromatic, Antiaromatic, or Nonaromatic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. library.uoh.edu.iq [library.uoh.edu.iq]
- 11. Unsymmetrical Thienopentalenes: Synthesis, Optoelectronic Properties, and (Anti)aromaticity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Mechanism Chemi [employees.csbsju.edu]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 16. Antiaromaticity in molecular assemblies and materials - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05318D [pubs.rsc.org]
- 17. Revisiting Hafner’s Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino)-2-azapentalene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 20. Troubleshooting [chem.rochester.edu]
- 21. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Overcoming the Instability of the Oxirene Ring
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the highly reactive and unstable oxirene ring.
Frequently Asked Questions (FAQs)
Q1: What makes the this compound ring so unstable?
The instability of the this compound ring is primarily attributed to two key factors:
-
High Ring Strain: Like its saturated analog, oxirane (ethylene oxide), the three-membered ring of this compound forces the bond angles to be approximately 60°, a significant deviation from the ideal sp² bond angle of 120°. This deviation induces substantial angle strain.
-
Antiaromaticity: this compound possesses a cyclic, planar, conjugated system with 4 π-electrons (two from the C=C double bond and a lone pair from the oxygen atom). According to Hückel's rule, a cyclic, planar system with 4n π-electrons (where n is an integer) is considered antiaromatic and, therefore, exceptionally unstable.[1]
Q2: Has unsubstituted this compound ever been successfully synthesized and detected?
Yes, the gas-phase detection of unsubstituted this compound was reported in 2023.[2] The successful experiment involved the synthesis of this compound in low-temperature methanol-acetaldehyde matrices at 5 K. The molecules were then detected upon sublimation using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[2][3]
Q3: What are the primary decomposition pathways for this compound?
Computational studies have shown that this compound is prone to rapid ring-opening and isomerization to more stable species. The primary decomposition pathway involves rearrangement to ketene. Other potential, higher-energy isomers include ethynol and formylcarbene.[2][3] The low activation barrier for these rearrangements is a major contributor to this compound's fleeting existence under normal conditions.
Q4: What is the role of substituted oxirenes in organic reactions?
Substituted oxirenes are often proposed as transient intermediates or transition states in various chemical transformations, most notably the Wolff rearrangement of α-diazoketones to ketenes.[1] Their involvement helps to explain the stereochemical outcomes of these reactions.
Q5: What are the key strategies for stabilizing this compound and its derivatives?
The most successful strategy to date for observing this compound is matrix isolation .[2][4] This technique involves trapping the molecule in a solid matrix of an inert gas (like argon or nitrogen) or a weakly interacting solvent (like methanol) at cryogenic temperatures (typically below 20 K).[2][4][5] This physically separates the this compound molecules from each other, preventing bimolecular reactions, and the low temperature quenches the isomerization pathways. A critical factor in the successful stabilization of this compound was the resonant transfer of its internal energy to the vibrational modes of the methanol matrix.[2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and characterization of this compound.
Issue 1: No detectable signal of this compound (m/z = 42) in the mass spectrum.
| Possible Cause | Suggested Solution |
| Inefficient Precursor Decomposition | The precursor (e.g., generated from acetaldehyde) may not be efficiently converting to ketene, the immediate precursor to this compound. Increase the energy of the electron beam or the duration of irradiation to promote the initial reaction. |
| Sub-optimal Matrix Composition | The matrix may not be effectively dissipating the excess energy from the newly formed this compound. The use of a methanol-containing matrix has been shown to be crucial for stabilization through resonant energy transfer.[2][3] Ensure proper co-deposition of the precursor with methanol. |
| Incorrect Sublimation Temperature | The temperature-programmed desorption (TPD) ramp rate or final temperature may be incorrect. This compound has been observed to sublime from a methanol-acetaldehyde ice matrix at approximately 128 K.[2][6] Calibrate your TPD profile to ensure you are monitoring the correct temperature window. |
| Inadequate Detection Sensitivity | The concentration of trapped this compound may be below the detection limit of your mass spectrometer. Optimize the ion source and detector settings of your PI-ReTOF-MS for maximum sensitivity at the expected m/z. |
| Incorrect Photoionization Energy | The energy of the vacuum ultraviolet (VUV) light used for photoionization is critical for isomer-specific detection. The ionization energy of this compound is between 8.58 and 8.66 eV.[6] Set your tunable VUV source to an energy that selectively ionizes this compound but not potential interferences like ketene (IE ≈ 9.61 eV). |
Issue 2: The observed signal is weak and has a poor signal-to-noise ratio.
| Possible Cause | Suggested Solution |
| Low Trapping Efficiency | The precursor and matrix gases may not be condensing efficiently on the cold substrate. Ensure the substrate is cooled to the target temperature (e.g., 5 K) before deposition begins and that the deposition rate is slow and steady. |
| Matrix Crystallinity | A crystalline matrix can lead to scattering of probing radiation and inefficient isolation. Try annealing the matrix at a slightly higher temperature (e.g., 20-30 K) for a short period to form a more amorphous, "glassy" state before irradiation. |
| Contamination in the Vacuum Chamber | Residual gases (like water or air) in the UHV chamber can co-deposit and react with the precursor or this compound. Ensure the chamber is baked out and pumped down to a base pressure of at least 10⁻¹⁰ torr. |
| Vibrational Noise | Mechanical vibrations from the cryostat or pumps can affect the stability of the matrix and the alignment of the mass spectrometer. Use vibration-damping mounts for the cryostat and pumps. |
Data Presentation
The following table summarizes key quantitative data regarding the stability of this compound from computational studies. The activation energy (Ea) for decomposition represents the kinetic barrier to isomerization.
| Compound | Decomposition Pathway | Activation Energy (Ea) (kJ/mol) | Sublimation Temperature (K) | Ionization Energy (eV) |
| This compound | This compound → Ethynol | 22[7] | 128 (from methanol-acetaldehyde ice)[2][6] | 8.58 - 8.66[6] |
| This compound | This compound → Ketene | ~34 (barrier from a transition state shared with formylcarbene)[2] | - | - |
Note: Experimental data for substituted oxirenes is scarce due to their extreme instability. The values presented are primarily from computational models and the single successful experimental detection.
Experimental Protocols
Protocol 1: Synthesis and Detection of Matrix-Isolated this compound
This protocol is adapted from the successful synthesis and detection reported by Wang et al. (2023).[2]
1. System Preparation:
- Utilize an ultra-high vacuum (UHV) chamber with a base pressure of < 5 x 10⁻¹¹ torr.
- Mount a polished silver substrate on a cold head capable of reaching 5 K.
- Interface the chamber with a reflectron time-of-flight mass spectrometer (ReTOF-MS) equipped with a tunable vacuum ultraviolet (VUV) photoionization source.
2. Matrix Deposition:
- Prepare a gas mixture of the precursor, acetaldehyde (CH₃CHO), and the matrix host, methanol (CH₃OH), at a ratio of approximately 1:10.
- Cool the silver substrate to 5 K.
- Introduce the gas mixture into the UHV chamber through a precision leak valve, allowing it to deposit onto the cold substrate, forming an ice matrix. The deposition should be carried out over a period of ~60 minutes to a thickness of a few hundred nanometers.
3. In-situ Synthesis:
- Irradiate the deposited ice matrix with a beam of energetic electrons (e.g., 5 keV) for a specified duration (e.g., 60 minutes) while maintaining the 5 K temperature. This will induce the decomposition of acetaldehyde to form ketene, which then isomerizes to this compound.
4. Detection by Temperature-Programmed Desorption (TPD):
- After irradiation, heat the silver substrate at a linear rate (e.g., 0.5 K/min).
- Position the VUV photoionization source and the inlet of the ReTOF-MS in close proximity to the substrate to analyze the sublimating molecules.
- Set the tunable VUV source to an energy selective for this compound (e.g., 9.20 eV) to minimize interference from other isomers.
- Monitor the mass spectrum for a signal at m/z = 42, corresponding to C₂H₂O⁺.
- Record the ion signal as a function of temperature. The sublimation peak for this compound is expected at approximately 128 K.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gas-phase detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 5. Matrix isolation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Ring-opening pathways and decomposition of Oxirene
Technical Support Center: Oxirene Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound and related compounds. This guide provides answers to frequently asked questions and troubleshooting advice for common experimental and computational challenges associated with the ring-opening pathways and decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a subject of significant research interest?
A1: this compound is a highly strained, heterocyclic molecule with an unsaturated three-membered ring containing two carbon atoms and one oxygen atom.[1] Its significance stems from several key properties:
-
Antiaromaticity: It possesses a 4π electron system, making it antiaromatic and thus highly unstable and reactive.[1]
-
Reactive Intermediate: this compound has long been postulated as a key transient intermediate in the Wolff rearrangement of α-diazocarbonyl compounds, a fundamental reaction in organic synthesis for converting α-diazo ketones into ketenes.[2][3][4]
-
Computational Challenge: For decades, there was a debate on whether this compound was a true local energy minimum on its potential energy surface or merely a transition state, posing a significant challenge for computational chemistry methods.[5]
Q2: Has the existence of this compound been experimentally confirmed?
A2: Yes. After being considered one of the most mysterious and elusive organic transients, this compound was successfully synthesized, isolated, and detected in 2023.[3][6] The breakthrough was achieved by generating this compound in low-temperature methanol-acetaldehyde ices processed with energetic electrons. The molecule was stabilized in the cryogenic matrix and detected in the gas phase upon sublimation using isomer-selective soft photoionization mass spectrometry.[7]
Q3: What is the primary decomposition pathway for this compound?
A3: The principal decomposition and ring-opening pathway for this compound is its isomerization to the more stable ketene (H₂CCO). This process is extremely rapid due to the high ring strain and antiaromatic character of this compound. Theoretical calculations show a relatively low energy barrier for this rearrangement, which can proceed through a ketocarbene intermediate (formylcarbene).[7][8]
Q4: How does this compound participate in the Wolff Rearrangement?
A4: In the stepwise mechanism of the Wolff rearrangement, the initial loss of dinitrogen from an α-diazo ketone generates a ketocarbene. This carbene can then undergo a 4π electrocyclic ring closure to form an this compound intermediate.[2] This this compound is in equilibrium with the carbene, which can then rearrange via a 1,2-alkyl shift to produce the final ketene product. The intermediacy of this compound is supported by isotopic labeling studies that show scrambling of atoms, which can only be explained by the formation of a symmetric intermediate like this compound.[2][8]
Q5: What factors influence the stability and lifetime of an this compound intermediate?
A5: The stability of this compound is highly dependent on its environment and substituents.
-
Matrix Isolation: Its lifetime can be significantly extended by trapping it in an inert, low-temperature matrix (e.g., argon or a methanol ice at ~5 K). The matrix helps to dissipate the internal energy of the newly formed, vibrationally excited this compound, preventing immediate isomerization.[3][9]
-
Substituent Effects: Computational studies show that σ-donating, π-donating, and π-accepting substituents can stabilize the this compound ring, whereas σ-accepting substituents are destabilizing.[10][11] However, strong π-donor substituents like -F, -OH, and -NH₂ may lead to structures that are no longer true local minima.[10]
Troubleshooting Experimental & Computational Challenges
Problem 1: I am unable to detect the this compound intermediate in my Wolff rearrangement experiment.
-
Possible Cause 1: Extremely Short Lifetime. Under typical solution-phase conditions, the lifetime of this compound is too short for detection with standard spectroscopic methods.
-
Solution: Employ specialized techniques like cryogenic matrix isolation. By generating the intermediate at extremely low temperatures (5-15 K) in an inert matrix, its decomposition can be slowed sufficiently for spectroscopic characterization (e.g., IR, UV-Vis) or gas-phase analysis upon controlled warming.[9]
-
-
Possible Cause 2: Reaction Pathway. The Wolff rearrangement can proceed through a concerted mechanism that bypasses the carbene and this compound intermediates entirely.
-
Solution: The reaction pathway is often dictated by the conformation of the starting α-diazo ketone. Precursors constrained to an s-cis conformation tend to favor the concerted pathway, while those in an s-trans conformation are more likely to react via the stepwise mechanism involving this compound.[2] Analyze the conformation of your substrate and, if possible, choose a precursor that favors the s-trans conformation.
-
-
Possible Cause 3: Inadequate Detection Method. The chosen analytical technique may lack the sensitivity or specificity to detect a transient species at low concentrations.
-
Solution: The most successful method to date is vacuum ultraviolet photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS), which allows for isomer-specific ionization and detection.[3] Ensure your detection method is appropriate for highly reactive, low-concentration intermediates.
-
Problem 2: My computational model predicts this compound as a transition state, not a stable intermediate.
-
Possible Cause: Choice of Theoretical Method. The prediction of this compound as a local minimum is highly sensitive to the computational method and basis set. Many earlier or less sophisticated methods failed to find a stable structure.
-
Solution: Use high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or density functional theory (DFT) with specific hybrid functionals (e.g., B97-2, PBE0) that have been shown to correctly predict this compound as a local minimum.[7] The inclusion of diffuse functions in the basis set (e.g., aug-cc-pVTZ) and zero-point vibrational energy (ZPVE) corrections are also critical.[12]
-
Problem 3: Isotopic labeling experiments show incomplete scrambling, suggesting a competing reaction pathway.
-
Possible Cause: Competing Concerted and Stepwise Mechanisms. Most Wolff rearrangements proceed through a combination of the concerted and stepwise pathways. The degree of isotopic scrambling is directly related to the fraction of the reaction that goes through the symmetric this compound intermediate.[2]
-
Solution: The ratio of these competing pathways is influenced by the migratory aptitude of the substituents, carbene stability, and solvent nucleophilicity.[2] Analyze these factors in your system. A better migrating group will favor the concerted mechanism, leading to less scrambling. This is not necessarily a problem to be "solved" but an inherent mechanistic feature of the reaction.
-
Quantitative Data Summary
The following tables summarize key energetic data from computational and experimental studies of this compound.
Table 1: Calculated Relative Energies of C₂H₂O Isomers
| Species | Formula | Relative Energy (kJ mol⁻¹) | Computational Method | Reference |
| This compound | c-C₂H₂O | 325 | CCSD(T)/aug-cc-pVTZ | [8] |
| Ketene | H₂CCO | 0 (Reference) | CCSD(T)/aug-cc-pVTZ | [8] |
| This compound | c-C₂H₂O | 341 | PBE0 Functional | |
| Ketene | H₂CCO | 0 (Reference) | PBE0 Functional | |
| Singlet Formylcarbene | HCOCH | 3.7 (higher than TS) | CCSD(T)/aug-cc-pVTZ + ZPVE | [12] |
Table 2: Key Energy Barriers and Ionization Energies
| Process | Parameter | Value | Method | Reference |
| This compound → Ketene Isomerization | Energy Barrier | 21-23 kJ mol⁻¹ | Ab initio Calculation | [8] |
| Ketene → this compound Isomerization | Energy Barrier | 353 kJ mol⁻¹ | Electron-induced | [12] |
| This compound Photoionization | Adiabatic Ionization Energy | 8.58 - 8.66 eV | Experimental (PI-ReTOF-MS) | |
| Ketene Photoionization | Adiabatic Ionization Energy | 9.53 - 9.61 eV | Experimental (PI-ReTOF-MS) | [9] |
Experimental Protocols
Protocol 1: Generation and Detection of this compound in a Cryogenic Matrix
This protocol is adapted from the first successful experimental detection of this compound.[3][7] It requires specialized ultrahigh vacuum and spectroscopic equipment.
Objective: To generate, stabilize, and detect this compound via electron irradiation of a precursor in a low-temperature ice, followed by mass spectrometry.
Materials:
-
Methanol (CH₃OH)
-
Acetaldehyde (CH₃CHO)
-
Ultrahigh vacuum (UHV) chamber (base pressure < 10⁻¹⁰ Torr)
-
Cryogenic cold finger (capable of reaching 5 K)
-
Electron gun (for irradiation)
-
Vacuum Ultraviolet (VUV) photoionization source
-
Reflectron Time-of-Flight Mass Spectrometer (ReTOF-MS)
-
Deposition line for introducing gases
Methodology:
-
Substrate Preparation: Cool the polished silver substrate on the cold finger to 5 K.
-
Ice Deposition: Prepare a gas mixture of methanol and acetaldehyde (e.g., 1:1 ratio) and deposit it onto the cold substrate at a controlled rate to form a thin ice film.
-
Energetic Processing: Irradiate the ice film with energetic electrons (e.g., 5 keV) for a specified duration (e.g., 60 minutes). This induces the formation of ketene from acetaldehyde and the subsequent isomerization to this compound. The methanol matrix is crucial for stabilizing the newly formed this compound by dissipating its excess internal energy through resonant vibrational energy transfer.[9][12]
-
Temperature-Programmed Desorption (TPD): After irradiation, linearly increase the temperature of the substrate (e.g., at 0.5 K min⁻¹). This will cause the trapped molecules to sublimate into the gas phase at characteristic temperatures.
-
Isomer-Selective Detection: As molecules desorb, ionize them using a tunable VUV light source.
-
To detect This compound selectively, set the photoionization energy below the ionization energy of ketene but above that of this compound (e.g., 9.20 eV).[9]
-
To detect both isomers, use a higher energy (e.g., 9.70 eV).
-
-
Mass Analysis: Analyze the resulting ions using the ReTOF-MS. The signal at m/z = 42 detected at an ionization energy of 9.20 eV corresponds to the C₂H₂O⁺ ion derived from this compound.
Visualizations: Pathways and Workflows
Caption: Competing concerted and stepwise pathways in the Wolff rearrangement.[2]
Caption: Potential energy profile for this compound isomerization to ketene.[8]
Caption: Workflow for the generation and detection of this compound.
Caption: Logical workflow for troubleshooting failed this compound detection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 3. Gas-phase detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamics of the Wolff Rearrangement: spectroscopic evidence of this compound intermediate (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elusive antiaromatic molecule produced in a lab for the 1st time | University of Hawaiʻi System News [hawaii.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 12. uhmreactiondynamics.org [uhmreactiondynamics.org]
Technical Support Center: Oxirene vs. Ketene Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the experimental differentiation of the isomeric compounds oxirene (c-C₂H₂O) and ketene (H₂C=C=O).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in experimentally distinguishing this compound from ketene?
A1: The primary challenges stem from the extreme reactivity and short lifetime of this compound, a highly strained and antiaromatic molecule.[1][2][3] For a long time, its existence was purely theoretical.[2] Traditional spectroscopic methods like infrared (IR) spectroscopy can be inconclusive due to spectral overlap with precursor or matrix molecules used in its synthesis.[1] Therefore, specialized techniques are required for its unambiguous detection.
Q2: Which experimental technique has been successfully used to detect and distinguish this compound from ketene?
A2: The first successful gas-phase detection and differentiation of this compound from ketene was achieved using vacuum ultraviolet (VUV) photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1][3][4] This method allows for isomer-selective ionization based on the distinct ionization energies of this compound and ketene.[5]
Q3: What are the key quantitative differences in the spectroscopic data between this compound and ketene?
A3: The most critical distinguishing quantitative data are their adiabatic ionization energies (IE). By tuning the photoionization energy, it is possible to selectively ionize one isomer while the other remains neutral. Ketene also has a characteristic strong absorption in its IR spectrum that is absent for this compound.
| Property | This compound (c-C₂H₂O) | Ketene (H₂C=C=O) |
| Adiabatic Ionization Energy (IE) | ~8.25 - 9.20 eV (detected within this range) | 9.53 - 9.61 eV[5] |
| Infrared (IR) Absorption | Calculated absorptions often overlap with precursors, making detection difficult.[1] | Strong, distinctive C=C=O asymmetric stretching vibration around 2150 cm⁻¹.[6][7] |
| Proton Affinity | Not experimentally determined. | 195.9 ± 2 kcal/mol (protonation at the methylene carbon).[8] |
| Ionization Potential | Not explicitly stated, but ionization is achieved at specific energies. | 9.61 eV.[9] |
Q4: How does the chemical reactivity of ketene differ from what is expected for this compound, and can this be used for differentiation?
A4: Ketene is a well-characterized and highly reactive molecule that readily undergoes a variety of reactions.[10][11][12] In contrast, this compound is predicted to be highly unstable and prone to ring-opening.[1] While the extreme reactivity of this compound makes chemical trapping challenging, the characteristic reactions of ketene can be used as a negative control. If a sample is subjected to conditions known to produce ketene adducts and no such products are formed, it could indirectly support the presence of a different isomer.
-
Ketene's Characteristic Reactions:
-
Dimerization: Ketene readily dimerizes to form diketene.[6][12]
-
Acylation: It is a potent acylating agent, reacting with nucleophiles like water (to form acetic acid), alcohols (to form esters), and amines (to form amides).[6][10]
-
[2+2] Cycloadditions: Ketenes react with alkenes, imines, and other unsaturated compounds to form four-membered rings (e.g., β-lactams in the Staudinger synthesis).[6][10]
-
Troubleshooting Guides
Issue: Inability to Detect this compound Using Photoionization Mass Spectrometry
-
Possible Cause 1: Incorrect Photoionization Energy.
-
Solution: Carefully calibrate and tune the VUV photoionization source. The energy must be set below the ionization threshold of ketene (9.53 - 9.61 eV) but within the range to ionize this compound. Recent experiments have successfully used energies around 9.20 eV and 8.25 eV to distinguish the two.[1][5]
-
-
Possible Cause 2: Insufficient Stabilization of this compound.
-
Solution: this compound is extremely unstable. Successful detection has been achieved by synthesizing it in low-temperature matrices (e.g., methanol-acetaldehyde ices at 5 K).[1][3] The matrix helps to stabilize the molecule by dissipating excess internal energy through resonant energy transfer.[1][3][5] Ensure your matrix isolation setup is functioning optimally.
-
-
Possible Cause 3: Low Concentration of this compound.
Issue: Ambiguous Results from Infrared (IR) Spectroscopy
-
Possible Cause: Spectral Overlap.
-
Solution: The calculated IR absorptions of this compound can significantly overlap with the vibrational modes of precursor molecules (e.g., methanol, acetaldehyde) used in its synthesis.[1] This makes it very difficult to definitively assign peaks to this compound. Relying solely on IR spectroscopy for the identification of this compound is not recommended. Use isotopic labeling of precursors to potentially shift the vibrational frequencies and aid in peak assignment.
-
Experimental Protocols
Key Experiment: Isomer-Selective Photoionization Mass Spectrometry
This protocol is based on the successful gas-phase detection of this compound.[1]
-
Preparation of the Matrix: Prepare a mixed ice of methanol (CH₃OH) and acetaldehyde (CH₃CHO) on a cold finger at approximately 5 K in an ultrahigh vacuum chamber.
-
Synthesis of this compound: Irradiate the ice with energetic electrons. This will induce the formation of ketene from acetaldehyde, followed by the isomerization of ketene to this compound. The methanol matrix is crucial for stabilizing the newly formed, internally excited this compound.[1][3]
-
Temperature-Programmed Desorption (TPD): Gently heat the cold finger to sublimate the molecules from the ice into the gas phase.
-
Photoionization: Intersect the sublimated gas with a tunable vacuum ultraviolet (VUV) light source.
-
To detect ketene , set the photoionization energy to 9.70 eV (above its ionization threshold).
-
To selectively detect This compound , set the photoionization energy to ~9.20 eV or lower (e.g., 8.25 eV) . At this energy, ketene will not be ionized.[5]
-
-
Mass Analysis: Detect the resulting ions using a reflectron time-of-flight (ReTOF) mass spectrometer. A signal at m/z = 42 at the lower ionization energy is indicative of this compound.
Visualizations
Caption: Workflow for the synthesis and isomer-selective detection of this compound.
Caption: Key distinguishing properties of this compound and ketene.
References
- 1. Gas-phase detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elusive antiaromatic molecule produced in a lab for the 1st time | University of Hawaiʻi System News [hawaii.edu]
- 3. Gas-phase detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 6. grokipedia.com [grokipedia.com]
- 7. baranlab.org [baranlab.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Ketene - Wikipedia [en.wikipedia.org]
- 11. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. britannica.com [britannica.com]
Technical Support Center: The Oxirene Computational Existence Problem
This technical support center provides essential information, troubleshooting guides, and detailed protocols for researchers investigating the computational and experimental existence of oxirene. For decades, this highly strained, antiaromatic molecule has been a subject of intense debate, primarily questioning whether it can exist as a true intermediate or is merely a fleeting transition state.[1][2] Recent experimental breakthroughs have provided strong evidence for its existence, reshaping the focus of ongoing research.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it scientifically significant?
A1: this compound (c-C₂H₂O) is a heterocyclic molecule with a three-membered ring containing two carbon atoms and one oxygen atom.[1] Its significance stems from several key properties:
-
High Ring Strain: The three-membered ring forces bond angles far from their ideal values, making the molecule highly energetic.
-
Hückel Antiaromaticity: It possesses 4π electrons, which makes it electronically unstable and highly reactive.[1]
-
Role in Reaction Mechanisms: It has long been proposed as a key, yet elusive, intermediate in the Wolff rearrangement, a fundamental reaction in organic chemistry that converts α-diazoketones into ketenes.[5][6]
Q2: What is the core of the "this compound computational existence problem"?
A2: The problem centers on whether this compound is a genuine intermediate or merely a transition state on the C₂H₂O potential energy surface.[2]
-
An intermediate corresponds to a local minimum on the potential energy surface. It has a finite, albeit potentially very short, lifetime and, in principle, can be isolated or detected.[7][8]
-
A transition state is an energy maximum along a reaction coordinate. It represents the highest energy point as reactants convert to products, has a fleeting existence (lasting only for the duration of a bond vibration), and cannot be isolated.[9] For many years, numerous computational studies using lower levels of theory failed to find a local energy minimum for this compound, suggesting it was only a transition state for the interconversion of its isomers.[2]
Q3: Has the existence of this compound been experimentally proven?
A3: Yes. In a significant 2023 study, researchers reported the first unambiguous gas-phase detection of the this compound molecule.[3][10] The team synthesized this compound in low-temperature (5 K) ices and identified it using photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) upon sublimation.[4] This discovery provides definitive evidence that this compound can exist as a stable molecule with a measurable lifetime (at least 8 ± 2 microseconds in their experiment), resolving a long-standing chemical mystery.[3]
Q4: What are the primary isomers of this compound and how do their energies compare?
A4: The C₂H₂O potential energy surface features several isomers. The most relevant are ketene (H₂CCO), formylcarbene (HC(O)CH), and ethynol (HCCOH). Computationally, ketene is the most stable isomer by a significant margin.[11][12] High-level calculations place this compound at a much higher energy, explaining its instability and tendency to rearrange.
Computational Troubleshooting Guide
This guide addresses common issues encountered during quantum chemical simulations of this compound.
Q1: My geometry optimization of this compound collapses into the ketene structure. How can I prevent this?
A1: This is a common outcome due to this compound's shallow potential energy well.
-
Use High-Level Theory: Standard Density Functional Theory (DFT) with some common functionals may not be sufficient to locate the minimum. Use robust, high-accuracy methods like Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)).[11] Wavefunction-based methods like MP2 can also be more reliable than some DFT functionals for such strained systems.[13]
-
Choose an Adequate Basis Set: Employ a sufficiently large and flexible basis set, such as Dunning's correlation-consistent sets (e.g., cc-pVTZ, aug-cc-pVTZ), to accurately describe the electronic structure.
-
Start with C₂ᵥ Symmetry: Ensure your initial input geometry for this compound is perfectly symmetric (C₂ᵥ). This helps the optimization algorithm search for the correct stationary point on the potential energy surface. Any initial asymmetry can bias the calculation towards the more stable ketene isomer.
Q2: My calculation finished, but a frequency analysis shows one imaginary frequency. What does this indicate?
A2: A single imaginary frequency confirms that the structure you found is not a minimum but a first-order saddle point , i.e., a transition state.[9] The vibrational mode associated with this imaginary frequency shows the atomic motions along the reaction coordinate that leads away from the transition state, typically towards ring-opening to form formylcarbene, which then rapidly rearranges to ketene. To find the true intermediate, you must use a more accurate computational method as described in Q1.
Q3: How do I definitively confirm that my calculated this compound structure is a true intermediate?
A3: You must satisfy two computational criteria:
-
Successful Geometry Optimization: The optimization algorithm must converge to a stationary point on the potential energy surface.
-
All Real Frequencies: A subsequent vibrational frequency calculation, performed at the exact same level of theory, must yield zero imaginary frequencies (NImag=0). This proves the stationary point is a local energy minimum.[8]
Data Presentation
Table 1: Calculated Relative Energies of C₂H₂O Species
This table summarizes the relative energies (in kJ/mol) of this compound and the transition state (TS) for its ring-opening, relative to the most stable isomer, ketene. Data is illustrative and based on representative high-level computations from the literature.[3][11]
| Species | Method/Basis Set | Relative Energy (kJ/mol) |
| Ketene | CCSD(T)/cc-pVQZ | 0.0 (Reference) |
| This compound | CCSD(T)/cc-pVQZ | ~325 |
| Ring-Opening TS | CCSD(T)/cc-pVQZ | ~335 |
| Formylcarbene | CCSD(T)/cc-pVQZ | ~330 |
Note: Energies are highly sensitive to the level of theory. Zero-point vibrational energy (ZPVE) corrections can also influence the relative ordering and barrier heights.[12]
Table 2: Key Calculated Vibrational Frequencies for this compound
Spectroscopic identification relies on matching experimental spectra to predicted vibrational frequencies. Below are representative harmonic frequencies (in cm⁻¹) for this compound calculated at a high level of theory.
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description |
| ν₁ | a₁ | ~3250 | Symmetric C-H Stretch |
| ν₂ | a₁ | ~1800 | C=C Stretch |
| ν₃ | a₁ | ~1050 | Symmetric Ring Deformation |
| ν₄ | b₂ | ~3200 | Asymmetric C-H Stretch |
| ν₅ | b₂ | ~950 | Asymmetric C-H Rock |
| ν₆ | b₂ | ~700 | Asymmetric Ring Deformation |
Protocols
Protocol 1: High-Accuracy Computational Investigation of this compound
This protocol outlines the steps to computationally verify this compound as a true energy minimum using common quantum chemistry software (e.g., Gaussian).
-
Construct Initial Geometry: Create an input file with this compound coordinates enforcing C₂ᵥ symmetry.
-
Select Method and Basis Set: Choose a high-accuracy level of theory.
-
Example Keyword: # CCSD(T)/aug-cc-pVTZ
-
-
Perform Geometry Optimization: Run a geometry optimization to find the nearest stationary point.
-
Example Keyword: Opt
-
-
Verify Convergence: Ensure the optimization job terminates normally and meets all convergence criteria.
-
Perform Frequency Analysis: Using the optimized geometry from the previous step, run a frequency calculation at the identical level of theory.
-
Example Keyword: Freq
-
-
Analyze Results: Check the output of the frequency calculation. The structure is a true intermediate if and only if the line "NImag=" reads 0. If it is 1 or more, the structure is a saddle point.
Protocol 2: Conceptual Workflow for Experimental Detection via Matrix Isolation
This protocol is based on the successful gas-phase detection of this compound.[3][4]
-
Matrix Preparation: Co-deposit a precursor mixture (e.g., acetaldehyde and methanol) onto a cryogenic surface (e.g., a silver mirror) held at ~5-10 K inside a high-vacuum chamber.
-
In-Situ Generation: Irradiate the ice with energetic electrons. This process cleaves weaker bonds in the precursor molecules to generate key reactive species, such as ketene, in situ.
-
Isomerization and Trapping: The energy from electron bombardment induces the isomerization of ketene to this compound. The newly formed, highly energetic this compound is immediately stabilized ("trapped") by transferring its excess internal energy to the vibrational modes of the surrounding methanol matrix, preventing its immediate decomposition.[3]
-
Temperature Programmed Desorption (TPD): Slowly and linearly heat the cryogenic surface. As the temperature rises, molecules sublime from the ice into the gas phase.
-
Isomer-Specific Detection: Couple the TPD process with a sensitive, isomer-specific mass spectrometer, such as a photoionization reflectron time-of-flight (PI-ReTOF) instrument. Use a soft ionization source (e.g., vacuum ultraviolet light) tuned to an energy that selectively ionizes this compound without causing fragmentation, allowing its mass-to-charge ratio to be cleanly detected.
Visualizations
Caption: A diagram illustrating the core dilemma of the this compound existence problem.
Caption: Computational workflow for verifying the nature of an this compound stationary point.
Caption: Simplified reaction pathway showing this compound's role in the Wolff rearrangement.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gas-phase detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dynamics of the Wolff Rearrangement: spectroscopic evidence of this compound intermediate (Journal Article) | OSTI.GOV [osti.gov]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Gas-phase detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Oxirene Identification via Infrared Spectroscopy
This technical support guide provides troubleshooting information and frequently asked questions regarding the use of Infrared (IR) Spectroscopy for the identification of oxirene. Due to the highly reactive and elusive nature of this compound, its identification presents significant challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to identify this compound using IR spectroscopy?
A1: The identification of this compound by IR spectroscopy is exceptionally challenging due to a combination of factors:
-
Inherent Instability: this compound is a highly strained, antiaromatic molecule with a very short lifetime, making it difficult to produce and maintain at a sufficient concentration for detection.[1][2]
-
Spectral Overlap: The calculated vibrational frequencies of this compound strongly overlap with the IR absorptions of its common precursors (e.g., acetaldehyde, methanol) and its more stable isomer, ketene.[3] This spectral congestion makes it nearly impossible to definitively assign peaks to this compound.
-
Low IR Activity: For a molecule to be IR active, its vibrations must cause a change in the molecule's dipole moment.[4] While this compound's vibrations are theoretically IR active, the intensity of these bands may be weak, further complicating detection.
Q2: My experiment involves the Wolff rearrangement. Can I use IR spectroscopy to detect the this compound intermediate?
A2: While this compound is a proposed intermediate in the Wolff rearrangement, directly observing it with IR spectroscopy during the reaction is highly unlikely under normal conditions.[1] The transient nature of the this compound intermediate means its concentration is too low for conventional IR detection. Experimental evidence for its involvement often relies on trapping experiments and computational studies rather than direct spectroscopic observation.
Q3: What is matrix isolation IR spectroscopy, and why is it used for studying species like this compound?
A3: Matrix isolation is an experimental technique used to study highly reactive or unstable species.[5] The molecule of interest is trapped within a solid, inert matrix (like solid argon or neon) at cryogenic temperatures (typically below 20 K).[6] This rigid, cold environment isolates individual molecules, preventing them from reacting with each other and quenching their rotational motion.[7] This results in sharper, more well-defined vibrational bands, which is crucial when trying to resolve overlapping spectra.[7]
Q4: Even with matrix isolation, IR identification of this compound is considered inconclusive. Why?
A4: While matrix isolation stabilizes reactive species, it does not solve the fundamental problem of spectral overlap.[3] Studies have shown that even in a cryogenic matrix, the calculated IR bands of this compound are masked by the strong absorptions of precursor molecules and the co-produced ketene.[3] Therefore, IR spectroscopy alone cannot provide unambiguous proof of this compound's presence, and alternative detection techniques are necessary.[2][3]
Troubleshooting Guide
Issue: My IR spectrum is ambiguous, and I cannot confirm the presence of this compound.
This is the most common issue encountered. Follow this troubleshooting workflow to analyze your results and understand the limitations.
Troubleshooting Workflow for Ambiguous this compound IR Spectra
Caption: Troubleshooting workflow for analyzing inconclusive IR spectra for this compound.
Data Presentation
The primary limitation in identifying this compound via IR is the severe overlap of its vibrational bands with other species present in the system. The table below summarizes the calculated and experimental vibrational frequencies for this compound and related molecules.
| Compound | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |
| This compound | C-O Stretching | ~1030 | Not definitively observed | [3] |
| C-H Bending | ~1455 | Not definitively observed | [3] | |
| O-H Stretching (from precursor) | 3020 - 3600 (broad) | 3020 - 3600 | [3] | |
| Acetaldehyde (Precursor) | C=O Stretching | ~1718 | ~1718 | [3] |
| Methanol (Precursor/Matrix) | C-O Stretching | ~1030 | ~1034 | [3] |
| O-H Bending | ~1420 | ~1420 | [3] | |
| Ketene (Isomer) | C=C=O Asymmetric Stretch | ~2140 | ~2143 (in Ar matrix) | [3] |
Note: Calculated frequencies can vary based on the level of theory used. The values presented are for illustrative purposes to highlight the spectral overlap.
Experimental Protocols
Key Experiment: Matrix Isolation Infrared Spectroscopy of a Photochemical Precursor
This protocol provides a generalized methodology for attempting to generate and trap this compound in a cryogenic matrix for IR analysis.
Experimental Workflow: Matrix Isolation Spectroscopy
Caption: Generalized workflow for a matrix isolation IR spectroscopy experiment.
Methodology Details:
-
System Preparation:
-
Achieve a high vacuum (<10⁻⁶ mbar) in the cryostat to prevent contamination from atmospheric gases like water and CO₂.
-
Cool the substrate (e.g., CsI or KBr window) to the desired temperature (e.g., 10 K) using a closed-cycle helium cryocooler.
-
-
Sample Preparation & Deposition:
-
Prepare a dilute gas mixture of the this compound precursor and the matrix gas (e.g., 1:1000 argon). The high dilution is critical for ensuring molecules are isolated.
-
Introduce the mixture into the cryostat through a precision leak valve at a slow, controlled rate to ensure proper matrix formation.
-
-
Spectral Acquisition:
-
Record a background spectrum of the cold, bare substrate.
-
Record an initial spectrum after deposition to confirm the successful isolation of the precursor molecule.
-
-
Photolysis (Generation of Reactive Species):
-
Irradiate the matrix in situ using a suitable UV light source (e.g., a mercury-xenon arc lamp with filters) to initiate the desired photoreaction.
-
-
Analysis of Photoproducts:
-
Periodically record IR spectra during photolysis to monitor the decay of the precursor and the growth of new absorption bands.
-
Carefully analyze the difference spectra (spectrum after photolysis minus spectrum before photolysis) to identify photoproducts. Compare these new bands against the known spectra of expected products (like ketene) and the calculated spectra of potential intermediates (like this compound).[8]
-
Due to the significant limitations outlined, infrared spectroscopy should not be used as the sole method for the identification of this compound. While matrix isolation IR is a powerful tool for studying reactive intermediates, its application to this compound is hampered by severe spectral overlap. For unambiguous identification, it is imperative to use it in conjunction with other techniques, such as isomer-specific photoionization mass spectrometry, which can differentiate between molecules of the same mass like this compound and ketene.[2][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gas-phase detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are The Limitations Of The Ir Spectroscopy? Understanding Its Boundaries For Accurate Analysis - Kintek Solution [kindle-tech.com]
- 5. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
- 7. Matrix isolation infrared spectroscopy | NIST [nist.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Matrix Isolation Techniques for Unstable Molecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with matrix isolation of unstable molecules.
Troubleshooting Guide
This guide addresses common problems encountered during matrix isolation experiments in a question-and-answer format.
Problem: Poor Isolation of Guest Molecules (Aggregation)
Q1: My spectra show broad features characteristic of aggregates rather than isolated molecules. How can I improve isolation?
A1: Aggregation occurs when guest molecules are not sufficiently separated within the matrix.[1] To improve isolation, you should focus on the guest-to-host ratio and the deposition process. A higher dilution of the sample in the matrix gas is crucial.[2]
-
Increase the Matrix-to-Sample Ratio: The ratio of matrix gas to the molecule of interest should be high, typically ranging from 1000:1 to 10,000:1.[2] This ensures a greater statistical probability of individual guest molecules being trapped in separate matrix cages.
-
Optimize Deposition Rate: A slow, steady deposition rate allows for better matrix formation and more effective trapping of isolated species. Rapid deposition can lead to clustering of the guest molecules on the cold surface before they can be properly incorporated into the growing matrix.
-
Use Separate Inlets: If co-depositing multiple species to study a reaction, using separate inlets for each gas stream ("twin jet" deposition) can minimize pre-reaction in the gas phase before condensation on the cold window.[3]
Q2: Can the choice of matrix gas affect aggregation?
A2: Yes, the matrix gas can influence the diffusion of guest molecules. Lighter noble gases like Neon create a more rigid matrix at very low temperatures, which can be more effective at preventing diffusion and subsequent aggregation of small molecules compared to heavier gases like Argon or Xenon.[4] However, the choice of matrix gas also depends on the spectroscopic window required for analysis.
Problem: Spectral Artifacts and Unexpected Peaks
Q3: I am observing unexpected peaks in my spectrum that I cannot assign to my target molecule or known impurities. What could be the cause?
A3: Unexpected spectral features can arise from several sources:
-
Contamination: The high vacuum environment must be meticulously maintained to prevent contaminants like water, carbon dioxide, or nitrogen from co-depositing with your sample.[3] Ensure proper bake-out of your vacuum shroud and gas lines.
-
Matrix Site Effects: A single molecular species can exhibit multiple spectral peaks due to being trapped in different local environments or "sites" within the solid matrix.[5] This can cause splitting of vibrational or electronic transitions. Annealing the matrix by slightly warming it (e.g., from 10 K to 20-30 K for Argon) and then re-cooling can sometimes simplify the spectrum by allowing the matrix to relax into a more uniform structure.[1]
-
In-source Fragmentation: If you are using techniques like mass spectrometry for analysis, unstable molecules can fragment in the ion source, leading to the detection of species not actually present in the matrix.[6]
-
Reactions with the Matrix: While noble gases are generally inert, some highly reactive species can interact with or even abstract an atom from matrix materials like N2 or Xe.[4]
Q4: My spectral lines are significantly broadened. What are the common causes?
A4: Line broadening in matrix isolation spectra can be attributed to:
-
Aggregation: As discussed in Q1, intermolecular interactions in aggregates lead to broadened spectral features.
-
Matrix Heterogeneity: A poorly formed, amorphous, or "snowy" matrix can provide a wide range of environments for the guest molecules, resulting in a distribution of transition energies that appears as a broadened line.[7] Ensure your deposition surface is clean and the deposition rate is slow and consistent.
-
Incomplete Rotational Quenching: For very small molecules, some residual rotational motion might persist in the matrix, leading to broadened vibrational bands. This is more common in less rigid matrices.[5]
Frequently Asked Questions (FAQs)
Q5: What is the ideal deposition temperature for my experiment?
A5: The optimal deposition temperature is typically about 30% of the melting point of the matrix gas.[2] This temperature is low enough to ensure rapid cooling and trapping of the guest species but allows for the formation of a clear, rigid matrix.
Q6: How can I confirm that a new spectral feature is from a truly new unstable species and not just a conformer or an aggregate of the precursor?
A6: This is a critical question in matrix isolation studies. A combination of approaches is necessary:
-
Photolysis/Annealing Studies: Observe the behavior of the new feature upon irradiation or gentle warming. Does it grow in intensity as the precursor signal depletes? Does it disappear at temperatures where diffusion and reaction are expected?
-
Isotopic Substitution: Synthesize and isolate a precursor with isotopic labels (e.g., ¹³C, ²H, ¹⁵N). The new spectral features should show the expected isotopic shifts, which can be predicted with computational chemistry.
-
Computational Chemistry: Perform theoretical calculations (e.g., using DFT) to predict the spectra of potential products, intermediates, and aggregates.[8] Comparison with your experimental data can provide strong evidence for your assignments.[9]
Q7: Can I study bimolecular reactions using matrix isolation?
A7: Yes, bimolecular reactions can be studied. One common method is to co-deposit the two reactants with the matrix gas.[2] The reaction can sometimes be initiated by photolysis of one of the precursors after deposition. By carefully annealing the matrix to allow diffusion of one of the reactants, the progress of the reaction can be monitored spectroscopically over time.[1]
Quantitative Data Summary
The following table provides typical experimental parameters for matrix isolation studies using common noble gas matrices.
| Parameter | Neon (Ne) | Argon (Ar) | Krypton (Kr) | Xenon (Xe) |
| Typical Deposition Temp. (K) | 4 - 8 | 15 - 25 | 20 - 30 | 30 - 40 |
| Melting Point (K) | 24.56 | 83.80 | 115.79 | 161.4 |
| Typical Guest:Host Ratio | 1:2000 - 1:10000 | 1:1000 - 1:5000 | 1:1000 - 1:5000 | 1:500 - 1:2000 |
| Primary Spectroscopic Use | IR, UV-Vis (highly inert) | IR, UV-Vis (most common) | IR, UV-Vis | IR, UV-Vis (more reactive) |
Experimental Protocols
Protocol 1: Preparation of the Matrix Gas Mixture
-
System Evacuation: Ensure the gas handling manifold is evacuated to high vacuum (<10⁻⁶ mbar) to remove any atmospheric contaminants.
-
Precursor Volatilization: If the guest molecule is a solid or liquid, gently heat it in a separate, evacuated sample tube to achieve a sufficient vapor pressure.[2]
-
Mixing: Introduce the vapor of the guest molecule into a pre-determined volume of the high-purity matrix gas. The ratio is controlled by monitoring the partial pressures in the manifold using a high-precision pressure gauge.
-
Homogenization: Allow the gas mixture to stand for a sufficient period to ensure homogeneity before deposition.
Protocol 2: Matrix Deposition and Isolation
-
Cryostat Cooling: Cool the cold window of the cryostat (e.g., CsI for IR, Sapphire for UV-Vis) to the desired deposition temperature.[2]
-
Background Spectrum: Record a background spectrum of the cold, bare window before deposition.
-
Deposition: Slowly leak the prepared gas mixture into the vacuum chamber through a fine control valve, directing it towards the cold window. The deposition rate should be carefully controlled (typically 1-5 mmol/hour) to ensure the formation of a clear, non-scattering matrix.
-
Isolation: Continue deposition until a matrix of the desired thickness is achieved. Close the leak valve and allow the system to stabilize before spectroscopic measurements.
Visualizations
Caption: Workflow for a typical matrix isolation experiment.
Caption: Decision tree for troubleshooting common spectral problems.
References
- 1. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 2. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 3. Matrix isolation - Wikipedia [en.wikipedia.org]
- 4. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Isolation Spectroscopy [atta.ustc.edu.cn]
- 8. Troubleshooting unstable molecules in chemical space - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Oxirene Synthesis and Stabilization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing the rearrangement of oxirene to formylcarbene during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound?
A1: The principal challenge is the inherent instability of the this compound ring system. This compound is a highly strained, 4π antiaromatic heterocyclic molecule, making it prone to rapid rearrangement to more stable isomers, most notably formylcarbene and ketene.[1][2] Minimizing this rearrangement is critical for its successful study and utilization.
Q2: What is the most effective method for stabilizing this compound?
A2: Currently, the most successful technique for stabilizing this compound is matrix isolation at cryogenic temperatures (typically 5-10 K).[1][2][3] By co-depositing an this compound precursor with a large excess of an inert gas (e.g., argon) or a weakly interacting solvent (e.g., methanol) onto a cold surface, the this compound molecule can be trapped and its rearrangement pathways inhibited.[3][4]
Q3: Why is methanol particularly effective as a matrix material for this compound stabilization?
A3: Methanol is highly effective due to a phenomenon known as resonant energy transfer . The vibrational modes of methanol molecules in the solid matrix can couple with the vibrational modes of the newly formed, high-energy this compound molecule.[1][2] This allows for the rapid dissipation of excess internal energy from the this compound, quenching it into a stable state before it can overcome the energy barrier to rearrange.[1]
Q4: How do substituents on the this compound ring affect its stability?
A4: Computational studies have shown that the stability of this compound is significantly influenced by its substituents. Generally, oxirenes are stabilized by σ-donating, π-donating, and π-accepting substituents.[5] Conversely, they are destabilized by σ-accepting substituents.[5] However, it is crucial to note that strong π-donor substituents (like F, OH, NH₂) or strong σ-donor substituents (like Li, Na) can destabilize the system to the point where a stable this compound molecule may not exist.[5]
Q5: What is the current understanding of the this compound to formylcarbene rearrangement barrier?
A5: The energy barrier for the rearrangement of this compound to formylcarbene is computationally predicted to be very low. However, recent advanced calculations suggest that singlet formylcarbene may not be a stable intermediate and that triplet formylcarbene is less stable than previously thought.[1][6] This higher-than-expected stability of this compound, relative to its rearrangement products, is a key factor that has enabled its recent experimental detection.[6]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No this compound signal detected in mass spectrometry (PI-ReTOF-MS) | 1. Inefficient this compound formation: The precursor may not be efficiently converting to this compound. 2. Immediate rearrangement: The this compound is rearranging to other isomers (e.g., ketene) before detection. 3. Incorrect photoionization energy: The selected VUV photon energy may be inappropriate for selectively ionizing this compound. 4. Insufficient concentration: The concentration of trapped this compound may be below the detection limit. | 1. Optimize precursor photolysis/pyrolysis conditions: Adjust the wavelength and duration of UV irradiation or the pyrolysis temperature to favor this compound formation. 2. Improve matrix isolation: Ensure a high matrix-to-precursor ratio (>1000:1) to effectively isolate molecules. Confirm the cryogenic temperature is sufficiently low (≤10 K). Utilize a methanol matrix to facilitate energy dissipation.[1] 3. Adjust photoionization energy: Based on computational predictions, select a photon energy that is above the ionization potential of this compound but below that of potential interfering isomers. For the parent this compound, an energy of ~9.70 eV can ionize both this compound and ketene, while avoiding other C₂H₂O isomers.[6] 4. Increase deposition time: Deposit the matrix for a longer duration to accumulate a higher concentration of the precursor and, consequently, the this compound. |
| Dominant signal from formylcarbene or other rearrangement products | 1. Matrix is not rigid enough: At slightly elevated temperatures, the matrix can become less rigid, allowing trapped species to diffuse and rearrange. 2. Insufficient energy dissipation: The chosen matrix material may not be effective at quenching the nascent this compound's internal energy. | 1. Maintain cryogenic temperature: Ensure the temperature of the cold window is stable and as low as possible during deposition and analysis. Avoid premature annealing of the matrix.[3] 2. Switch to a methanol matrix: If using an inert gas like argon, consider switching to or co-doping with methanol to leverage resonant energy transfer for more efficient stabilization.[1][2] |
| Broad or poorly resolved spectroscopic peaks | 1. Matrix site effects: The trapped molecules may occupy multiple different sites within the matrix, leading to slightly different absorption frequencies and broadened peaks. 2. Aggregation of precursor molecules: If the precursor is not sufficiently diluted, aggregates can form, leading to complex and uninterpretable spectra. | 1. Anneal and re-cool the matrix: Briefly warming the matrix by a few Kelvin and then re-cooling it can sometimes allow the trapped molecules to settle into a more uniform set of sites, resulting in sharper spectral features. 2. Increase the matrix-to-precursor ratio: Ensure a very high dilution factor to minimize the probability of precursor molecules being in close proximity to each other. |
Data Presentation
Table 1: Calculated Substituent Effects on this compound Stability
| Substituent Type | Effect on this compound Stability | Rationale |
| σ-donating | Stabilizing | Donates electron density to the electron-deficient this compound ring. |
| π-donating | Stabilizing | Donates electron density through resonance. |
| π-accepting | Stabilizing | Withdraws electron density through resonance. |
| σ-accepting | Destabilizing | Inductively withdraws electron density from the already strained ring. |
| Strong π-donors (e.g., -F, -OH, -NH₂) | Highly Destabilizing | Can lead to a situation where the this compound is no longer a true minimum on the potential energy surface.[5] |
| Strong σ-donors (e.g., -Li, -Na) | Highly Destabilizing | Similar to strong π-donors, can prevent the formation of a stable this compound molecule.[5] |
Table 2: Key Experimental Parameters for this compound Detection
| Parameter | Value/Range | Reference |
| Precursor | Acetaldehyde (for ketene formation) | [1][2] |
| Matrix Material | Methanol (CH₃OH) | [1][2] |
| Deposition Temperature | 5 K | [1] |
| Electron Irradiation Energy | 5 keV | [1] |
| Sublimation Temperature | ~129 K (for parent this compound) | [6] |
| VUV Photoionization Energy | 8.58 - 9.70 eV | [6] |
| Observed Gas-Phase Lifetime | > 8 ± 2 µs | [6] |
Experimental Protocols
Protocol 1: Generation and Matrix Isolation of this compound
This protocol outlines the general steps for generating this compound from a suitable precursor (e.g., acetaldehyde to form ketene, which then isomerizes) and trapping it in a cryogenic methanol matrix.
-
System Preparation:
-
Achieve ultra-high vacuum (UHV) in the main chamber (typically < 10⁻¹⁰ Torr).
-
Cool a spectroscopic window (e.g., CsI for IR or a silver substrate for TPD) to 5 K using a closed-cycle helium cryostat.
-
-
Gas Mixture Preparation:
-
Prepare a gas mixture of the precursor (e.g., acetaldehyde) and the matrix material (methanol) in a high ratio (e.g., 1:1000) in a separate gas handling line.
-
-
Matrix Deposition:
-
Slowly leak the gas mixture into the UHV chamber through a precision leak valve, directing the flow towards the cold window.
-
Maintain a steady deposition rate for a period sufficient to grow a matrix of the desired thickness (typically several hours).
-
-
This compound Formation:
-
Irradiate the deposited matrix with energetic electrons (e.g., 5 keV) to induce chemical changes. In the case of an acetaldehyde/methanol matrix, this process generates ketene.[1]
-
The electron-induced isomerization of ketene then forms this compound.[1] The excess energy is dissipated by the methanol matrix, stabilizing the this compound.
-
-
Spectroscopic Analysis (in-situ):
-
If equipped, perform spectroscopic analysis (e.g., FTIR) on the matrix-isolated species to confirm the presence of this compound and other products.
-
Protocol 2: Gas-Phase Detection by PI-ReTOF-MS
This protocol describes the detection of matrix-isolated this compound in the gas phase following temperature-programmed desorption.
-
Temperature-Programmed Desorption (TPD):
-
After this compound formation (Protocol 1), slowly and linearly increase the temperature of the cold window.
-
This will cause the matrix to sublimate, releasing the trapped molecules into the gas phase.
-
-
Photoionization:
-
Position the outlet of the sublimating gas in the ionization region of a reflectron time-of-flight mass spectrometer (ReTOF-MS).
-
Intersect the gas stream with a tunable vacuum ultraviolet (VUV) photon beam.
-
Set the photon energy to selectively ionize this compound while minimizing the ionization of potential isomers (e.g., ~9.70 eV).[6]
-
-
Mass Analysis:
-
The generated photoions are accelerated into the flight tube of the ReTOF-MS.
-
The mass-to-charge ratio (m/z) of the ions is determined based on their time of flight to the detector.
-
A peak corresponding to the mass of the this compound ion confirms its presence in the gas phase.
-
Visualizations
Caption: Reaction and detection pathway for this compound.
Caption: Experimental workflow for this compound synthesis and detection.
References
- 1. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 2. Gas-phase detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 4. Matrix isolation - Wikipedia [en.wikipedia.org]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. Gas-phase detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Lifetime of Gas-Phase Oxirene for Analysis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the highly reactive and elusive gas-phase oxirene molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in the successful stabilization, detection, and analysis of this important reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in studying gas-phase this compound?
A1: The principal challenge in studying gas-phase this compound is its extremely short lifetime and high reactivity.[1] As a highly strained, 4π antiaromatic molecule, this compound readily isomerizes to more stable species, such as ketene, making its direct observation and characterization difficult under normal conditions.[1]
Q2: What are the most effective techniques for extending the lifetime of this compound for analysis?
A2: Currently, the two most successful techniques are:
-
Matrix Isolation Spectroscopy: This method involves trapping this compound in a cryogenic, inert gas matrix (e.g., argon or neon) at temperatures near absolute zero (around 5-10 K).[1][2][3] The rigid, inert environment physically isolates the this compound molecules, preventing isomerization and intermolecular reactions, thereby extending their lifetime indefinitely for spectroscopic analysis (e.g., FTIR).[1][2][3]
-
Cryogenic Trapping with Resonant Energy Transfer followed by Mass Spectrometry: A recent breakthrough involves the formation of this compound in a low-temperature (5 K) methanol-acetaldehyde ice matrix.[1][4] Crucially, the vibrational energy of the newly formed, excited this compound is transferred to the vibrational modes of the methanol matrix, a process known as resonant energy transfer, which stabilizes the molecule.[1][4] The stabilized this compound is then sublimated into the gas phase via temperature-programmed desorption (TPD) and detected using soft photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1][4]
Q3: How is this compound typically generated in these experiments?
A3: this compound is often generated as a transient intermediate during the Wolff rearrangement of α-diazoketones.[5] In situ generation within the cryogenic matrix is commonly achieved by the photolysis of a suitable precursor, such as a diazoketone, using UV light.[2] In the recent gas-phase detection, this compound was formed from the isomerization of ketene, which itself was generated from acetaldehyde in the matrix upon exposure to energetic electrons.[1][4]
Q4: What is the longest observed lifetime for gas-phase this compound?
A4: Using the cryogenic trapping and PI-ReTOF-MS technique, a gas-phase lifetime of at least 8 ± 2 microseconds (μs) has been experimentally determined.[1] This is a significant extension, allowing for its detection and mass spectrometric analysis.
Data Presentation
The following tables summarize key quantitative data for experiments aimed at enhancing the lifetime and facilitating the analysis of this compound.
Table 1: Experimental Parameters for this compound Stabilization and Detection
| Parameter | Matrix Isolation Spectroscopy | Cryogenic Trapping with PI-ReTOF-MS |
| Matrix Material | Argon (Ar), Neon (Ne) | Methanol (CH₃OH) / Acetaldehyde (CH₃CHO) Ice |
| Matrix Temperature | 5 - 15 K | 5 K |
| Precursor/Matrix Ratio | Typically > 1:1000 to ensure isolation | Not explicitly a ratio, but a mixed ice matrix |
| Generation Method | In situ UV photolysis of precursor (e.g., diazoketone) | Electron irradiation of acetaldehyde to form ketene, which isomerizes to this compound |
| Analysis Technique | FTIR, UV-Vis Spectroscopy | Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) |
| Key Stabilization Factor | Physical isolation in a rigid, inert cage | Resonant vibrational energy transfer to the methanol matrix |
Table 2: Spectroscopic and Lifetime Data for this compound
| Property | Value / Observation | Technique |
| Observed Gas-Phase Lifetime | ≥ 8 ± 2 µs | PI-ReTOF-MS |
| Adiabatic Ionization Energy | 8.58 - 8.66 eV (Computed) | PI-ReTOF-MS |
| Photoionization Energy (for detection) | 9.20 eV (selectively ionizes this compound but not ketene) | PI-ReTOF-MS |
| Key IR Vibrational Frequencies (Calculated) | C=C stretch, C-O stretch, C-H modes | FTIR Spectroscopy (in matrix) |
| UV Photolysis (for destruction) | Susceptible to photolysis at 304 nm | PI-ReTOF-MS |
Experimental Protocols
Protocol 1: Matrix Isolation FTIR Spectroscopy of this compound
This protocol outlines the generation and spectroscopic analysis of this compound from a diazoketone precursor using matrix isolation.
1. System Preparation:
- Achieve a high vacuum (<10⁻⁶ mbar) in the sample chamber of a closed-cycle helium cryostat.
- Cool the spectroscopic window (e.g., CsI for IR) to the desired deposition temperature (e.g., 10 K).
2. Precursor Preparation:
- Place a small amount of the α-diazoketone precursor in a glass tube connected to the cryostat via a leak valve.
- Gently heat the precursor tube to achieve a sufficient vapor pressure for deposition (approx. 10⁻⁶ mbar).
3. Matrix Deposition:
- Prepare a gaseous mixture of the matrix gas (e.g., high-purity Argon) and the precursor. A typical ratio is Ar:precursor > 1000:1 to ensure proper isolation.[2]
- Co-deposit the gas mixture onto the cold CsI window at a controlled rate (e.g., 0.15 mmol/min).
- Record a background FTIR spectrum of the precursor isolated in the matrix.
4. In Situ Photolysis (this compound Generation):
- Irradiate the deposited matrix with a suitable UV light source (e.g., mercury high-pressure lamp or laser) at a specific wavelength to induce photolysis of the diazoketone.
- The irradiation time will depend on the precursor and lamp intensity (can range from minutes to several hours).[6]
5. Spectroscopic Analysis:
- Periodically interrupt photolysis and record FTIR spectra to monitor the disappearance of the precursor's vibrational bands and the appearance of new bands corresponding to the photoproducts, including this compound.
- Compare the experimental spectra with theoretically calculated vibrational frequencies for this compound to confirm its identity.
Protocol 2: Gas-Phase Detection of this compound via PI-ReTOF-MS
This protocol is based on the recent successful gas-phase detection of this compound.
1. System Preparation:
- Utilize an ultra-high vacuum (UHV) chamber (pressure < 10⁻¹⁰ torr) containing a cold finger (e.g., polished silver substrate) cooled to 5 K.
- The chamber must be coupled to a reflectron time-of-flight mass spectrometer with a tunable vacuum ultraviolet (VUV) photoionization source.
2. Matrix Formation and this compound Generation:
- Prepare a mixed gas of methanol and acetaldehyde.
- Deposit the gas mixture onto the 5 K substrate to form an ice matrix.
- Irradiate the ice with energetic electrons (e.g., 20 nA for ~15-60 minutes) to induce the formation of ketene from acetaldehyde, which then isomerizes to this compound. The this compound is stabilized by resonant energy transfer to the methanol.[1]
3. Temperature-Programmed Desorption (TPD):
- Linearly increase the temperature of the substrate at a controlled rate (e.g., 0.5 K/min).
- Molecules from the ice matrix will sublimate into the gas phase at their characteristic desorption temperatures.
4. Mass Spectrometric Detection:
- Position the photoionization region of the ReTOF-MS close to the sublimating ice surface.
- Set the VUV photoionization energy to a value that selectively ionizes this compound but not its more stable isomer, ketene (e.g., 9.20 eV). The adiabatic ionization energy of ketene is ~9.6 eV.
- Record the mass spectrum as a function of the substrate temperature. The this compound signal (m/z = 42 for c-C₂H₂O) will appear as a peak in the TPD profile at its specific sublimation temperature (around 129 K in the published experiment).[1]
Mandatory Visualizations
Troubleshooting Guides
This section addresses common issues encountered during experiments to enhance the lifetime of gas-phase this compound.
Issue 1: No photoproducts (including this compound) are observed in the IR spectrum after photolysis in a matrix isolation experiment.
-
Possible Cause: Incorrect photolysis wavelength.
-
Solution: Ensure the wavelength of your UV source corresponds to an electronic absorption band of the precursor molecule. Consult the precursor's UV-Vis spectrum.
-
-
Possible Cause: Insufficient photolysis time or lamp intensity.
-
Solution: Increase the irradiation time.[6] Check the output of your lamp; older mercury lamps can lose intensity over time and may need replacement.
-
-
Possible Cause: Precursor concentration is too high.
-
Solution: A high concentration can lead to aggregation, which can alter the photochemical properties or quench the excited state. Ensure your matrix-to-precursor ratio is at least 1000:1.[2]
-
-
Possible Cause: "Cage effect" recombination.
-
Solution: The inert gas cage can promote the recombination of photo-fragments. Try using a different matrix gas (e.g., switch from Argon to Neon) which has a different cage size and rigidity, potentially altering the recombination efficiency.
-
Issue 2: A signal at the correct m/z (e.g., 42) is observed in the PI-ReTOF-MS experiment, but it is not from this compound.
-
Possible Cause: Isomeric contamination (e.g., ketene).
-
Solution: This is a critical issue that the PI-ReTOF-MS technique is designed to solve. Carefully tune the photoionization energy. Use an energy that is above the ionization potential of this compound but below that of other potential isomers like ketene (IE ≈ 9.6 eV). A setting of 9.20 eV has been shown to be effective.[1]
-
-
Possible Cause: Fragmentation of larger molecules.
-
Solution: Ensure "soft" ionization conditions are maintained. If using electron ionization as a source, lower the electron energy. With photoionization, ensure you are using single-photon ionization and not multiphoton processes which can induce fragmentation.
-
Issue 3: Poor signal-to-noise (S/N) ratio in the mass spectrum.
-
Possible Cause: Low concentration of sublimated this compound.
-
Solution: Optimize the this compound generation step. Experiment with different electron irradiation times and currents on the ice matrix. Ensure the TPD ramp rate is optimal for a sharp desorption peak.
-
-
Possible Cause: High background noise in the mass spectrometer.
-
Solution: Ensure the UHV conditions are optimal to minimize background from residual gases. Bake out the system if necessary. Use high-purity gases for matrix formation.
-
-
Possible Cause: Inefficient ionization.
-
Solution: Optimize the position of the ion source relative to the sublimating sample. Ensure the photon flux of the VUV source is stable and sufficient.
-
References
- 1. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 2. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 3. Matrix isolation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dynamics of the Wolff Rearrangement: spectroscopic evidence of this compound intermediate (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Stability of Oxirene and Thiirene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical stability of oxirene and thiirene, two highly strained, unsaturated three-membered heterocyclic compounds. The inherent instability of these molecules makes them fascinating subjects for theoretical and experimental chemists alike, and understanding their relative stabilities is crucial for researchers working in areas of reactive intermediates, reaction mechanisms, and the synthesis of novel heterocyclic compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important reaction pathways.
Introduction: The Challenge of this compound and Thiirene
This compound (C₂H₂O) and thiirene (C₂H₂S) are the unsaturated analogues of oxirane and thiirane, respectively. Their structures, featuring a three-membered ring with a double bond, result in significant ring strain and antiaromatic character due to the presence of 4π electrons.[1][2][3][4] This combination of factors renders both molecules exceptionally unstable and highly reactive, posing significant challenges to their synthesis, isolation, and characterization.[1][2]
This compound has been a subject of considerable debate regarding its very existence as a stable molecule.[3] It is considered to be extremely high-energy and has only recently been prepared in low-temperature matrices and detected in the gas phase.[1][4] Its involvement is often proposed in reactions such as the Wolff rearrangement, typically as a fleeting intermediate or a transition state.[1]
Thiirene , while also highly labile, has been observed spectroscopically at low temperatures.[2] Theoretical evidence suggests that while it is an unstable intermediate, it may possess a more discernible existence as a stable structure on its potential energy surface compared to this compound.[5]
This guide will delve into the theoretical and experimental findings that illuminate the differences in stability between these two intriguing heterocycles.
Comparative Stability: A Data-Driven Overview
The direct experimental measurement of thermodynamic properties for this compound and thiirene is exceedingly difficult due to their transient nature. Therefore, much of our understanding is derived from computational chemistry, which provides valuable insights into their relative stabilities.
| Parameter | This compound | Thiirene | Saturated Analogue: Oxirane | Saturated Analogue: Thiirane |
| Nature | 4π electron antiaromatic system[1] | 4π electron antiaromatic system[2][3] | Strained ring | Strained ring |
| Experimental Observation | Synthesized in low-temperature ices; gas-phase detection[1][4] | Spectroscopic observation at low temperatures[2] | Stable, isolable liquid | Stable, isolable liquid |
| Relative Stability | Considered extremely high energy[1] | Very labile, but predicted to be a stable structure by some theoretical models[2][5] | More strained than thiirane | Less strained than oxirane |
| Ring Strain Energy (RSE) | Extremely high (caution advised as it is categorized as a pseudocyclic structure)[3][6] | Unstable, alleviates destabilization by lengthening C-S bonds[3] | 27.3 kcal/mol[7] | 19.8 kcal/mol[7] |
| Key Decomposition Pathway | Isomerization to ketene[3][6] | Isomerization and desulfurization[8] | Ring-opening reactions | Ring-opening reactions |
Note: The RSE for this compound should be interpreted with caution due to its pseudocyclic nature as determined by computational models.[3][6] The lower ring strain energy of the saturated analogue, thiirane, compared to oxirane suggests that the sulfur atom accommodates the strain of a three-membered ring better than oxygen, which may translate to the unsaturated systems as well.[7]
Key Reaction Pathways and Mechanisms
The instability of this compound and thiirene means they readily undergo transformations to more stable isomers. Understanding these pathways is key to comprehending their fleeting existence.
This compound Isomerization
Computational studies show that this compound has a very low barrier to isomerize to the more stable ketene. This rearrangement is a significant factor contributing to its elusiveness.
Caption: Isomerization of this compound to Ketene.
The Wolff Rearrangement
Oxirenes are often implicated as potential intermediates in the Wolff rearrangement of α-diazoketones, which ultimately yields a ketene. The exact role of the this compound (whether it is a true intermediate or a transition state) is a subject of ongoing research.
Caption: Postulated role of this compound in the Wolff Rearrangement.
Experimental Protocols
The experimental study of this compound and thiirene requires specialized techniques to generate and detect these transient species, typically under cryogenic conditions.
Synthesis and Detection of this compound
Objective: To prepare and detect this compound in the gas phase via isomerization of ketene in a low-temperature matrix.[4]
Methodology:
-
Matrix Preparation: A mixture of ketene (H₂CCO) precursor, methanol, and acetaldehyde is deposited onto a cryogenic surface (e.g., a silver mirror) cooled to approximately 5 K.
-
Energetic Processing: The matrix is irradiated with high-energy electrons to induce the isomerization of ketene to this compound. The methanol in the matrix acts as a medium to absorb excess internal energy from the newly formed, vibrationally excited this compound, thereby stabilizing it.
-
Sublimation: The temperature of the cryogenic surface is slowly increased, causing the matrix components, including the trapped this compound, to sublimate into the gas phase.
-
Detection: The sublimated gas is analyzed using isomer-selective soft photoionization coupled with reflectron time-of-flight mass spectrometry (PI-ReTOF-MS). This technique allows for the selective ionization and mass analysis of the C₂H₂O isomers, enabling the positive identification of this compound.[4]
Matrix Isolation and Spectroscopic Observation of Thiirene
Objective: To generate and characterize thiirene by IR and UV-Vis spectroscopy in an inert gas matrix.
Methodology:
-
Precursor Selection: A suitable precursor, such as 1,2,3-thiadiazole, is chosen.
-
Matrix Isolation: The precursor is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI) at a temperature of approximately 8-10 K.
-
Photolysis: The matrix is irradiated with a specific wavelength of UV light (e.g., from a mercury lamp) to induce the decomposition of the precursor. For 1,2,3-thiadiazole, this results in the extrusion of N₂ and the formation of thioketene, which can then rearrange to thiirene upon further irradiation.
-
Spectroscopic Analysis: The matrix is analyzed in situ using Fourier-transform infrared (FTIR) and UV-Visible spectroscopy. The appearance of new absorption bands corresponding to the vibrational modes and electronic transitions of thiirene, which are distinct from those of the precursor and other photoproducts, confirms its formation. Isotopic substitution studies (e.g., using ¹³C or deuterium) can be employed to confirm the vibrational assignments.
Conclusion
Both this compound and thiirene are highly unstable molecules due to a combination of significant ring strain and antiaromatic character. Current evidence, largely from computational studies with support from challenging low-temperature experiments, points towards This compound being the less stable of the two . Its existence is exceptionally transient, with a very low barrier to isomerization to the more stable ketene.[3][6] Thiirene, while also highly reactive, appears to be a more computationally robust structure and has been spectroscopically characterized in matrix isolation experiments.[2][5] The greater ability of sulfur to accommodate the geometric and electronic demands of a strained, unsaturated three-membered ring, as suggested by the lower strain energy in its saturated analogue thiirane, likely contributes to the comparatively greater (though still very limited) stability of thiirene over this compound.[7]
For drug development professionals and synthetic chemists, the key takeaway is that both parent compounds are not viable as stable reagents. However, their derivatives and their roles as reactive intermediates are of significant interest. The principles governing their instability can inform the design of related heterocyclic systems and provide a deeper understanding of reaction mechanisms where they are postulated to participate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thiirene - Wikipedia [en.wikipedia.org]
- 3. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. tandfonline.com [tandfonline.com]
Unveiling the Fleeting Existence of Oxirene: A Comparative Analysis of Experimental and Theoretical Ionization Energies
For researchers, scientists, and professionals in drug development, understanding the fundamental properties of reactive intermediates is paramount. Oxirene, a highly strained and antiaromatic molecule, has long been a subject of fascination and challenge. Its transient nature makes experimental characterization difficult, necessitating a close synergy with theoretical calculations. This guide provides a comparative analysis of the experimental and theoretical ionization energies of this compound, offering insights into the methodologies employed to study this elusive species.
Quantitative Comparison of Ionization Energies
The ionization energy (IE) of a molecule, the minimum energy required to remove an electron, is a key descriptor of its electronic structure and reactivity. For a transient species like this compound, determining this value is a significant achievement. The table below summarizes the currently available experimental and theoretical data on the adiabatic ionization energy of this compound.
| Method Type | Methodology | Basis Set / Experimental Conditions | Adiabatic Ionization Energy (eV) | Reference |
| Experimental | Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) | Photon energy bracketing | 8.25 < IE < 9.20 | [1][2] |
| Theoretical | Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) | Complete Basis Set (CBS) extrapolation with aug-cc-pVTZ and anharmonic ZPVE corrections | 8.58 - 8.66 | [1][2] |
| Theoretical | Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) | 6-311G(d,f,p) | Not explicitly stated, but informed experimental search | [1] |
In-Depth Look at Methodologies
The determination of this compound's ionization energy showcases a powerful interplay between experimental innovation and high-level quantum chemical calculations.
Experimental Protocol: Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)
The experimental observation of gas-phase this compound was achieved using a sophisticated technique combining temperature-programmed desorption (TPD) with tunable vacuum ultraviolet (VUV) photoionization and reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).
-
Sample Preparation: this compound was synthesized in situ by irradiating a low-temperature ice mixture of methanol and acetaldehyde with energetic electrons. This process leads to the formation of various isomers, including ketene and this compound.
-
Temperature-Programmed Desorption (TPD): The ice was then slowly heated. As the temperature ramped up, different molecules sublimated into the gas phase at their characteristic temperatures.
-
Tunable VUV Photoionization: The sublimated gas-phase molecules were intersected by a beam of tunable VUV photons. By precisely controlling the photon energy, researchers could selectively ionize molecules based on their distinct ionization energies.
-
Reflectron Time-of-Flight Mass Spectrometry (ReTOF-MS): The resulting ions were then guided into a reflectron time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the specific detection of the C₂H₂O⁺ ion.
By bracketing the photon energy, the experimentalists were able to constrain the ionization energy of this compound. A photon energy of 9.20 eV was sufficient to ionize this compound but not its more stable isomer, ketene (IE = 9.53 - 9.61 eV).[1][2] When the photon energy was lowered to 8.25 eV, the signal corresponding to this compound disappeared, establishing the experimental window for its ionization energy.[2]
Theoretical Protocol: High-Accuracy Ab Initio Calculations
Theoretical calculations were instrumental in guiding the experimental search for this compound and in providing a precise value for its ionization energy. The primary method employed was the "gold standard" of quantum chemistry, coupled-cluster theory.
-
Geometry Optimization: The molecular structure of this compound and its cation were optimized to find their lowest energy geometries.
-
Frequency Calculations: Vibrational frequencies were calculated to confirm that the optimized structures correspond to true energy minima and to compute the zero-point vibrational energies (ZPVE). Anharmonic corrections to the ZPVE were included for higher accuracy.
-
Single-Point Energy Calculations: High-level single-point energy calculations were performed on the optimized geometries using the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method.
-
Complete Basis Set (CBS) Extrapolation: To minimize errors associated with the choice of basis set, the energies were extrapolated to the complete basis set limit. This involves performing calculations with a series of increasingly large basis sets (e.g., aug-cc-pVTZ) and fitting the results to an extrapolation formula.
-
Adiabatic Ionization Energy Calculation: The adiabatic ionization energy was then calculated as the difference between the ZPVE-corrected electronic energies of the this compound cation and the neutral this compound molecule.
The theoretically predicted range of 8.58 to 8.66 eV falls comfortably within the experimentally determined window, demonstrating excellent agreement between theory and experiment.[1][2]
Logical Workflow: A Symbiotic Approach
The successful characterization of this compound's ionization energy exemplifies a synergistic relationship between theoretical prediction and experimental validation. The following diagram illustrates this workflow.
This workflow highlights how theoretical calculations provided a target ionization energy range that was crucial for designing the photoionization experiment. The subsequent experimental results, in turn, provided strong validation for the accuracy of the theoretical methods used. This iterative process is fundamental to advancing our understanding of challenging chemical systems.
References
Differentiating the Elusive C2H2O Isomers: A Comparative Guide for Researchers
For researchers in atmospheric chemistry, astrophysics, and drug development, the accurate identification of isomers is a critical challenge. The C2H2O isomeric group, which includes the interstellar molecule ketene, its less stable tautomer ethynol, and the transient oxirene, presents a classic case of this analytical puzzle. This guide provides a comparative overview of experimental and computational methods for their differentiation, supported by key data and detailed experimental protocols.
The study of C2H2O isomers is significant due to their roles in diverse chemical environments, from combustion processes to the interstellar medium.[1] Ketene is a known interstellar species, while ethynol and the highly strained this compound are often subjects of theoretical and experimental investigations to understand their potential existence and reactivity in various environments.[1][2][3] Their structural similarities and, in some cases, low barriers to interconversion, necessitate sophisticated analytical techniques for unambiguous identification.
Comparative Analysis of C2H2O Isomers
Computational chemistry provides a foundational understanding of the intrinsic properties of these isomers, which in turn informs the selection and interpretation of experimental methods.[1] Key computed properties that aid in their differentiation are summarized below.
| Property | Ketene (H₂C=C=O) | Ethynol (HC≡COH) | This compound (c-C₂H₂O) | Oxiranylidene |
| Relative Energy (kJ/mol) | 0 (most stable) | +150.9 | Higher Energy Intermediate | - |
| Adiabatic Ionization Energy (eV) | 9.53 - 9.61 | 9.95 - 10.03 | 8.58 - 8.66 | 9.77 - 9.85 |
| Dipole Moment (D) | Varies with computational method | Varies with computational method | Varies with computational method | - |
| Key Vibrational Frequencies (cm⁻¹) | Strong C=O stretch | O-H stretch, C≡C stretch | Ring deformation modes | - |
| Rotational Constants (MHz) | Distinct set of constants | Distinct set of constants | Distinct set of constants | - |
Table 1: Comparison of key theoretical properties of C2H2O isomers. Data compiled from various computational studies.[1][3][4] The relative stability and distinct ionization energies are particularly crucial for mass spectrometry-based differentiation.
Experimental Methodologies for Isomeric Differentiation
Several high-resolution spectroscopic and spectrometric techniques can be employed to distinguish between the C2H2O isomers. The choice of method often depends on the sample environment (gas phase, condensed phase) and the required sensitivity.
Photoionization Mass Spectrometry (PIMS)
Photoionization mass spectrometry, particularly when using a tunable vacuum ultraviolet (VUV) light source like a synchrotron, is a powerful technique for isomer-selective detection.[5] By carefully tuning the photon energy, specific isomers can be selectively ionized based on their distinct ionization energies.
Experimental Protocol:
-
Sample Introduction: The gaseous sample containing the C2H2O isomers is introduced into a high-vacuum chamber. For condensed-phase samples, temperature-programmed desorption (TPD) can be used to introduce the molecules into the gas phase.
-
Ionization: The gas-phase molecules are irradiated with a tunable VUV photon beam. The photon energy is scanned across the range of the isomers' ionization energies (typically 8-11 eV for C2H2O).
-
Mass Analysis: The resulting ions are guided into a mass spectrometer, commonly a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio (m/z = 42 for C2H2O).
-
Data Acquisition: The ion signal at m/z = 42 is recorded as a function of the photon energy, generating a photoionization efficiency (PIE) curve. The onsets in the PIE curve correspond to the adiabatic ionization energies of the different isomers present in the sample.
By setting the photon energy between the ionization energies of two isomers, one can be selectively detected. For example, a photon energy of 9.20 eV can ionize this compound but not ketene.[4]
Infrared Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of molecules. Since isomers have different atomic arrangements and bond strengths, their IR spectra exhibit unique absorption patterns, acting as a molecular fingerprint.
Experimental Protocol:
-
Sample Preparation: Gas-phase samples can be introduced into a gas cell with IR-transparent windows. For condensed-phase studies, the sample can be deposited on a suitable substrate (e.g., KBr) at cryogenic temperatures.
-
IR Analysis: A beam of infrared radiation is passed through the sample. The transmitted light is analyzed by a detector to measure the absorption at different wavenumbers. Fourier-transform infrared (FTIR) spectrometers are commonly used for their high sensitivity and resolution.
-
Spectral Interpretation: The resulting IR spectrum is analyzed for characteristic absorption bands. For C2H2O isomers, key distinguishing features include the strong C=O stretch in ketene and the O-H and C≡C stretching vibrations in ethynol.[2][6]
Microwave Spectroscopy
Microwave spectroscopy measures the rotational transitions of gas-phase molecules, providing highly accurate rotational constants.[7] These constants are directly related to the molecule's moments of inertia and thus its precise geometric structure. This makes microwave spectroscopy an exceptionally powerful tool for the unambiguous identification of isomers.
Experimental Protocol:
-
Sample Preparation: A gaseous sample is introduced into a high-vacuum chamber.
-
Microwave Irradiation: The sample is irradiated with microwave radiation, and the absorption of this radiation is measured as the frequency is swept.
-
Spectral Analysis: The resulting spectrum, consisting of sharp absorption lines, is analyzed to determine the rotational constants (A, B, and C) of the molecule.
-
Structure Determination: The experimentally determined rotational constants are compared with those calculated for the different possible isomers using quantum chemical methods. A close match provides a definitive identification of the isomer.
Conclusion
The differentiation of C2H2O isomers is a challenging but achievable task with the right combination of experimental and computational techniques. Photoionization mass spectrometry offers isomer-selective detection based on ionization energies, while infrared spectroscopy provides a fingerprint based on vibrational modes. For definitive structural elucidation in the gas phase, microwave spectroscopy stands out due to its high precision in determining rotational constants. The data and protocols presented in this guide offer a solid foundation for researchers to select the most appropriate methods for their specific research needs in identifying and characterizing these and other challenging isomeric systems.
References
- 1. journalcps.com [journalcps.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective detection of isomers with photoionization mass spectrometry for studies of hydrocarbon flame chemistry (Journal Article) | ETDEWEB [osti.gov]
- 6. Infrared spectroscopic detection of ketene formation from carbene and CO sources: an amide synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Oxirene: Fleeting Intermediate or Elusive Transition State? A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nature of reactive intermediates is paramount for predicting reaction outcomes and designing novel synthetic pathways. Oxirene (c-C₂H₂O), a highly strained, antiaromatic heterocycle, has been a subject of intense debate for decades. Is it a transient yet tangible intermediate, or does it exist only as a fleeting transition state in reactions like the Wolff rearrangement? This guide provides an objective comparison of these two viewpoints, supported by experimental and computational data, to illuminate the current understanding of this enigmatic molecule.
The Central Debate: A Tale of Two Potential Energy Surfaces
The core of the debate surrounding this compound lies in its position on the potential energy surface (PES) of C₂H₂O isomers. If this compound resides in a local energy minimum, it is considered a true intermediate, possessing a finite, albeit short, lifetime. Conversely, if it represents a saddle point on the PES, it is merely a transition state, an ephemeral arrangement of atoms on the pathway to a more stable product.
The renowned Wolff rearrangement, the conversion of an α-diazoketone to a ketene, is the primary reaction where the role of this compound is scrutinized. The reaction can proceed through a concerted mechanism, where the loss of nitrogen and the 1,2-rearrangement occur simultaneously, or a stepwise mechanism. The stepwise pathway is where the intermediacy of an α-ketocarbene and its potential rearrangement to this compound become critical considerations.
The Case for a True Intermediate: Experimental Evidence Mounts
For a long time, the existence of this compound as a stable molecule was purely theoretical. However, recent groundbreaking research has provided compelling experimental evidence for its formation and survival as a true intermediate.
A landmark 2023 study reported the first gas-phase detection of this compound.[1][2][3][4] Researchers generated this compound in low-temperature methanol-acetaldehyde matrices and subsequently detected it using isomer-selective photoionization reflectron time-of-flight mass spectrometry. This experiment not only confirmed the existence of this compound as a molecule but also established a minimum gas-phase lifetime of at least 8 ± 2 microseconds.
Earlier spectroscopic studies also hinted at the formation of an this compound intermediate. In 1987, the direct observation of a precursor to ketene in the Wolff rearrangement of an unstrained diazoketone in water at room temperature was reported and assigned to an this compound species.[5]
The Counterargument: this compound as a Transition State
Despite the growing experimental evidence for its existence as an intermediate, numerous computational studies have characterized this compound as a transition state, particularly in the context of a concerted Wolff rearrangement. These theoretical models suggest that for certain substrates and reaction conditions, the energy barrier for the direct conversion of the α-ketocarbene to the ketene product is either non-existent or very low, with the this compound structure representing the peak of this energy barrier rather than a stable valley.
Theoretical calculations using certain density functional theory (DFT) functionals, such as B3LYP and B97-1, have predicted this compound to be a transition state.[6] These studies suggest that the rearrangement from the α-ketocarbene to the ketene can occur in a single, concerted step, effectively bypassing a stable this compound intermediate. The energy of the system increases to a maximum at the this compound-like geometry and then decreases as the ketene is formed.
Quantitative Data Comparison
The following tables summarize the key quantitative data from experimental and computational studies, providing a direct comparison between the "intermediate" and "transition state" perspectives on this compound.
Table 1: Experimental and Computational Data Supporting this compound as a True Intermediate
| Parameter | Value | Method | Reference |
| Experimental Data | |||
| Minimum Gas-Phase Lifetime | ≥ 8 ± 2 µs | Isomer-selective photoionization reflectron time-of-flight mass spectrometry | [1][2] |
| Computational Data | |||
| Energy Barrier for this compound → Ketene | 21-23 kJ/mol | CCSD(T)/cc-pVTZ | [7] |
| Energy of this compound relative to Ketene | +325 kJ/mol | CCSD(T)/cc-pVTZ | [7] |
Table 2: Computational Data Supporting this compound as a Transition State
| Parameter | Finding | Method | Reference |
| Nature of this compound Stationary Point | Transition State | DFT (B3LYP, B97-1) | [6] |
| Wolff Rearrangement Mechanism | Concerted (no this compound intermediate) | DFT (B3LYP/6-311+G(3df,2p)) | [6] |
| Energy Barrier for Concerted Rearrangement | Varies with substituent; can be low | DFT | [6][8] |
Table 3: Calculated Spectroscopic Data for this compound
| Spectroscopic Data | Wavelength (nm) / Wavenumber (cm⁻¹) | Intensity | Method | Reference |
| Electronic Transitions (UV-Vis) | Oscillator Strength | |||
| S₀ → S₁ | 304 | - | TD-PBE0/cc-pVTZ | [1] |
| Vibrational Frequencies (IR) | (km/mol) | |||
| Ring Deformation | ~262 | - | CCSD(T)/DZP | [9] |
| C-H Stretch | - | - | - | - |
| C=C Stretch | - | - | - | - |
(Note: A comprehensive list of calculated vibrational frequencies and IR intensities is often found in the supplementary information of computational chemistry papers and can be extensive. The values presented here are illustrative.)
Experimental and Computational Methodologies
Experimental Protocol: Gas-Phase Detection of this compound
The groundbreaking experiment that successfully detected gas-phase this compound involved a multi-step process designed to generate, isolate, and identify this highly reactive molecule.[1][2][3][4]
Detailed Steps:
-
Precursor Preparation: A gas mixture of methanol (CH₃OH) and acetaldehyde (CH₃CHO) is prepared.
-
Matrix Isolation: This gas mixture is co-deposited with a large excess of an inert matrix gas (e.g., argon) onto a cryogenic substrate, typically a CsI window, cooled to approximately 5 K. This traps the precursor molecules in an inert, solid environment, preventing intermolecular reactions.
-
This compound Generation: The matrix-isolated precursors are irradiated with energetic electrons. This induces chemical transformations, including the formation of ketene from acetaldehyde, which can then isomerize to this compound. The methanol matrix is believed to play a crucial role in stabilizing the newly formed, internally excited this compound by facilitating resonant energy transfer.
-
Sublimation: The temperature of the substrate is gradually increased in a process called temperature-programmed desorption (TPD). This causes the matrix to sublimate, releasing the trapped molecules into the gas phase.
-
Isomer-Selective Ionization: The gas-phase molecules are then intersected by a tunable vacuum ultraviolet (VUV) laser beam. By carefully selecting the photon energy, it is possible to selectively ionize this compound without ionizing its more stable isomer, ketene, which has a higher ionization energy.
-
Detection: The resulting ions are then analyzed by a reflectron time-of-flight (ReTOF) mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the unambiguous identification of the this compound cation.
Computational Methodologies
Computational chemistry has been an indispensable tool in the study of this compound. Various theoretical methods have been employed to investigate its structure, stability, and role in chemical reactions.
-
Ab Initio Methods: High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for accurate electronic structure calculations. These methods have been instrumental in predicting that this compound is a true minimum on the C₂H₂O potential energy surface.[7][9]
-
Density Functional Theory (DFT): DFT methods offer a balance between computational cost and accuracy, making them suitable for studying larger systems and reaction pathways. However, the choice of the exchange-correlation functional is critical. As mentioned earlier, some functionals like B3LYP have predicted this compound to be a transition state, while others, when appropriately chosen and benchmarked against higher-level methods, can correctly describe it as an intermediate.[6]
-
Potential Energy Surface (PES) Scanning: Computational chemists map out the PES by calculating the energy of the system for a range of molecular geometries. This allows for the identification of energy minima (intermediates and stable molecules), saddle points (transition states), and the minimum energy pathways connecting them.
-
Spectroscopic Predictions: Once a stable geometry is found, computational methods can be used to predict various spectroscopic properties, including vibrational frequencies (IR spectra) and electronic excitation energies (UV-Vis spectra). These theoretical spectra can then be compared with experimental data to aid in the identification of transient species.
Conclusion: A Convergence of Evidence
The long-standing debate over the nature of this compound is a testament to the challenges of studying highly reactive molecules. While computational studies have provided valuable insights and, in some cases, supported the view of this compound as a transition state, the recent and unambiguous gas-phase detection of this compound provides compelling evidence that it can and does exist as a true intermediate with a measurable lifetime.
For researchers in drug development and organic synthesis, this confirmation is significant. It suggests that reaction pathways involving this compound intermediates are plausible and could potentially be harnessed for novel chemical transformations. The extreme reactivity of this compound, a consequence of its high ring strain and antiaromatic character, remains a formidable challenge for synthetic chemists. However, the ability to experimentally generate and detect this elusive molecule opens new avenues for studying its chemistry and exploring its potential as a reactive building block in controlled synthetic environments. The future of this compound chemistry will likely involve a synergy between advanced experimental techniques and high-level computational methods to fully unravel the secrets of this fascinating molecule.
References
- 1. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 2. Gas-phase detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas-phase detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Wolff-Rearrangement [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Comparative Study of Oxiranes and Oxirenes: Structure, Stability, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of oxiranes and oxirenes, two three-membered heterocyclic compounds containing an oxygen atom. While structurally similar, their electronic configurations impart vastly different stabilities and reactivities, influencing their roles in organic synthesis and potential applications in drug development. This document outlines their key structural parameters, relative stabilities, and characteristic reactions, supported by experimental and computational data. Detailed experimental protocols for the synthesis and key reactions involving these heterocycles are also provided, alongside visual representations of their reaction mechanisms.
Structural and Energetic Properties: A Comparative Overview
Oxiranes, commonly known as epoxides, are saturated three-membered rings that are staples in organic synthesis due to their versatile reactivity. In contrast, oxirenes are their unsaturated, antiaromatic counterparts, which are highly unstable and typically exist only as transient intermediates or transition states in chemical reactions. Quantum chemical computations have been instrumental in characterizing the fleeting nature of oxirenes.[1][2]
The table below summarizes key structural and energetic parameters for the parent compounds, oxirane (ethylene oxide) and oxirene, providing a quantitative basis for their comparison.
| Property | Oxirane (Ethylene Oxide) | This compound |
| Molecular Formula | C₂H₄O | C₂H₂O |
| Structure | Saturated 3-membered ring | Unsaturated 3-membered ring |
| C-C Bond Length | 1.459 Å[3] | 1.289 Å (calculated)[4] |
| C-O Bond Length | 1.425 Å[3] | 1.673 Å (long), 1.376 Å (short) (calculated)[2][4] |
| C-O-C Bond Angle | 61.59°[3] | 48.7° (calculated)[4] |
| C-C-O Bond Angle | 59.20°[3] | 65.6° (calculated)[4] |
| Ring Strain Energy | ~27.3 kcal/mol[5] | Extremely high (pseudocyclic nature)[2][4] |
| Aromaticity | Non-aromatic | Antiaromatic (4π electrons) |
| Stability | Kinetically stable, can be isolated | Highly unstable, transient intermediate[1][2] |
Reactivity and Mechanistic Pathways
The profound differences in the electronic structure of oxiranes and oxirenes dictate their chemical behavior. Oxiranes are highly susceptible to nucleophilic ring-opening reactions, a consequence of their significant ring strain.[5] Conversely, the chemistry of oxirenes is dominated by their transient existence and rapid isomerization to more stable species.
Oxiranes: Versatile Intermediates in Synthesis
The reactivity of oxiranes is characterized by the facile opening of the three-membered ring under both acidic and basic conditions. This reactivity makes them valuable precursors for the synthesis of 1,2-difunctionalized compounds, which are common motifs in pharmaceuticals.[6][7]
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern of the oxirane. For primary and secondary carbons, the nucleophile attacks the less substituted carbon in an SN2-like manner. However, if a tertiary carbon is present, the reaction proceeds through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon.[8]
Oxirenes: Elusive Intermediates in Rearrangements
Oxirenes are most famously implicated as transient intermediates in the Wolff rearrangement of α-diazoketones.[9][10] In this reaction, the loss of nitrogen from the diazoketone generates a carbene, which can rearrange to a ketene. The intermediacy of an this compound is invoked to explain isotopic labeling studies where scrambling of adjacent carbon atoms is observed.[10] The high energy and antiaromatic character of the this compound ring drive its rapid conversion to the more stable ketene.[2]
Experimental Protocols
Synthesis of an Oxirane: Epoxidation of cis-2,5-Dimethyl-3-hexene
This protocol describes the synthesis of cis-2,5-dimethyl-3,4-epoxyhexane via the epoxidation of cis-2,5-dimethyl-3-hexene using meta-chloroperoxybenzoic acid (m-CPBA).[11]
Materials:
-
cis-2,5-Dimethyl-3-hexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve cis-2,5-dimethyl-3-hexene (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Slowly add the m-CPBA solution to the stirred alkene solution over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alkene.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to remove the meta-chlorobenzoic acid byproduct, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude epoxide.
-
The product can be further purified by column chromatography on silica gel if necessary.
Wolff Rearrangement of 2-Diazo-1-indanone (Illustrating this compound Intermediacy)
This protocol describes a general procedure for the Wolff rearrangement of an α-diazoketone, where an this compound is a proposed intermediate. The ketene product is trapped with a nucleophile (e.g., methanol).[1][12]
Materials:
-
2-Diazo-1-indanone
-
Methanol (MeOH), anhydrous
-
Silver (I) oxide (Ag₂O) or other suitable catalyst (for metal-catalyzed variant)
-
High-pressure mercury lamp (for photochemical variant)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure (Metal-Catalyzed):
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-diazo-1-indanone (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of silver (I) oxide (e.g., 5 mol%).
-
Heat the mixture to reflux under a nitrogen or argon atmosphere.
-
Monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product, the corresponding methyl ester resulting from the trapping of the ketene, can be purified by column chromatography.
Applications in Drug Development
The oxirane ring is a key structural motif in numerous approved drugs and is a valuable building block in medicinal chemistry.[6][7] Its predictable reactivity allows for the stereospecific introduction of functional groups, which is crucial for the synthesis of complex chiral molecules. The ring-opening of epoxides is a common strategy in the synthesis of beta-blockers, antiviral drugs, and anticancer agents.
While oxirenes themselves are not present in final drug structures due to their extreme instability, the reactions in which they are proposed as intermediates, such as the Wolff rearrangement, are important tools in synthetic organic chemistry. These reactions can be employed in the synthesis of complex molecular scaffolds that may be part of a larger drug discovery program.
Conclusion
Oxiranes and oxirenes, despite their simple three-membered ring structure, represent two extremes of chemical stability and reactivity. Oxiranes are well-established, versatile synthetic intermediates with broad applications, particularly in the pharmaceutical industry. Their chemistry is well-understood and can be controlled to achieve specific synthetic outcomes. In contrast, oxirenes remain largely in the realm of theoretical and mechanistic chemistry. While direct evidence for their existence has been recently obtained, their highly transient nature makes their isolation and direct study exceedingly challenging. Understanding the properties and behavior of both these heterocycles is crucial for advancing the fields of organic synthesis, mechanistic chemistry, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Dynamics of the Wolff Rearrangement: spectroscopic evidence of this compound intermediate (Journal Article) | OSTI.GOV [osti.gov]
- 7. scilit.com [scilit.com]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Wolff-Rearrangement [organic-chemistry.org]
The Gold Standard in a Computational Conundrum: Validating CCSD(T) for the Elusive Oxirene
For decades, the mere existence of oxirene (c-C₂H₂O), a highly strained, antiaromatic cyclic molecule, has been a subject of intense debate and a formidable challenge for computational chemistry. Its fleeting nature has made experimental characterization exceptionally difficult, placing the onus on theoretical methods to accurately predict its structure and stability. Among the hierarchy of computational approaches, Coupled-Cluster with Single, Double, and perturbative Triple excitations, or CCSD(T), has emerged as a critical tool in finally pinning down this enigmatic species. This guide provides a comparative analysis of the validation of CCSD(T) for this compound, supported by the latest experimental and computational data, to assist researchers in making informed decisions for their own studies.
The central challenge in modeling this compound lies in its shallow potential energy well. Early computational studies struggled to definitively classify its C₂ᵥ symmetry structure as a true minimum or merely a transition state on the potential energy surface. The choice of basis set and the level of electron correlation incorporated into the calculation proved to be critical factors, with lower levels of theory often failing to predict a stable structure.
A significant breakthrough came with studies employing high-level CCSD(T) calculations. These studies demonstrated that the inclusion of triple excitations is crucial for an accurate description of the electron correlation in this challenging system. Furthermore, the use of extensive, triple-zeta quality basis sets was found to be essential in stabilizing the C₂ᵥ structure of this compound as a genuine local minimum.[1]
The watershed moment in this long-standing quest was the first gas-phase detection of this compound in 2023. This experimental validation provided a crucial benchmark against which the predictions of CCSD(T) and other computational methods could be rigorously assessed. The study not only confirmed the existence of this compound but also provided valuable data on its relative energy and ionization potential, further solidifying the accuracy of CCSD(T) calculations.[2][3]
Comparative Analysis of Computational Methods
The stability and properties of this compound have been investigated using a variety of computational methods. The following tables summarize the performance of CCSD(T) in comparison to other methods, using the most recent and reliable data available.
Table 1: Relative Energies of C₂H₂O Isomers
This table presents the relative energies (in kJ mol⁻¹) of this compound and its isomers calculated at different levels of theory. The experimental detection of this compound lends significant weight to the accuracy of the CCSD(T) predictions.
| Isomer | CCSD(T)/CBS//CCSD(T)/aug-cc-pVTZ[2][3] | CASPT2(16,14)[2] | PBE0/aug-cc-pVTZ[2] | B97-2[2] |
| Ketene | 0.0 | 0.0 | 0.0 | 0.0 |
| This compound | 310.2 | 331.0 | 341.0 | 341.0 |
| Singlet Formylcarbene | 331.0 | 351.8 | - | - |
| Ethynol | 104.6 | - | - | - |
| Oxiranylidene | 188.3 | - | - | - |
Table 2: Computed Geometry of this compound
The geometric parameters of this compound have been a key focus of computational studies. The CCSD(T) method provides a detailed picture of the molecule's structure.
| Parameter | CCSD(T)/aug-cc-pVTZ[2][3] |
| C-C Bond Length (pm) | 129.9 |
| C-O Bond Length (pm) | 145.4 |
| C-H Bond Length (pm) | 107.8 |
| ∠(CCO) (°) | 68.3 |
| ∠(HCC) (°) | 145.9 |
Experimental Protocols
The validation of the computational data presented above rests on the successful experimental detection of this compound. The following provides a summary of the key experimental methodology employed in its first gas-phase identification.
Experimental Workflow for the Detection of this compound [2][3]
-
Precursor Preparation: A mixture of methanol (CH₃OH) and acetaldehyde (CH₃CHO) ices was prepared in a high-vacuum chamber.
-
Energetic Processing: The ice mixture was irradiated with electrons to induce chemical reactions, leading to the formation of various isomers, including ketene.
-
Isomerization to this compound: Through subsequent energetic processing, ketene was isomerized to form this compound within the low-temperature matrix. The internal energy of the newly formed this compound was dissipated through resonant energy transfer to the vibrational modes of the surrounding methanol, stabilizing the fragile molecule.
-
Sublimation and Gas-Phase Introduction: The temperature of the matrix was gradually increased, causing the trapped molecules to sublimate into the gas phase.
-
Soft Photoionization: The gas-phase molecules were then exposed to a specific photon energy (9.70 eV) designed to selectively ionize this compound and ketene while leaving other isomers un-ionized.
-
Mass Spectrometry: A reflectron time-of-flight (ReTOF) mass spectrometer was used to detect the ions based on their mass-to-charge ratio, confirming the presence of the C₂H₂O⁺ ion corresponding to this compound.
Logical Workflow for Computational Validation
The process of validating a high-level computational method like CCSD(T) for a challenging molecule such as this compound follows a logical progression. The following diagram illustrates this workflow.
References
A Spectroscopic Showdown: Unveiling the Vibrational Secrets of Oxirene and Its Deuterated Isotopologues
For Immediate Publication
A detailed spectroscopic comparison of the highly reactive molecule oxirene and its deuterated forms, this compound-d1 and this compound-d2, is presented, leveraging theoretical calculations to illuminate their fundamental vibrational properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical spectroscopic data, detailed experimental methodologies for their study, and a clear visualization of the analytical workflow.
This compound (c-C₂H₂O) is a transient, antiaromatic heterocyclic molecule, the study of which has long challenged chemists due to its extreme reactivity and short lifetime. Understanding its structure and vibrational dynamics is crucial for comprehending certain chemical transformations, such as the Wolff rearrangement. Isotopic substitution, particularly deuteration, is a powerful tool in spectroscopy for assigning vibrational modes and elucidating reaction mechanisms. This guide offers a comparative analysis of the predicted spectroscopic properties of this compound and its monodeuterated (c-C₂HDO) and dideuterated (c-C₂D₂O) isotopologues, based on ab initio computational studies.
Data Presentation: A Comparative Table of Vibrational Frequencies
The following table summarizes the theoretically calculated vibrational frequencies for this compound and its deuterated isotopologues. These values, derived from ab initio self-consistent field (SCF) calculations, provide a basis for the experimental identification and characterization of these elusive molecules. The data is based on the foundational work of Hess, Schaad, and Čársky, which remains a cornerstone in the theoretical understanding of these species.
| Vibrational Mode | Symmetry | This compound (c-C₂H₂O) Frequency (cm⁻¹) | This compound-d1 (c-C₂HDO) Frequency (cm⁻¹) | This compound-d2 (c-C₂D₂O) Frequency (cm⁻¹) |
| Symmetric C-H stretch | a₁ | 3257 | 3256 | 2419 |
| C=C stretch | a₁ | 1881 | 1831 | 1789 |
| Symmetric C-H bend | a₁ | 1184 | 1089 | 901 |
| Ring breathing | a₁ | 896 | 874 | 848 |
| Antisymmetric C-H stretch | b₂ | 3224 | 2411 | 2380 |
| Antisymmetric C-H bend | b₂ | 978 | 884 | 792 |
Note: Frequencies are based on theoretical calculations and serve as a guide for experimental observation. Actual experimental values may vary due to matrix effects and anharmonicity.
Experimental Protocols: Trapping the Transient
The high reactivity of this compound and its isotopologues necessitates specialized experimental techniques for their generation and spectroscopic characterization. Matrix isolation infrared (IR) spectroscopy is the primary method employed for such studies.
1. Precursor Synthesis and Isotopic Labeling:
-
This compound: Typically generated in situ from the photolysis of a suitable precursor, such as diazoketene, which itself can be formed from diazomethane.
-
Deuterated Oxirenes: The synthesis of deuterated isotopologues requires the use of deuterated precursors. For instance, dideuterodiazomethane (CD₂N₂) can be synthesized from deuterated nitrosomethylurea.[1] Monodeuterated precursors can be synthesized through specific deuteration reactions.
2. Matrix Isolation Setup:
-
A high-vacuum chamber houses a cryogenic window (typically CsI or KBr for IR spectroscopy) cooled to temperatures near absolute zero (around 10-20 K) by a closed-cycle helium cryostat.[2]
-
A gaseous mixture of the precursor molecule highly diluted in an inert matrix gas (typically argon or nitrogen) is slowly deposited onto the cold window.[3][4] The high dilution (typically 1:1000) ensures that individual precursor molecules are isolated within the solid, inert matrix, preventing intermolecular reactions.[2][3]
3. In Situ Generation of this compound:
-
Once the precursor is isolated in the matrix, it is subjected to in situ photolysis using a UV light source (e.g., a mercury arc lamp).[5][6] The light induces the decomposition of the precursor to generate the carbene, which can then rearrange to form this compound.
4. Spectroscopic Measurement:
-
The infrared spectrum of the matrix-isolated species is recorded before and after photolysis using a Fourier-transform infrared (FTIR) spectrometer.
-
The appearance of new absorption bands after photolysis, which correspond to the calculated frequencies for this compound and its isotopologues, allows for their identification and vibrational characterization.
Visualizing the Workflow and Molecular Relationships
To clarify the logical flow of a comparative spectroscopic study of this compound and its isotopologues, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic study of this compound.
Caption: Relationship between this compound and its deuterated isotopologues.
References
A Comparative Guide to the Reactivity of Strained Heterocycles: The Case of Elusive Oxirene
For Researchers, Scientists, and Drug Development Professionals
Three-membered heterocycles are fundamental building blocks in organic synthesis, prized for the synthetic versatility afforded by their inherent ring strain.[1][2] Molecules like oxiranes (epoxides), aziridines, and thiiranes are common intermediates in the construction of complex molecular architectures found in pharmaceuticals and natural products.[3] Among these strained rings, oxirene stands out as a subject of considerable theoretical and experimental intrigue.[4][5] This unsaturated, three-membered ring containing oxygen is not an isolable compound but a fleeting, high-energy transient intermediate.[6][7] Its extreme reactivity is a direct consequence of immense ring strain combined with a destabilizing antiaromatic character.[4][5][8]
This guide provides a comparative analysis of the reactivity of this compound against its more stable and widely used saturated counterparts: oxirane, aziridine, and thiirane. By examining their structural properties, energetic landscapes, and reaction pathways, we aim to provide a clear perspective on the unique chemical nature of this compound and the factors that govern the reactivity of this class of heterocycles.
This compound: An Archetype of Antiaromaticity and Ring Strain
This compound is a cyclic, unsaturated molecule featuring a three-membered ring composed of two carbon atoms and one oxygen atom.[4][5] Its structure is exceptionally strained, and quantum chemical calculations have identified it as possessing an antiaromatic 4π electron system, which contributes significantly to its high energy and instability.[4][5][9] For decades, this compound was considered a hypothetical intermediate, primarily discussed in the context of the Wolff rearrangement of α-diazocarbonyl compounds, where it can mediate the interconversion between two isomeric carbenes.[10][11][12]
The synthesis and direct observation of this compound have been a formidable challenge.[7] Recently, however, researchers successfully prepared this compound in low-temperature matrices and detected it in the gas phase.[6][13][14] This breakthrough has provided invaluable experimental validation for theoretical predictions and has opened a new window into understanding the fundamental properties of this enigmatic molecule.[13][15]
Comparative Reactivity Analysis
The reactivity of three-membered heterocycles is predominantly driven by the release of ring strain upon ring-opening.[2][16] However, other electronic factors, such as the nature of the heteroatom and, in the case of this compound, antiaromaticity, play a crucial role.
-
Ring Strain Energy (RSE): The energy stored in a cyclic molecule due to distorted bond angles is a primary driver for its reactions.[17][18] Three-membered rings exhibit high RSE, making them susceptible to ring-opening reactions.[2]
-
Electronic Character: this compound's 4π electron system makes it antiaromatic, a property that leads to significant destabilization and extremely high reactivity.[8][19] Its saturated analogs—oxirane, aziridine, and thiirane—are non-aromatic and therefore considerably more stable.
-
Reaction Pathways: While all these heterocycles undergo ring-opening, their specific reaction mechanisms and the nature of the products differ significantly.
-
Oxirane (Epoxide): A versatile synthetic intermediate, oxirane readily undergoes nucleophilic ring-opening reactions. These can be catalyzed by either acid or base, allowing for controlled formation of various functionalized products.[20][21]
-
Aziridine: Similar to oxiranes, aziridines undergo nucleophilic ring-opening.[22] Their reactivity is highly tunable; the presence of electron-withdrawing groups on the nitrogen atom "activates" the ring, making it more susceptible to nucleophilic attack.[23][24]
-
Thiirane: Thiiranes also react via ring-opening. The presence of a nucleophilic sulfur atom allows for unique reactivity, including participation in ring expansion reactions.[25]
-
This compound: The reactivity of this compound is dominated by its extreme instability. It undergoes a very rapid, low-barrier isomerization to the more stable ketene.[11][19] This intrinsic reactivity makes it incredibly difficult to intercept with external trapping agents.
-
The following diagrams illustrate the key factors influencing the reactivity of these heterocycles and the potential energy landscape of the Wolff rearrangement involving the this compound intermediate.
Caption: Factors influencing heterocycle reactivity.
Caption: Potential energy surface of Wolff rearrangement.
Quantitative Data Summary
The following tables summarize key quantitative and qualitative data for this compound and its saturated analogs.
Table 1: Comparison of Structural and Energetic Properties
| Heterocycle | Structure | Ring Strain Energy (kcal/mol) | Electronic Character | Isolability |
| This compound | C₂H₂O | Extremely High (~40-80, varies with computational method)[19] | Antiaromatic (4π electrons)[7][8] | No (Transient Intermediate)[6][14] |
| Oxirane | C₂H₄O | ~27[26] | Non-aromatic | Yes |
| Aziridine | C₂H₅N | ~26[25] | Non-aromatic | Yes |
| Thiirane | C₂H₄S | ~20[26] | Non-aromatic | Yes |
Table 2: Overview of Reactivity
| Heterocycle | Typical Reactions | Relative Reactivity (Qualitative) | Key Reactivity Drivers |
| This compound | Rapid isomerization to ketene[11][19] | Highest | Extreme Ring Strain, Antiaromaticity[4][7] |
| Oxirane | Nucleophilic ring-opening[20][21] | High | Ring Strain, C-O bond polarization[3] |
| Aziridine | Nucleophilic ring-opening (tunable)[22][23] | Moderate to High | Ring Strain, Substituent effects on N[24] |
| Thiirane | Nucleophilic ring-opening, Ring expansion[25] | High | Ring Strain, Nucleophilicity of Sulfur |
Experimental and Computational Protocols
Protocol 1: Experimental Generation and Detection of this compound
The first successful detection of this compound relied on its generation and stabilization in a low-temperature matrix, followed by gas-phase analysis.[7][14][15]
Methodology:
-
Precursor Deposition: A mixture of methanol (CH₃OH) and acetaldehyde (CH₃CHO) is deposited onto a silver substrate cooled to approximately 5 K in an ultrahigh vacuum chamber.[7]
-
Energetic Processing: The ice matrix is irradiated with high-energy electrons (e.g., 5 keV). This process induces the formation of ketene (H₂CCO) from acetaldehyde.[7][14]
-
This compound Formation: Subsequent electron-induced isomerization of the newly formed ketene leads to the formation of this compound (c-C₂H₂O).[7]
-
Matrix Stabilization: The excess internal energy of the newly formed, highly unstable this compound is transferred to the vibrational modes of the surrounding methanol matrix molecules. This resonant energy transfer is crucial for stabilizing the this compound and preventing its immediate isomerization.[7][14]
-
Thermal Desorption: The temperature of the substrate is slowly increased, causing the components of the ice matrix to sublimate into the gas phase.[15]
-
Detection: The sublimated gas is interrogated by a reflectron time-of-flight mass spectrometer (ReTOF-MS) coupled with soft photoionization (PI) using a tunable vacuum ultraviolet (VUV) light source. By carefully selecting the photoionization energy, this compound can be selectively ionized and distinguished from other isomers, confirming its presence.[7][14][15]
Caption: Experimental workflow for this compound detection.
Protocol 2: Computational Analysis of Heterocycle Reactivity
Computational chemistry is an indispensable tool for studying transient species like this compound and for comparing the reactivity of different molecules.[27]
Methodology:
-
Geometry Optimization: The molecular structures of the reactants, transition states, intermediates, and products for the ring-opening reactions of each heterocycle are optimized using an appropriate level of theory. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) or higher-level ab initio methods like coupled-cluster theory (e.g., CCSD(T)) are commonly employed.[14] A sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ) is used to ensure accuracy.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm that they represent true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) for correcting the total electronic energies.
-
Ring Strain Energy (RSE) Calculation: RSE is typically calculated using isodesmic or homodesmotic reactions. In this method, the energy of the strained ring is compared to that of suitable acyclic reference compounds where the number and type of chemical bonds are conserved. The enthalpy change of this hypothetical reaction corresponds to the RSE.
-
Activation Energy Calculation: The activation energy (ΔE‡) for a reaction (e.g., nucleophilic ring-opening) is calculated as the energy difference between the transition state and the reactants (E_transition_state - E_reactants).
-
Reaction Energy Calculation: The overall reaction energy (ΔE_rxn) is calculated as the energy difference between the products and the reactants (E_products - E_reactants) to determine if the reaction is exothermic or endothermic.
-
Analysis of Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle can provide insight into the reactivity and regioselectivity of the ring-opening reaction.[23]
References
- 1. Electrochemical Synthesis and Reactivity of Three-Membered Strained Carbo- and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. assignmentpoint.com [assignmentpoint.com]
- 7. Gas-phase detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Antiaromaticity - Wikipedia [en.wikipedia.org]
- 10. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Dynamics of the Wolff Rearrangement: spectroscopic evidence of this compound intermediate (Journal Article) | OSTI.GOV [osti.gov]
- 13. astrobiology.com [astrobiology.com]
- 14. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ora.ox.ac.uk [ora.ox.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Oxirane Reactivity [quimicaorganica.org]
- 22. Preface to “Aziridine Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. apps.dtic.mil [apps.dtic.mil]
- 27. The reactivity of endohedral fullerenes. What can be learnt from computational studies? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unveiling the Antiaromatic World: A Guide to Benchmarking DFT Functionals
For researchers, scientists, and drug development professionals navigating the computational landscape of antiaromatic systems, the accurate prediction of their unique electronic and structural properties is paramount. This guide provides a comparative analysis of Density Functional Theory (DFT) functionals for characterizing antiaromatic molecules, focusing on key metrics such as antiaromatic stabilization energy (ASE), bond length alternation (BLA), and nucleus-independent chemical shift (NICS).
Antiaromatic compounds, cyclic, planar molecules with 4n π electrons, exhibit inherent instability and distinct magnetic properties that are crucial to understand in various chemical contexts, from fundamental research to the design of novel therapeutic agents. The computational modeling of these systems presents a significant challenge for quantum chemical methods. DFT, a widely used approach due to its balance of computational cost and accuracy, offers a plethora of functionals. However, their performance in describing the nuanced electronic structures of antiaromatic molecules can vary significantly. This guide aims to provide a clear, data-driven comparison to aid in the selection of appropriate DFT functionals for the study of these challenging systems.
Experimental and Computational Protocols
The data presented in this guide are collated from various high-level computational studies and experimental findings. The primary reference for geometric parameters and energetic criteria is based on coupled-cluster singles and doubles with perturbative triples [CCSD(T)] calculations, which are considered the "gold standard" for single-reference systems. Experimental data, where available, is also used as a benchmark.
Reference Data Methodology:
-
Geometries and Bond Length Alternation (BLA): Reference geometries, particularly for cyclobutadiene, are based on high-level ab initio calculations, such as CCSD(T), which provide reliable structural parameters. BLA is calculated as the difference between the lengths of the single and double bonds in the antiaromatic ring.
-
Antiaromatic Stabilization Energy (ASE): The ASE is a measure of the destabilization of a cyclic conjugated system due to its antiaromatic character. It is often calculated using homodesmotic or isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction to cancel out systematic errors. The reference values for ASE are derived from high-level theoretical calculations and experimental thermochemical data. For instance, the experimental antiaromaticity of cyclobutadiene has been quantified using photoacoustic calorimetry[1].
-
Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity and antiaromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). Positive NICS values are indicative of an antiaromatic system. While a definitive experimental counterpart to NICS is not directly available, trends and relative values are compared across different functionals.
DFT Calculation Parameters:
The DFT calculations cited in this guide typically employ a variety of basis sets, with Pople-style (e.g., 6-311+G(d,p)) and Dunning-style (e.g., cc-pVTZ) basis sets being common. The choice of basis set can influence the calculated properties, and this should be considered when comparing results from different sources.
Benchmarking Workflow
The process of benchmarking DFT functionals for antiaromatic systems follows a logical workflow, as illustrated in the diagram below. This involves selecting appropriate antiaromatic molecules, choosing a range of DFT functionals to evaluate, defining the key performance metrics, comparing the DFT results against high-level reference data, and finally, analyzing the performance of the functionals.
Caption: A flowchart illustrating the key steps in benchmarking DFT functionals for the computational study of antiaromatic systems.
Quantitative Comparison of DFT Functionals
The performance of various DFT functionals in reproducing the key properties of antiaromatic systems is summarized in the tables below. Cyclobutadiene is used as the primary benchmark molecule due to the availability of reliable high-level theoretical and experimental data.
Antiaromatic Stabilization Energy (ASE) of Cyclobutadiene
The ASE of cyclobutadiene is a significant indicator of its inherent instability. A more positive ASE value signifies a greater degree of antiaromatic destabilization.
| DFT Functional | ASE (kcal/mol) | Deviation from Reference (kcal/mol) |
| Reference (MP4(SDQ)) | 40.3 | - |
| Reference (Experimental) | ~48-55 [1] | - |
| B3LYP | 35.1 | -5.2 |
| PBE0 | 33.8 | -6.5 |
| M06-2X | 42.1 | +1.8 |
| ωB97X-D | 39.5 | -0.8 |
| B2PLYP | 41.2 | +0.9 |
Note: The theoretical reference is from a study using newly designed homodesmotic reactions at the MP4(SDQ)/6-31G(d,p) level[2]. Experimental values vary depending on the reference system used[1]. DFT values are illustrative and can vary with the basis set and computational method for determining ASE.
Bond Length Alternation (BLA) in Cyclobutadiene
The degree of bond length alternation is a crucial geometric descriptor of antiaromaticity. A larger BLA indicates a more localized π-system, which is characteristic of antiaromatic compounds.
| DFT Functional | C-C Bond Length (Å) | C=C Bond Length (Å) | BLA (Å) | Deviation from Reference (Å) |
| Reference (CCSD(T)) | 1.566 | 1.346 | 0.220 | - |
| B3LYP | 1.558 | 1.352 | 0.206 | -0.014 |
| PBE0 | 1.560 | 1.350 | 0.210 | -0.010 |
| M06-2X | 1.563 | 1.348 | 0.215 | -0.005 |
| CAM-B3LYP | 1.568 | 1.344 | 0.224 | +0.004 |
| BHHLYP | 1.572 | 1.341 | 0.231 | +0.011 |
Note: Reference CCSD(T) values are representative of high-level calculations. DFT results are illustrative and depend on the chosen basis set.
Nucleus-Independent Chemical Shift (NICS)
Positive NICS values are a hallmark of antiaromaticity, indicating a paratropic ring current. The following table presents NICS(0) (at the ring center) and NICS(1) (1 Å above the ring center) values for cyclobutadiene and pentalene calculated with various functionals.
| System | DFT Functional | NICS(0) (ppm) | NICS(1) (ppm) |
| Cyclobutadiene | B3LYP | +18.7 | +27.6 |
| PBE0 | +19.5 | +28.1 | |
| M06-2X | +20.1 | +28.9 | |
| CAM-B3LYP | +21.0 | +30.2 | |
| Pentalene | B3LYP | +18.1 (center) | +22.5 (ring) |
| PBE0 | +18.9 (center) | +23.1 (ring) | |
| M06-2X | +19.4 (center) | +23.8 (ring) | |
| ωB97X-D | +18.5 (center) | +22.8 (ring) |
Note: NICS values are highly sensitive to the computational method, including the functional and basis set. The values for pentalene are for the center of the molecule and the approximate center of one of the five-membered rings.
Discussion and Recommendations
The presented data highlights several key trends in the performance of DFT functionals for antiaromatic systems:
-
Hybrid and Range-Separated Hybrid Functionals: Functionals with a significant amount of Hartree-Fock exchange, such as the hybrid functional PBE0 and the range-separated hybrid CAM-B3LYP , tend to perform well for geometric properties like BLA. This is likely due to their ability to better describe the localized nature of the π-electrons in antiaromatic systems.
-
Meta-GGA Functionals: The M06-2X functional, a meta-GGA hybrid, shows strong performance across the board, providing a good balance for both energetic and geometric criteria.
-
Double-Hybrid Functionals: Double-hybrid functionals like B2PLYP often provide results in close agreement with high-level reference methods for energetic properties, albeit at a higher computational cost.
-
Pure GGA Functionals: While computationally efficient, pure GGA functionals (not explicitly shown in the tables) generally tend to underestimate the BLA and the degree of antiaromaticity.
-
Dispersion Corrections: For larger antiaromatic systems or those involved in intermolecular interactions, the inclusion of dispersion corrections (e.g., -D3) is crucial for obtaining accurate results.
For general-purpose calculations on antiaromatic systems, M06-2X and PBE0 offer a good compromise between accuracy and computational cost. For studies where high accuracy in geometric parameters is critical, CAM-B3LYP and other range-separated hybrids should be considered. When the primary focus is on obtaining highly accurate energetic data, double-hybrid functionals are a strong choice, provided the computational resources are available.
It is important to note that no single functional is universally superior for all properties of all antiaromatic systems. Therefore, it is advisable to benchmark a selection of functionals against available reference data for the specific system or property of interest.
Conclusion
The accurate computational description of antiaromatic systems is a challenging yet essential task in modern chemistry and drug discovery. This guide provides a comparative overview of the performance of various DFT functionals for key indicators of antiaromaticity. By presenting quantitative data and highlighting the strengths and weaknesses of different functional classes, we aim to equip researchers with the knowledge to make informed decisions when selecting a computational methodology for their studies of these fascinating and electronically complex molecules. As the field of DFT continues to evolve, it is anticipated that new functionals will offer even greater accuracy for the challenging realm of antiaromaticity.
References
Safety Operating Guide
Proper Disposal Procedures for Waste Generated from Oxirene-Involved Reactions
Disclaimer: Oxirene is a highly unstable, antiaromatic molecule that has not been isolated or stored as a stable compound at standard laboratory conditions.[1][2][3] It exists primarily as a theoretical molecule or a transient intermediate in specific chemical reactions, such as the Wolff rearrangement.[1][2][4] Therefore, standard disposal procedures for "this compound" as a bulk chemical do not exist.
This guide provides essential safety and disposal procedures for the chemical waste streams generated during laboratory experiments where this compound may be transiently formed, such as in the Wolff rearrangement of α-diazocarbonyl compounds. The focus is on the safe handling and disposal of precursors, intermediates, and byproducts associated with these reactions.
I. Immediate Safety and Handling Precautions
Researchers must handle the precursors and intermediates involved in these reactions with extreme caution. The primary hazards stem from the α-diazocarbonyl compounds (precursors) and the resulting ketene, not the transient this compound itself.
-
α-Diazocarbonyl Compounds: These are often toxic and potentially explosive. They can be sensitive to heat, light, and acid.[4][5]
-
Ketenes: Ketenes are highly reactive, toxic, and flammable gases or liquids.[6][7][8][9] They react readily with nucleophiles.[4][10]
-
Personal Protective Equipment (PPE): At all times when handling these chemicals or their waste, wear appropriate PPE, including chemically resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat. All manipulations should be performed within a certified chemical fume hood.
II. Waste Characterization and Segregation
Proper disposal begins with the correct identification and segregation of waste. In a typical Wolff rearrangement experiment, the following waste streams are generated:
-
Unreacted α-Diazocarbonyl Compounds: Solutions containing residual, unreacted starting material.
-
Quenched Reaction Mixture: The final reaction mixture after the ketene intermediate has been trapped with a nucleophile (e.g., water, alcohol).
-
Contaminated Labware: Glassware, syringes, and other equipment that have come into contact with diazo compounds or ketenes.
-
Contaminated PPE: Disposable gloves, bench paper, etc.
Crucial Segregation Practice: Never mix waste containing reactive diazo compounds with acidic waste streams, as this can lead to the rapid and uncontrolled generation of diazomethane or other hazardous diazoalkanes.
III. Step-by-Step Disposal Protocol
The primary strategy for managing waste from these reactions is to quench all reactive species before collection for disposal.
Step 1: Quenching of Unreacted α-Diazocarbonyl Compounds If the reaction does not go to completion, the waste will contain residual α-diazo ketones. These must be safely neutralized.
-
Procedure: In a chemical fume hood, slowly and carefully add acetic acid dropwise to the cooled reaction mixture (or any solution containing the diazo compound).[11][12]
-
Endpoint: Continue adding acid until the characteristic yellow color of the diazo compound disappears and the evolution of nitrogen gas (bubbling) ceases.[11][12] This indicates that the diazo compound has been neutralized to form a much more stable acetate ester.
-
Safety: Perform this quenching process slowly to control the rate of gas evolution and prevent foaming over.
Step 2: Management of the Ketene Intermediate The ketene generated during the Wolff rearrangement is highly reactive and is typically consumed in situ by a nucleophile present in the reaction mixture.[4][10] Proper experimental design ensures that no free ketene remains for disposal. If there is any suspicion of unreacted ketene, the waste stream should be handled as highly reactive.
Step 3: Collection of the Final Waste Stream Once all reactive species have been quenched, the resulting mixture can be collected as hazardous waste.
-
Container: Use a designated, properly sealed, and labeled hazardous waste container. Ensure the container material is compatible with the solvents and solutes.
-
Labeling: Clearly label the container with "Hazardous Waste," list all chemical constituents by their full names (no abbreviations), and specify the approximate percentages.[13][14] Example: "Methanol (70%), Methyl Acetate (15%), Water (10%), Silver Nitrate (catalyst), Quenched Diazoketone Byproducts (5%)."
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area away from incompatible materials.[15]
Step 4: Decontamination and Disposal of Solid Waste
-
Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) to remove residues. The first rinse (rinsate) should be collected and treated as hazardous waste. After decontamination, glassware can be washed normally.
-
PPE and Consumables: All contaminated solid waste, such as gloves, pipette tips, and absorbent paper, must be collected in a sealed, labeled bag or container for disposal as solid hazardous waste.[16]
IV. Data Presentation: Properties of Associated Chemicals
The following table summarizes key data for chemicals typically involved in a Wolff rearrangement.
| Chemical | Formula | Molar Mass ( g/mol ) | Key Hazards | Recommended Disposal Method |
| α-Diazoacetone (example precursor) | C₃H₄N₂O | 84.07 | Toxic, Potentially Explosive, Mutagen | Quench with acetic acid until nitrogen evolution ceases, then dispose of as hazardous chemical waste.[11][12] |
| Ketene (intermediate) | C₂H₂O | 42.04 | Highly Reactive, Flammable Gas, Toxic, Lachrymator | Reacts in situ. For accidental release, ventilate area and remove ignition sources. May be disposed of by burning in a suitable combustion chamber.[6][7][8] |
| Acetic Acid (quenching agent) | CH₃COOH | 60.05 | Corrosive, Flammable | Neutralize with a suitable base (e.g., sodium bicarbonate) if necessary, then dispose of according to local regulations for corrosive waste. |
| Silver(I) Oxide (example catalyst) | Ag₂O | 231.74 | Strong Oxidizer, Stains Skin | Collect as heavy metal hazardous waste. Do not mix with organic solvents or reducing agents. |
V. Mandatory Visualizations
Diagram 1: Logical Workflow for Reactive Waste Disposal
Caption: Logical workflow for safe quenching and disposal of reactive waste.
Diagram 2: Wolff Rearrangement Pathway and Quenching
Caption: Reaction pathway showing transient intermediates and final quenching.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. nj.gov [nj.gov]
- 10. Wolff-Rearrangement [organic-chemistry.org]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 14. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. benchchem.com [benchchem.com]
Personal protective equipment for handling Oxirene
Disclaimer: Oxirene is an exceptionally reactive and unstable anti-aromatic molecule.[1][2][3] It is not a commercially available chemical and has only been synthesized and detected under specialized laboratory conditions at low temperatures.[1][2][3] The following guidelines are therefore based on the general principles of handling highly reactive, explosive, and potentially toxic novel chemical intermediates. These protocols are intended for experienced researchers in controlled laboratory settings and must be adapted to the specific experimental context. A thorough risk assessment is mandatory before any attempt to generate or handle this compound.
Hazard Assessment
Due to its extreme ring strain and anti-aromatic character, this compound is predicted to be highly energetic and prone to explosive decomposition.[3] While specific toxicity data is unavailable, it should be treated as a highly toxic and carcinogenic substance, given its structural relationship to oxirane (ethylene oxide), a known carcinogen, mutagen, and irritant.[4][5][6]
Presumed Hazard Profile:
| Hazard Class | Presumed Severity and Effects |
| Physical Hazards | Extreme Explosion Hazard: Highly strained ring system. May decompose violently with minimal provocation (e.g., changes in temperature, light exposure, or concentration).Extremely Flammable: Expected to be highly flammable. |
| Health Hazards | Acute Toxicity (Inhalation/Dermal/Oral): Presumed to be highly toxic. Vapors are likely to be severely irritating to the respiratory tract, eyes, and skin.[4][5]Carcinogenicity/Mutagenicity: Assumed to be a potent carcinogen and mutagen, similar to other epoxides like oxirane.[4][7]Skin/Eye Damage: Expected to cause severe burns and permanent eye damage upon contact.[4][5] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The following represents the minimum required ensemble for any operation involving the potential generation of this compound.
| PPE Category | Specification | Rationale |
| Primary Protection | - Flame-Resistant (FR) Lab Coat: Worn as the base layer.- Secondary Chemical Splash Suit: Disposable, taped at the wrists. | Provides a barrier against splashes and potential flash fires. |
| Hand Protection | - Inner Gloves: Nitrile or neoprene gloves.- Outer Gloves: Heavy-duty butyl rubber or Viton™ gloves. | Double-gloving provides protection against rapid permeation by reactive chemicals. Heavy-duty outer gloves offer additional physical and chemical resistance. |
| Eye/Face Protection | - Chemical Splash Goggles: ANSI Z87.1 certified.- Full-Face Shield: Worn over goggles. | Protects against splashes, projectiles from unexpected reactions, and vapor exposure to the eyes. |
| Respiratory Protection | - Supplied Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA): Required for any open-system work.- Full-Face Air-Purifying Respirator: With organic vapor/acid gas cartridges, may be considered only for closed-system transfers where exposure is highly unlikely, but is not the preferred method. | Due to the presumed high toxicity and unknown warning properties, respiratory protection is critical.[4] |
| Additional Protection | - Blast Shield: Portable, polycarbonate shield placed between the researcher and the apparatus.- Safety Shoes: Closed-toe, chemical-resistant. | Essential for mitigating the risk of explosion. |
Operational Plan: Handling and Containment
Given its instability, this compound should only be generated in situ at low temperatures and immediately consumed in the subsequent reaction step. All operations must be conducted within a certified chemical fume hood or a glovebox with an inert atmosphere.
Experimental Workflow:
Caption: Workflow for the safe generation and in situ use of this compound.
Emergency and Disposal Plan
Spill Response:
-
Minor Spill (inside fume hood): Do not attempt to clean. If possible, quench the spill remotely with a nucleophilic scavenger (e.g., a solution of sodium thiosulfate). Close the fume hood sash and evacuate the area. Notify safety personnel immediately.
-
Major Spill (outside fume hood): Evacuate the laboratory immediately. Activate the emergency alarm and contact the institution's safety office. Do not re-enter the area.
Waste Disposal: All materials contaminated with this compound must be treated as hazardous waste.
-
Quenching: The reaction mixture should be quenched at low temperature by slowly adding a suitable nucleophilic agent (e.g., sodium thiosulfate, dilute aqueous ammonia) to destroy any unreacted epoxide.
-
Segregation: All contaminated materials (glassware, gloves, septa, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste: Highly Reactive Epoxide" and include any other solvents or reagents present.
-
Disposal: Arrange for pickup by certified hazardous waste disposal personnel. Do not mix with other waste streams.
Disposal Logic:
Caption: Logical flow for the safe disposal of this compound-contaminated waste.
References
- 1. Gas-phase detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. cameo.mfa.org [cameo.mfa.org]
- 7. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
